Product packaging for AF-353(Cat. No.:CAS No. 865305-30-2)

AF-353

Número de catálogo: B1665037
Número CAS: 865305-30-2
Peso molecular: 400.21 g/mol
Clave InChI: AATPYXMXFBBKFO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

a P2X3 and P2X2/3 receptor antagonist;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H17IN4O2 B1665037 AF-353 CAS No. 865305-30-2

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

5-(5-iodo-4-methoxy-2-propan-2-ylphenoxy)pyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17IN4O2/c1-7(2)8-4-11(20-3)9(15)5-10(8)21-12-6-18-14(17)19-13(12)16/h4-7H,1-3H3,(H4,16,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AATPYXMXFBBKFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1OC2=CN=C(N=C2N)N)I)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17IN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90580447
Record name 5-[5-Iodo-4-methoxy-2-(propan-2-yl)phenoxy]pyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90580447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

865305-30-2
Record name 5-[5-Iodo-4-methoxy-2-(1-methylethyl)phenoxy]-2,4-pyrimidinediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=865305-30-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[5-Iodo-4-methoxy-2-(propan-2-yl)phenoxy]pyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90580447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

AF-353 mechanism of action on P2X3 receptors

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of AF-353 on P2X3 Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a potent and selective antagonist of the P2X3 and P2X2/3 purinergic receptors.[1][2][3][4] These receptors, which are ATP-gated ion channels, are predominantly expressed on sensory neurons and are implicated in various physiological processes, including nociception, taste transduction, and cough reflexes.[5][6][7][8] The unique pharmacological profile of this compound, particularly its allosteric mechanism of antagonism, makes it a valuable tool for studying P2X3 receptor function and a potential therapeutic agent for conditions associated with receptor hypersensitization, such as chronic pain and refractory chronic cough.[2][9][10][11][12]

This technical guide provides a comprehensive overview of the mechanism of action of this compound on P2X3 receptors, detailing its pharmacological properties, the experimental protocols used for its characterization, and the underlying signaling pathways.

Quantitative Pharmacological Data

The antagonist potency of this compound has been rigorously characterized across various in vitro assays, demonstrating high affinity for both human and rat P2X3 receptors. The following table summarizes the key quantitative data.

Receptor/SpeciesAssay TypeParameterValueReference
Human P2X3Intracellular Calcium FluxpIC508.0[2][10]
Human P2X3Whole-Cell Voltage ClamppIC508.0[10]
Rat P2X3Intracellular Calcium FluxpIC508.0[2][10]
Rat P2X3Whole-Cell Voltage ClamppIC508.42[10]
Human P2X2/3Intracellular Calcium FluxpIC507.3[2][10]
Human P2X2/3Whole-Cell Voltage ClamppIC507.73[10]
Rat Nodose Ganglion Neurons (endogenous P2X2/3)Whole-Cell Voltage ClamppIC507.56[10]
Rat Dorsal Root Ganglion Neurons (endogenous P2X3)Whole-Cell Voltage ClamppIC508.51[10]
Human P2X3ElectrophysiologyIC5012.9 ± 0.5 nM[9]
Human P2X2/3Radioligand Binding ([3H]-AF-353)KD47 nM[10]

pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency. KD is the equilibrium dissociation constant, a measure of binding affinity.

This compound exhibits high selectivity for P2X3 and P2X2/3 receptors over other P2X subtypes (P2X1, P2X2, P2X4, P2X5, P2X7), showing no significant inhibition at concentrations up to 10 µM.[10]

Mechanism of Action: Allosteric Antagonism

Extensive research has demonstrated that this compound acts as a negative allosteric modulator of P2X3 receptors.[9][13][14] Unlike competitive antagonists that bind to the same site as the endogenous agonist (ATP), this compound binds to a distinct, topographically separate allosteric site on the receptor.[9] This binding event induces a conformational change in the receptor that reduces the affinity and/or efficacy of ATP binding, thereby inhibiting channel activation.[9]

Evidence for this allosteric mechanism comes from several key experimental findings:

  • Non-Competitive Inhibition: In functional assays, this compound produces a concentration-dependent depression of the maximal response to the agonist α,β-meATP without a rightward shift in the agonist concentration-response curve, a hallmark of non-competitive antagonism.[2][10]

  • Radioligand Binding Studies: Competition binding experiments with the radiolabeled version of this compound ([3H]-AF-353) and the competitive P2X3 antagonist TNP-ATP have shown that these two ligands do not compete for the same binding site.[10]

  • Structural Studies: X-ray crystallography and molecular modeling studies have identified a druggable allosteric binding pocket for this compound and its analogue, AF-219 (Gefapixant), located at the interface between the left flipper, lower body, and dorsal fin domains of the P2X3 receptor subunit.[9][13]

The allosteric nature of this compound's antagonism may offer therapeutic advantages, such as a ceiling effect on inhibition and potential for greater subtype selectivity.

Signaling Pathway

The following diagram illustrates the signaling pathway of P2X3 receptor activation and its inhibition by this compound.

P2X3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP (Agonist) P2X3 P2X3 Receptor (Closed State) ATP->P2X3 Binds to Orthosteric Site P2X3_Inhibited P2X3 Receptor (Inhibited State) ATP->P2X3_Inhibited Binding Inhibited AF353 This compound (Allosteric Antagonist) AF353->P2X3 Binds to Allosteric Site P2X3_Open P2X3 Receptor (Open State) P2X3->P2X3_Open Conformational Change P2X3->P2X3_Inhibited Conformational Change Ion_Influx Na⁺, Ca²⁺ Influx P2X3_Open->Ion_Influx Channel Opening Depolarization Membrane Depolarization Ion_Influx->Depolarization Signal_Transduction Downstream Signaling (e.g., Action Potential) Depolarization->Signal_Transduction Experimental_Workflow cluster_discovery Discovery & Initial Screening cluster_characterization In Vitro Characterization cluster_invivo In Vivo & Preclinical Compound_Synthesis Compound Synthesis (this compound) Primary_Screening Primary Screening (e.g., Calcium Flux Assay) Compound_Synthesis->Primary_Screening Potency_Determination Potency Determination (pIC50) Primary_Screening->Potency_Determination Selectivity_Screening Selectivity Screening (vs. other P2X subtypes) Potency_Determination->Selectivity_Screening Electrophysiology Electrophysiology (Voltage Clamp) Potency_Determination->Electrophysiology Mechanism_of_Action Mechanism of Action Studies (e.g., Schild Analysis) Selectivity_Screening->Mechanism_of_Action Binding_Assays Radioligand Binding (KD, Bmax) Mechanism_of_Action->Binding_Assays Pharmacokinetics Pharmacokinetics (ADME) Binding_Assays->Pharmacokinetics Electrophysiology->Mechanism_of_Action Efficacy_Models Efficacy in Animal Models (e.g., Pain, Cough) Pharmacokinetics->Efficacy_Models Toxicology Toxicology & Safety Efficacy_Models->Toxicology

References

Unveiling the Molecular Grip: A Technical Guide to the AF-353 Binding Site on P2X2/3 Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding site and mechanism of action of AF-353, a potent and selective antagonist of the P2X3 and P2X2/3 purinergic receptors. By delving into the molecular interactions, quantitative binding data, and the experimental methodologies used to elucidate this information, this document serves as a critical resource for researchers in pain, inflammation, and sensory signaling, as well as for professionals engaged in the development of novel therapeutics targeting the P2X receptor family.

Executive Summary

This compound is a non-competitive, allosteric modulator of P2X3 and P2X2/3 receptors, ion channels activated by extracellular ATP that play a crucial role in nociception and chronic cough.[1][2][3][4] Unlike orthosteric antagonists that compete with ATP for its binding site, this compound binds to a distinct, druggable negative allosteric site. This site is located at the interface between two subunits of the trimeric P2X3 receptor, specifically within a pocket formed by the left flipper (LF), lower body (LB), and dorsal fin (DF) domains.[2][5][6][7] This allosteric inhibition mechanism offers the potential for greater subtype selectivity and a more favorable pharmacological profile. This guide will detail the specific amino acid residues crucial for this compound binding, present the quantitative data characterizing its potency, and provide the experimental protocols for key assays used in its study.

The Allosteric Binding Site of this compound on P2X3

The binding of this compound to the P2X3 receptor occurs in a topographically distinct allosteric pocket, remote from the orthosteric ATP binding site. This was elucidated through a combination of X-ray crystallography of the closely related analog AF-219, molecular modeling, and mutagenesis studies.[2][5][6][7]

Key Interacting Domains and Residues:

The allosteric binding pocket for the diaminopyrimidine class of antagonists, including this compound, is formed at the interface of two adjacent subunits of the P2X3 receptor.[5][8] The key structural domains contributing to this pocket are:

  • Lower Body (LB) and Dorsal Fin (DF) of one subunit.

  • Lower Body (LB) and Left Flipper (LF) of the adjacent subunit. [5][8]

Molecular docking and mutagenesis studies have identified several key amino acid residues that are critical for the binding and allosteric modulation by this compound and its analogs:

  • Hydrophobic Interactions: The hydrophobic moiety of this compound is securely anchored within the pocket by the side chains of V61, V238, and L265 .[5]

  • Key Interactions: Mutational analyses have underscored the importance of L191 and N190 in the binding of this class of compounds.[5][7]

The binding of this compound to this allosteric site is believed to stabilize the receptor in a closed or non-conducting state, thereby preventing the conformational changes required for channel opening upon ATP binding.[8]

Quantitative Data for this compound Binding and Potency

The potency of this compound as an antagonist of P2X3 and P2X2/3 receptors has been quantified using various in vitro assays. The following tables summarize the key quantitative data.

Parameter Human P2X3 Rat P2X3 Human P2X2/3 Assay Method Reference
pIC50 8.068.057.41Intracellular Calcium Flux[1]
pIC50 ~8.0~8.0~7.3Intracellular Calcium Flux[9]
IC50 (nM) 12.9 ± 0.5--Whole-Cell Electrophysiology[5]
IC50 (nM) 3.16--Not Specified[10]
KD (nM) 151430Radioligand Binding[1]

Table 1: In vitro potency of this compound on P2X3 and P2X2/3 receptors.

Pharmacokinetic Parameter Value Species Reference
Oral Bioavailability (%F) 32.9Rat[1][4]
Plasma Half-life (t1/2) 1.63 hRat[1][4]
Plasma Protein Binding (%) 98.2Rat[1][4]

Table 2: Pharmacokinetic parameters of this compound in rats.

Experimental Protocols

The characterization of this compound's binding and functional antagonism relies on several key experimental methodologies. Detailed protocols for these assays are provided below.

Radioligand Binding Assay

This assay is used to determine the binding affinity (KD) of a radiolabeled ligand to its receptor and the inhibitory constant (Ki) of a competing unlabeled ligand.

Objective: To quantify the binding of [³H]-AF-353 to P2X3 receptors.

Materials:

  • HEK293 cells stably expressing human P2X3 receptor.

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 0.2% BSA.

  • Radioligand: [³H]-AF-353.

  • Non-specific binding control: High concentration of unlabeled this compound (e.g., 10 µM).

  • Glass fiber filters (e.g., GF/B).

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Membrane Preparation:

    • Harvest HEK293-hP2X3 cells and resuspend in ice-cold membrane preparation buffer.

    • Homogenize the cells using a Dounce homogenizer or similar method.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

    • Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

  • Binding Assay:

    • In a 96-well plate, add the following to each well:

      • 50 µL of assay buffer (for total binding) or 50 µL of unlabeled this compound (for non-specific binding).

      • 50 µL of [³H]-AF-353 at various concentrations.

      • 100 µL of the membrane preparation (typically 20-50 µg of protein).

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • Dry the filters and place them in scintillation vials.

    • Add scintillation cocktail to each vial and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Perform saturation analysis to determine the KD and Bmax by fitting the specific binding data to a one-site binding hyperbola using non-linear regression.

Intracellular Calcium Flux Assay

This functional assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by a P2X receptor agonist.

Objective: To determine the IC50 value of this compound for the inhibition of agonist-induced calcium influx in cells expressing P2X3 or P2X2/3 receptors.

Materials:

  • HEK293 or 1321N1 cells expressing the P2X receptor of interest.

  • Cell culture medium.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

  • Pluronic F-127.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

  • P2X3 agonist (e.g., α,β-methylene ATP).

  • This compound at various concentrations.

  • A fluorescence plate reader with kinetic reading capabilities.

Procedure:

  • Cell Plating:

    • Seed the cells into 96-well or 384-well black-walled, clear-bottom plates and culture overnight.

  • Dye Loading:

    • Prepare a loading solution containing the calcium-sensitive dye and Pluronic F-127 in assay buffer.

    • Remove the cell culture medium and add the dye loading solution to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark.

  • Compound Addition:

    • Wash the cells with assay buffer to remove excess dye.

    • Add this compound at various concentrations to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

  • Fluorescence Measurement:

    • Place the plate in the fluorescence plate reader.

    • Establish a baseline fluorescence reading for each well.

    • Inject the P2X3 agonist into the wells and immediately begin kinetic fluorescence measurements.

    • Record the fluorescence intensity over time (e.g., for 60-120 seconds).

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data to the response in the absence of the antagonist (100% activity) and in the presence of a maximally effective concentration of a standard antagonist (0% activity).

    • Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Whole-Cell Voltage-Clamp Electrophysiology

This technique directly measures the ion currents flowing through the P2X channels in the cell membrane, providing a detailed characterization of the antagonist's effect on channel function.

Objective: To measure the inhibitory effect of this compound on agonist-evoked currents in single cells expressing P2X3 or P2X2/3 receptors.

Materials:

  • Cells expressing the P2X receptor of interest, plated on glass coverslips.

  • Patch-clamp rig including an amplifier, micromanipulator, and data acquisition system.

  • Borosilicate glass capillaries for pulling patch pipettes.

  • Extracellular solution (in mM): e.g., 145 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4.

  • Intracellular solution (in mM): e.g., 145 KCl, 10 NaCl, 1 MgCl₂, 10 HEPES, 11 EGTA, pH 7.2.

  • P2X3 agonist (e.g., α,β-methylene ATP).

  • This compound.

Procedure:

  • Pipette Preparation:

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.

  • Whole-Cell Configuration:

    • Place a coverslip with cells in the recording chamber and perfuse with extracellular solution.

    • Approach a cell with the patch pipette and form a high-resistance seal (giga-seal) with the cell membrane.

    • Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.

  • Current Recording:

    • Clamp the cell membrane potential at a holding potential of -60 mV.

    • Apply the P2X3 agonist to the cell using a rapid perfusion system to evoke an inward current.

    • After a stable baseline response is established, co-apply the agonist with various concentrations of this compound.

    • Wash out the antagonist to check for reversibility of the inhibition.

  • Data Analysis:

    • Measure the peak amplitude of the agonist-evoked current in the absence and presence of this compound.

    • Calculate the percentage of inhibition for each concentration of this compound.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to the Hill equation to determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the P2X3 signaling pathway and the experimental workflows for characterizing this compound.

P2X3 Receptor Signaling Pathway

P2X3_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X3 P2X3 Receptor (Closed) ATP->P2X3 Binds to Orthosteric Site AF353 This compound AF353->P2X3 Binds to Allosteric Site (Inhibition) P2X3_Open P2X3 Receptor (Open) P2X3->P2X3_Open Conformational Change Ca_influx Ca²⁺ Influx P2X3_Open->Ca_influx Depolarization Membrane Depolarization P2X3_Open->Depolarization Action_Potential Action Potential (Nociceptive Signal) Depolarization->Action_Potential

Caption: P2X3 receptor activation by ATP and allosteric inhibition by this compound.

Experimental Workflow for this compound Characterization

Experimental_Workflow cluster_binding Binding Affinity cluster_functional Functional Potency cluster_site Binding Site Identification Radioligand Radioligand Binding Assay ([³H]-AF-353) Binding_Data Determine KD and Bmax Radioligand->Binding_Data Calcium_Assay Intracellular Calcium Flux Assay Functional_Data Determine IC50 Calcium_Assay->Functional_Data Electrophysiology Whole-Cell Voltage-Clamp Electrophysiology->Functional_Data Crystallography X-ray Crystallography (AF-219) Site_ID Identify Key Interacting Residues Crystallography->Site_ID Modeling Molecular Docking (this compound) Modeling->Site_ID Mutagenesis Site-Directed Mutagenesis Mutagenesis->Site_ID

Caption: Workflow for characterizing the binding and function of this compound.

Conclusion

This compound represents a significant advancement in the development of selective P2X3/P2X2/3 receptor antagonists. Its unique allosteric mechanism of action, targeting a well-defined binding pocket at the subunit interface, provides a solid foundation for the rational design of next-generation therapeutics for a range of sensory disorders. The quantitative data and detailed experimental protocols presented in this guide offer a comprehensive resource for researchers aiming to further investigate the pharmacology of this compound and to explore the therapeutic potential of targeting this allosteric site on P2X receptors.

References

AF-353: A Non-Competitive Antagonist of P2X3 and P2X2/3 Receptors - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purinergic P2X receptors are a family of ligand-gated ion channels activated by extracellular adenosine (B11128) triphosphate (ATP).[1][2][3][4] Among the seven subtypes (P2X1-7), P2X3 and P2X2/3 heterotrimeric receptors are predominantly expressed on primary afferent sensory neurons, playing a crucial role in nociception, mechanosensation, and cough reflexes.[4][5] ATP released from damaged or inflamed tissues activates these receptors, leading to cation influx, membrane depolarization, and the initiation of action potentials that transmit sensory information to the central nervous system.[6] This makes P2X3 and P2X2/3 receptors attractive therapeutic targets for the management of chronic pain, refractory chronic cough, and overactive bladder.[3][4][5]

AF-353 is a potent, selective, and orally bioavailable non-competitive antagonist of P2X3 and P2X2/3 receptors.[1][7][8] Its unique allosteric mechanism of action and favorable pharmacokinetic profile make it an invaluable tool for preclinical research and a promising scaffold for the development of novel therapeutics. This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, mechanism of action, relevant signaling pathways, and detailed experimental protocols for its characterization.

Chemical and Pharmacological Properties of this compound

This compound is a small molecule with the following chemical properties:

PropertyValue
IUPAC Name 5-(5-iodo-4-methoxy-2-propan-2-ylphenoxy)pyrimidine-2,4-diamine
CAS Number 865305-30-2
Molecular Formula C₁₄H₁₇IN₄O₂
Molecular Weight 400.22 g/mol
Pharmacological Activity

This compound demonstrates high potency and selectivity for P2X3 and P2X2/3 receptors. Its antagonist activity has been characterized across various in vitro assays.

Receptor SubtypeSpeciesAssay TypepIC₅₀IC₅₀ (nM)
P2X3 HumanIntracellular Calcium Flux8.010
P2X3 RatIntracellular Calcium Flux8.010
P2X2/3 HumanIntracellular Calcium Flux7.350
P2X3 HumanWhole-Cell Voltage Clamp8.06~8.7
P2X3 RatWhole-Cell Voltage Clamp8.05~8.9
P2X2/3 HumanWhole-Cell Voltage Clamp7.41~38.9
Pharmacokinetic Profile in Rats

This compound exhibits favorable pharmacokinetic properties in rats, supporting its use in in vivo studies.

ParameterValue
Oral Bioavailability (%F) 32.9%[1][7]
Time to Peak Plasma Concentration (Tₘₐₓ) 0.5 h[1]
Plasma Half-life (T₁/₂) 1.63 h[1][7]
Plasma Protein Binding 98.2%[1][7]
CNS Penetration (Brain/Plasma Ratio) 6[1]

Mechanism of Action: Non-Competitive Antagonism

This compound acts as a non-competitive antagonist, binding to an allosteric site on the P2X3 and P2X2/3 receptors, distinct from the ATP binding site.[1][7] This binding induces a conformational change in the receptor that prevents the ion channel from opening, even when ATP is bound to its orthosteric site. This mechanism is advantageous as its inhibitory effect is not surmounted by high concentrations of the endogenous agonist ATP, which can be present in inflammatory conditions.

cluster_receptor P2X3 Receptor cluster_ligands Ligands cluster_action Mechanism of Action P2X3 P2X3 Receptor (Closed State) ATP_Site ATP Binding Site Channel_Block Ion Channel Remains Closed ATP_Site->Channel_Block Binding of ATP cannot open channel Allosteric_Site Allosteric Site Binding Binding Allosteric_Site->Binding Ion_Channel Ion Channel (Closed) ATP ATP ATP->ATP_Site Binds to AF353 This compound AF353->Allosteric_Site Binds to Conformational_Change Conformational Change Binding->Conformational_Change Induces Conformational_Change->Channel_Block Results in

Caption: Non-competitive antagonism of P2X3 by this compound.

P2X3 Receptor Signaling Pathway

Activation of P2X3 receptors by ATP initiates a signaling cascade that underlies neuronal sensitization and pain perception. The influx of cations, particularly Ca²⁺, through the opened channel acts as a second messenger, activating various downstream effectors.

ATP Extracellular ATP P2X3 P2X3 Receptor ATP->P2X3 Binds and Activates Ion_Channel Cation Influx (Na⁺, Ca²⁺) P2X3->Ion_Channel Opens AF353 This compound AF353->P2X3 Binds and Inhibits (Allosterically) Depolarization Membrane Depolarization Ion_Channel->Depolarization Ca_Signal Increased Intracellular Ca²⁺ Ion_Channel->Ca_Signal AP Action Potential Generation Depolarization->AP Leads to Neuronal_Sensitization Neuronal Sensitization AP->Neuronal_Sensitization Contributes to PKC PKC Activation Ca_Signal->PKC CASK CASK Interaction Ca_Signal->CASK Gene_Expression Changes in Gene Expression Ca_Signal->Gene_Expression PKC->Neuronal_Sensitization CASK->Neuronal_Sensitization

Caption: P2X3 receptor signaling cascade.

Experimental Protocols

The following sections detail the methodologies used to characterize the interaction of this compound with P2X3 and P2X2/3 receptors.

In Vitro Assays

This assay quantifies the affinity of this compound for the P2X3 receptor by measuring its ability to displace a radiolabeled ligand.

Experimental Workflow:

start Start prep_membranes Prepare Membranes (e.g., from HEK293 cells expressing P2X3) start->prep_membranes incubate Incubate Membranes with Radioligand (e.g., [³H]-AF-353) and varying concentrations of unlabeled this compound prep_membranes->incubate separate Separate Bound and Free Radioligand (e.g., via filtration) incubate->separate quantify Quantify Bound Radioligand (e.g., scintillation counting) separate->quantify analyze Data Analysis (IC₅₀ and Ki determination) quantify->analyze end End analyze->end

Caption: Radioligand competition binding assay workflow.

Detailed Protocol: [Further targeted searches are required to provide a step-by-step protocol with specific concentrations, buffers, and incubation times.]

This functional assay measures the ability of this compound to inhibit agonist-induced increases in intracellular calcium concentration in cells expressing P2X3 or P2X2/3 receptors.

Experimental Workflow:

start Start load_cells Load Cells Expressing P2X3 or P2X2/3 with a Calcium-sensitive Dye (e.g., Fluo-4 AM) start->load_cells pre_incubate Pre-incubate Cells with varying concentrations of this compound load_cells->pre_incubate stimulate Stimulate Cells with a P2X3 Agonist (e.g., α,β-meATP) pre_incubate->stimulate measure_fluorescence Measure Changes in Intracellular Calcium (Fluorescence Intensity) stimulate->measure_fluorescence analyze Data Analysis (IC₅₀ determination) measure_fluorescence->analyze end End analyze->end

Caption: Intracellular calcium flux assay workflow.

Detailed Protocol: [Further targeted searches are required to provide a step-by-step protocol with specific dye loading conditions, agonist/antagonist concentrations, and instrument settings.]

This technique directly measures the ion channel activity of P2X3 and P2X2/3 receptors in response to an agonist and its inhibition by this compound.

Experimental Workflow:

start Start patch_cell Establish Whole-Cell Patch-Clamp Configuration on a Cell Expressing P2X3 or P2X2/3 start->patch_cell apply_agonist Apply P2X3 Agonist (e.g., ATP or α,β-meATP) and Record Inward Current patch_cell->apply_agonist apply_antagonist Co-apply Agonist with varying concentrations of this compound apply_agonist->apply_antagonist record_inhibition Record Inhibition of the Agonist-Evoked Current apply_antagonist->record_inhibition analyze Data Analysis (IC₅₀ determination) record_inhibition->analyze end End analyze->end

Caption: Whole-cell voltage-clamp electrophysiology workflow.

Detailed Protocol: [Further targeted searches are required to provide a step-by-step protocol with specific internal and external solutions, voltage protocols, and drug application methods.]

In Vivo Models

This model is used to assess the analgesic efficacy of this compound in a state of persistent inflammatory pain.

Experimental Workflow:

start Start induce_inflammation Induce Inflammation by Injecting Complete Freund's Adjuvant (CFA) into the Hind Paw of a Rat start->induce_inflammation develop_hyperalgesia Allow Time for Hyperalgesia to Develop induce_inflammation->develop_hyperalgesia administer_drug Administer this compound (or vehicle control) develop_hyperalgesia->administer_drug assess_pain Assess Pain Behavior (e.g., Mechanical Allodynia using von Frey filaments, Thermal Hyperalgesia) administer_drug->assess_pain analyze Data Analysis (Comparison of pain thresholds) assess_pain->analyze end End analyze->end

Caption: CFA-induced inflammatory pain model workflow.

Detailed Protocol: [Further targeted searches are required to provide a step-by-step protocol with specific CFA preparation, this compound formulation and dosing, and behavioral testing parameters.]

This model evaluates the antitussive potential of this compound.

Experimental Workflow:

start Start administer_drug Administer this compound (or vehicle control) to Guinea Pigs start->administer_drug expose_tussigen Expose Animals to an Aerosol of Citric Acid administer_drug->expose_tussigen record_cough Record the Number of Coughs expose_tussigen->record_cough analyze Data Analysis (Comparison of cough counts) record_cough->analyze end End analyze->end

Caption: Citric acid-induced cough model workflow.

Detailed Protocol: [Further targeted searches are required to provide a step-by-step protocol with specific this compound formulation and dosing, citric acid concentration, and cough recording methodology.]

Conclusion

This compound is a well-characterized, potent, and selective non-competitive antagonist of P2X3 and P2X2/3 receptors. Its favorable pharmacokinetic profile and demonstrated efficacy in preclinical models of pain and cough highlight its significance as a research tool for investigating purinergic signaling in sensory pathways. Furthermore, the allosteric mechanism of this compound offers a promising strategy for the development of novel therapeutics for a range of sensory disorders. This technical guide provides a foundational resource for researchers and drug development professionals working with this compound and other P2X3/P2X2/3 receptor antagonists. Further detailed experimental protocols will be invaluable for the continued exploration of this important class of molecules.

References

In Vitro Pharmacological Profile of AF-353: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AF-353 is a potent and selective antagonist of the P2X3 and P2X2/3 purinergic receptors.[1][2] These receptors, activated by extracellular adenosine (B11128) triphosphate (ATP), are ligand-gated ion channels predominantly expressed on sensory neurons and are implicated in various pain and hypersensitivity conditions.[3][4] this compound has emerged as a valuable pharmacological tool for studying the physiological and pathological roles of P2X3-containing receptors. This technical guide provides a comprehensive overview of the in vitro pharmacological profile of this compound, detailing its binding affinity, functional antagonism, and mechanism of action. The information presented herein is intended to support further research and drug development efforts targeting the P2X purinergic receptor family.

Mechanism of Action

In vitro studies have demonstrated that this compound acts as a non-competitive, allosteric antagonist of P2X3 and P2X2/3 receptors.[1][5] Unlike competitive antagonists that bind to the same site as the endogenous ligand ATP, this compound binds to a distinct allosteric site on the receptor protein.[5][6] This binding event induces a conformational change in the receptor that prevents or reduces the ion channel opening, even when ATP is bound to its orthosteric site.[5] Evidence from competition binding and intracellular calcium flux experiments supports this non-competitive mechanism.[1][2]

Quantitative Data Presentation

The in vitro potency and affinity of this compound have been characterized across various assays and species. The following tables summarize the key quantitative data.

Table 1: Binding Affinity of this compound
Receptor TargetSpeciesAssay TypeRadioligandKD (nM)
P2X3HumanRadioligand Binding[3H]-AF-35315
P2X3RatRadioligand Binding[3H]-AF-35314
P2X2/3HumanRadioligand Binding[3H]-AF-35330

Data sourced from Gever et al., 2010.[1]

Table 2: Functional Antagonist Potency of this compound
Receptor TargetSpeciesAssay TypeAgonistpIC50IC50 (nM)
P2X3HumanIntracellular Calcium Fluxα,β-meATP8.06~8.7
P2X3RatIntracellular Calcium Fluxα,β-meATP8.05~8.9
P2X2/3HumanIntracellular Calcium Fluxα,β-meATP7.41~38.9
P2X3RatWhole-Cell Electrophysiologyα,β-meATP8.42~3.8
P2X2/3HumanWhole-Cell Electrophysiologyα,β-meATP7.73~18.6

Data sourced from Gever et al., 2010.[1]

Table 3: Selectivity Profile of this compound
Receptor/TargetActivity
P2X1, P2X2, P2X4, P2X5, P2X7No significant inhibition up to 10 µM
Panel of 75+ receptors, channels, enzymes, and transportersHighly selective for P2X3 and P2X2/3
Panel of 100+ kinasesHighly selective for P2X3 and P2X2/3

Data sourced from Gever et al., 2010.[1]

Experimental Protocols

Radioligand Binding Assay

This protocol outlines the determination of the equilibrium dissociation constant (Kd) of [3H]-AF-353 for P2X3 and P2X2/3 receptors.

1. Membrane Preparation:

  • Cell lines stably expressing the target receptor (e.g., CHO-K1 for rat P2X3, 1321N1 for human P2X3 and P2X2/3) are harvested.

  • Cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

  • The homogenate is centrifuged to pellet the membranes. The pellet is washed and resuspended in a suitable buffer.

2. Binding Reaction:

  • Incubate cell membranes (200–350 µg/mL) with varying concentrations of [3H]-AF-353 (e.g., 1.7–140 nM for P2X3, 1.3–660 nM for P2X2/3) in a binding buffer (50 mM Tris, pH 7.4).[1]

  • To determine non-specific binding, a parallel set of reactions is performed in the presence of a high concentration of an unlabeled competitor (e.g., 10 µM AF-010).[1]

  • Incubate for 2-5 hours at 22°C to reach equilibrium.[1]

3. Separation and Detection:

  • The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/C) to separate bound from free radioligand.

  • The filters are washed with ice-cold wash buffer.

  • The radioactivity retained on the filters is quantified using liquid scintillation counting.

4. Data Analysis:

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The Kd and Bmax values are determined by non-linear regression analysis of the saturation binding data.

Intracellular Calcium Flux Assay (FLIPR)

This protocol describes the measurement of the inhibitory effect of this compound on agonist-induced intracellular calcium influx.

1. Cell Preparation:

  • Seed cells stably expressing the target receptor (e.g., CHO-K1 for rat P2X3, 1321N1 for human P2X3 and P2X2/3) into 96-well or 384-well black-walled, clear-bottom plates and culture overnight.

2. Dye Loading:

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This is typically done for 1 hour at 37°C.

3. Compound Addition and Signal Detection:

  • A Fluorometric Imaging Plate Reader (FLIPR) is used for automated compound addition and fluorescence measurement.

  • A baseline fluorescence reading is taken.

  • This compound at various concentrations is added to the wells and incubated for a defined period.

  • The P2X3/P2X2/3 receptor agonist, α,β-methylene ATP (α,β-meATP), is then added to stimulate calcium influx. Inhibition curves were constructed in the presence of approximately EC80 concentrations of α,β-meATP: 1 µM for P2X3 and 5 µM for P2X2/3.[1]

  • Changes in intracellular calcium are recorded as changes in fluorescence intensity over time.

  • A final addition of ionomycin (B1663694) can be used to determine the maximum calcium response in each well.[1]

4. Data Analysis:

  • The peak fluorescence response following agonist addition is measured.

  • The percentage inhibition by this compound at each concentration is calculated relative to the control response (agonist alone).

  • The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve. The pIC50 is the negative logarithm of the IC50.

Whole-Cell Voltage-Clamp Electrophysiology

This protocol details the characterization of this compound's inhibitory effect on P2X3 and P2X2/3 receptor-mediated ion currents.

1. Cell Preparation:

  • Cells expressing the target receptors are plated on coverslips for recording.

2. Recording Setup:

  • Standard whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.

  • The external solution typically contains (in mM): 150 NaCl, 5 KCl, 2.5 CaCl2, 2 MgCl2, 10 HEPES, and 10 glucose, with pH adjusted to 7.4.

  • The internal pipette solution typically contains (in mM): 140 KCl, 11 EGTA, 2 MgCl2, 10 HEPES, 4 ATP, and 0.3 Na2GTP, with pH adjusted to 7.2.[7]

  • Cells are voltage-clamped at a holding potential of -60 mV.

3. Experimental Procedure:

  • A stable baseline current is established.

  • The P2X agonist, α,β-meATP (e.g., 10 µM), is applied for a short duration (e.g., 2 seconds) at regular intervals (e.g., 30 seconds) to evoke inward currents.[1]

  • Once stable agonist-evoked currents are obtained, this compound is perfused into the recording chamber at various concentrations.

  • The effect of this compound on the amplitude of the agonist-evoked currents is recorded.

4. Data Analysis:

  • The peak amplitude of the inward current in the presence and absence of this compound is measured.

  • The percentage inhibition of the current by this compound is calculated.

  • Concentration-response curves are generated to determine the IC50 and pIC50 values.

Mandatory Visualizations

Signaling Pathway of P2X3 Receptor and Inhibition by this compound

P2X3_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP (Agonist) P2X3 P2X3 Receptor (Ligand-Gated Ion Channel) ATP->P2X3 Binds to Orthosteric Site AF353 This compound (Allosteric Antagonist) AF353->P2X3 Binds to Allosteric Site Cations Cation Influx (Na+, Ca2+) P2X3->Cations Channel Opening Depolarization Membrane Depolarization Cations->Depolarization Signal Downstream Signaling (e.g., Action Potential Generation) Depolarization->Signal

Caption: P2X3 receptor activation by ATP and allosteric inhibition by this compound.

Experimental Workflow for Intracellular Calcium Flux Assay

Calcium_Flux_Workflow start Start cell_seeding Seed cells expressing P2X3/P2X2/3 receptors in microplate start->cell_seeding dye_loading Load cells with calcium-sensitive dye cell_seeding->dye_loading incubation1 Incubate for 1 hour at 37°C dye_loading->incubation1 baseline_read Measure baseline fluorescence (FLIPR) incubation1->baseline_read add_af353 Add varying concentrations of this compound baseline_read->add_af353 incubation2 Incubate add_af353->incubation2 add_agonist Add α,β-meATP (agonist) incubation2->add_agonist measure_flux Measure fluorescence change (calcium influx) add_agonist->measure_flux data_analysis Analyze data and calculate IC50 measure_flux->data_analysis end End data_analysis->end

Caption: Workflow for determining this compound potency using a calcium flux assay.

Experimental Workflow for Whole-Cell Electrophysiology

Electrophysiology_Workflow start Start prepare_cells Prepare cells expressing P2X3/P2X2/3 on coverslips start->prepare_cells patch_clamp Establish whole-cell patch-clamp configuration prepare_cells->patch_clamp set_voltage Voltage-clamp cell at -60 mV patch_clamp->set_voltage baseline_current Record baseline current set_voltage->baseline_current apply_agonist Apply α,β-meATP to evoke stable currents baseline_current->apply_agonist apply_af353 Perfuse with varying concentrations of this compound apply_agonist->apply_af353 record_inhibition Record inhibition of agonist-evoked currents apply_af353->record_inhibition data_analysis Analyze current amplitude and calculate IC50 record_inhibition->data_analysis end End data_analysis->end

Caption: Workflow for characterizing this compound using whole-cell electrophysiology.

References

An In-depth Technical Guide to the Discovery and Synthesis of AF-353

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of the discovery, synthesis, and mechanism of action of AF-353, a potent and selective antagonist of the P2X3 and P2X2/3 purinergic receptors. This compound, identified through high-throughput screening and subsequent chemical optimization, has emerged as a significant tool compound for investigating the role of these receptors in sensory signaling and a potential therapeutic agent for pain and other sensory-related disorders. This document details the pharmacological profile of this compound, outlines the experimental methodologies for its characterization, and presents its known signaling pathways.

Introduction

P2X3 and P2X2/3 receptors are ATP-gated ion channels predominantly expressed on sensory neurons.[1][2] Their activation by extracellular ATP, released during tissue damage or inflammation, is a critical step in the initiation of nociceptive signals.[2] Consequently, antagonism of these receptors presents a promising therapeutic strategy for the management of chronic pain. This compound, also known as RO-4, is a diaminopyrimidine derivative that has demonstrated high potency and selectivity for P2X3 and P2X2/3 receptors.[3][4] Its favorable pharmacokinetic profile makes it a valuable tool for in vivo studies.[3][4]

Discovery and Synthesis

The discovery of this compound originated from a high-throughput screening of the Roche chemical library aimed at identifying inhibitors of ATP-evoked intracellular calcium flux in cells expressing recombinant P2X3 receptors.[3] This screening identified a hit compound structurally related to the antibiotic trimethoprim.[4] Extensive medicinal chemistry efforts focused on optimizing this initial hit led to the synthesis of this compound.[3]

The full chemical synthesis of this compound has been published by Carter et al. (2009) and Jahangir et al. (2009).[4] The IUPAC name for this compound is 5-((5-iodo-2-isopropyl-4-methoxyphenoxy)methyl)pyrimidine-2,4-diamine.[3]

Pharmacological Profile

This compound is a potent antagonist of both human and rat P2X3 and human P2X2/3 receptors.[3][5] Its inhibitory activity has been quantified using various in vitro assays, and its pharmacokinetic properties have been characterized in animal models.

In Vitro Potency

The potency of this compound was determined by measuring its ability to inhibit ATP-induced responses in cell lines expressing recombinant P2X receptors and in native neurons.[3]

Parameter Receptor/Cell Line Value Reference
pIC50 (Calcium Flux)Human P2X38.0[3]
pIC50 (Calcium Flux)Rat P2X38.0[3]
pIC50 (Calcium Flux)Human P2X2/37.3[3]
pIC50 (Electrophysiology)Rat P2X3 (recombinant)8.42[3]
pIC50 (Electrophysiology)Human P2X2/3 (recombinant)7.73[3]
pIC50 (Electrophysiology)Rat Dorsal Root Ganglion (native P2X3)8.51[3]
pIC50 (Electrophysiology)Rat Nodose Ganglion (native P2X2/3)7.56[3]
Pharmacokinetic Properties in Rats

The pharmacokinetic profile of this compound was assessed in rats following intravenous and oral administration.[3]

Parameter Value Reference
Oral Bioavailability (%F)32.9%[3]
Half-life (t1/2)1.63 hours[3]
Plasma Protein Binding98.2%[3]

Mechanism of Action and Signaling Pathway

This compound functions as a non-competitive antagonist of P2X3 and P2X2/3 receptors.[4] These receptors are ligand-gated ion channels that open in response to the binding of extracellular ATP. The influx of cations, primarily Ca2+ and Na+, through the opened channel leads to depolarization of the neuronal membrane and the initiation of an action potential, which is transmitted as a pain signal.[2] this compound blocks this signaling cascade by preventing the channel from opening, thereby inhibiting the downstream cellular responses.

P2X3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X3_R P2X3/P2X2/3 Receptor ATP->P2X3_R Binds & Activates AF353 This compound AF353->P2X3_R Binds & Inhibits Ca_Influx Ca²⁺ Influx P2X3_R->Ca_Influx Channel Opening Depolarization Membrane Depolarization Ca_Influx->Depolarization Action_Potential Action Potential (Pain Signal) Depolarization->Action_Potential

P2X3/P2X2/3 Receptor Signaling Pathway and Inhibition by this compound.

Experimental Protocols

The characterization of this compound involved several key experimental methodologies.

Intracellular Calcium Flux Assay

This assay is used to determine the potency of compounds in blocking P2X receptor activation.

Calcium_Flux_Workflow start Start: Cells expressing P2X3 or P2X2/3 receptors load_dye Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4) start->load_dye add_compound Add this compound at varying concentrations load_dye->add_compound add_agonist Stimulate with a P2X agonist (e.g., α,β-meATP) add_compound->add_agonist measure_fluorescence Measure changes in fluorescence intensity add_agonist->measure_fluorescence analyze_data Calculate pIC50 values measure_fluorescence->analyze_data

Workflow for the Intracellular Calcium Flux Assay.

Methodology:

  • Cell Culture: Cells stably expressing the target P2X receptor (e.g., HEK293 cells) are cultured in appropriate media.

  • Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye, which increases its fluorescence intensity upon binding to free calcium.

  • Compound Incubation: The cells are then incubated with varying concentrations of this compound.

  • Agonist Stimulation: A P2X receptor agonist, such as α,β-methylene ATP (α,β-meATP), is added to stimulate the receptors and induce calcium influx.

  • Fluorescence Measurement: The change in fluorescence is measured using a fluorometric imaging plate reader.

  • Data Analysis: The concentration-response curves are plotted, and the pIC50 values are calculated to determine the inhibitory potency of this compound.[3]

Whole-Cell Voltage-Clamp Electrophysiology

This technique provides a direct measure of the ion channel activity and its inhibition.

Electrophysiology_Workflow start Start: Isolate single cells (recombinant or native neurons) patch_clamp Establish whole-cell patch-clamp configuration start->patch_clamp apply_agonist Apply P2X agonist to elicit an inward current patch_clamp->apply_agonist apply_compound Co-apply agonist with varying concentrations of this compound apply_agonist->apply_compound record_current Record changes in membrane current apply_compound->record_current analyze_data Determine concentration-dependent inhibition and pIC50 record_current->analyze_data

Workflow for Whole-Cell Voltage-Clamp Electrophysiology.

Methodology:

  • Cell Preparation: Single cells expressing the P2X receptors are isolated.

  • Patch-Clamp Recording: A glass micropipette is used to form a high-resistance seal with the cell membrane, and the membrane patch is ruptured to gain electrical access to the cell's interior (whole-cell configuration). The membrane potential is clamped at a set voltage.

  • Agonist Application: A P2X agonist is applied to the cell to activate the receptors and record the resulting inward current.

  • Compound Application: The agonist is then co-applied with different concentrations of this compound.

  • Current Measurement: The inhibition of the agonist-induced current by this compound is measured.

  • Data Analysis: The extent of inhibition at each concentration is used to construct a dose-response curve and calculate the pIC50 value.[3]

Conclusion

This compound is a well-characterized, potent, and selective antagonist of P2X3 and P2X2/3 receptors. Its discovery through a systematic screening and optimization process, coupled with its favorable pharmacological and pharmacokinetic properties, has established it as a crucial research tool. The detailed understanding of its mechanism of action and the availability of robust experimental protocols for its evaluation will continue to facilitate research into the physiological and pathological roles of P2X3-containing receptors and aid in the development of novel therapeutics for pain and sensory disorders.

References

In Vivo Efficacy of AF-353 in Attenuating Primary Afferent Sensitization: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo effects of AF-353, a potent and selective antagonist of P2X3 and P2X2/3 receptors, on primary afferent sensitization. This document summarizes key quantitative data, details experimental methodologies for preclinical pain models, and visualizes the underlying signaling pathways and experimental workflows.

Introduction: Targeting Primary Afferent Sensitization with this compound

Primary afferent sensitization is a key mechanism underlying chronic pain states, characterized by an increased responsiveness of nociceptive neurons to stimuli. Adenosine triphosphate (ATP), released from damaged cells, acts as a key signaling molecule in this process by activating P2X purinergic receptors on primary afferent neurons.[1][2] P2X3 and P2X2/3 receptors are predominantly expressed on C- and Aδ-fiber sensory neurons, making them critical targets for therapeutic intervention in chronic pain.[3]

This compound is a novel, orally bioavailable, and highly potent non-competitive antagonist of P2X3 and P2X2/3 receptors.[1][2] Its favorable pharmacokinetic profile and high selectivity make it an excellent tool for investigating the role of these receptors in in vivo models of inflammatory and neuropathic pain.[1][2] This guide delves into the preclinical evidence supporting the efficacy of this compound in mitigating primary afferent sensitization.

Signaling Pathway of ATP-Mediated Primary Afferent Sensitization

Extracellular ATP, released upon tissue injury or inflammation, binds to and activates P2X3 and P2X2/3 receptors located on the peripheral terminals of primary afferent neurons. This binding opens non-selective cation channels, leading to an influx of Na⁺ and Ca²⁺ ions. The resulting depolarization generates action potentials that propagate to the central nervous system, signaling pain. The influx of Ca²⁺ also triggers intracellular signaling cascades that contribute to the long-term sensitization of the neuron.

ATP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_neuron Primary Afferent Neuron Tissue Damage Tissue Damage ATP ATP Tissue Damage->ATP releases P2X3/P2X2_3_Receptor P2X3 / P2X2/3 Receptor ATP->P2X3/P2X2_3_Receptor binds to Ion_Channel Cation Channel (Na+, Ca2+) P2X3/P2X2_3_Receptor->Ion_Channel activates Depolarization Depolarization Ion_Channel->Depolarization leads to Ca_Signaling Intracellular Ca2+ Signaling Ion_Channel->Ca_Signaling Ca2+ influx Action_Potential Action Potential Propagation Depolarization->Action_Potential generates Pain_Perception Pain Perception Action_Potential->Pain_Perception signals to CNS Sensitization Neuronal Sensitization Ca_Signaling->Sensitization This compound This compound This compound->P2X3/P2X2_3_Receptor antagonizes

Caption: ATP-mediated signaling in primary afferent sensitization.

In Vivo Data Summary of this compound

The following tables summarize the quantitative data from key in vivo studies demonstrating the efficacy of this compound in various animal models of pain.

Table 1: Efficacy of this compound in a Rat Model of Inflammatory Pain (Complete Freund's Adjuvant)

Animal ModelTreatmentDose (mg/kg, p.o.)AssessmentOutcomeReference
CFA-induced hind paw inflammation (Rat)This compound3, 10, 30Mechanical Allodynia (von Frey)Dose-dependent reversal of mechanical hyperalgesia[4]
CFA-induced hind paw inflammation (Rat)This compound3, 10, 30Weight-bearing deficitDose-dependent improvement in weight bearing[4]

Table 2: Efficacy of this compound in a Rat Model of Osteoarthritis Pain (Monoiodoacetate)

Animal ModelTreatmentDose (mg/kg, p.o.)AssessmentOutcomeReference
MIA-induced knee osteoarthritis (Rat)This compound6, 20, 60 (b.i.d. for 7 days)Weight-bearing deficitFull reversal of weight-bearing asymmetry[3]

Table 3: Efficacy of this compound in a Rat Model of Bone Cancer Pain

Animal ModelTreatmentDose (mg/kg, p.o., b.i.d.)AssessmentOutcomeReference
MRMT-1 carcinoma cell-induced tibial bone cancer (Rat)This compound (prophylactic)30Mechanical Allodynia (von Frey)Significant attenuation of mechanical allodynia[4]
MRMT-1 carcinoma cell-induced tibial bone cancer (Rat)This compound (reversal)30Mechanical Allodynia (von Frey)Significant reduction of established mechanical allodynia[4]
MRMT-1 carcinoma cell-induced tibial bone cancer (Rat)This compound (prophylactic)30Weight-bearing deficitSignificant attenuation of weight-bearing difference[4]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model

Objective: To induce a persistent inflammatory state in the hind paw of rats, leading to primary afferent sensitization and measurable pain-like behaviors.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Complete Freund's Adjuvant (CFA) (e.g., Sigma-Aldrich, F5881)

  • 27-gauge needle and 1 mL syringe

  • Isoflurane (B1672236) anesthesia system

Procedure:

  • Acclimatize rats to the housing facility for at least one week prior to the experiment.

  • Anesthetize the rat using isoflurane (2-3% in oxygen).

  • Inject 150 µL of CFA subcutaneously into the plantar surface of the left hind paw.[5]

  • Allow the animal to recover from anesthesia in its home cage.

  • Pain-like behaviors, such as mechanical allodynia and thermal hyperalgesia, typically develop within 4 hours and persist for several weeks.[5][6] Behavioral testing is usually performed 24-48 hours post-CFA injection.

Monoiodoacetate (MIA)-Induced Osteoarthritis Pain Model

Objective: To induce osteoarthritis-like joint pathology and associated pain in the knee joint of rats.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • Monoiodoacetate (MIA) (e.g., Sigma-Aldrich, I2512)

  • Sterile saline

  • 30-gauge needle and 50 µL Hamilton syringe

  • Isoflurane anesthesia system

Procedure:

  • Acclimatize rats to the housing facility for at least one week.

  • Anesthetize the rat with isoflurane.

  • Shave and disinfect the area around the left knee joint.

  • Flex the knee to a 90° angle and insert a 30-gauge needle through the patellar ligament into the intra-articular space.

  • Inject 1 mg of MIA dissolved in 50 µL of sterile saline.[7][8]

  • Withdraw the needle and allow the animal to recover.

  • Pain-related behaviors, such as altered weight bearing and mechanical allodynia, develop over several days and persist for several weeks.[9]

Bone Cancer Pain Model

Objective: To establish a model of cancer-induced bone pain by injecting carcinoma cells into the tibia of rats.

Materials:

  • Female Sprague-Dawley rats

  • MRMT-1 rat mammary gland carcinoma cells

  • 3 µL Hamilton syringe with a 27-gauge needle

  • Dental amalgam

  • Isoflurane anesthesia system

Procedure:

  • Culture MRMT-1 cells under appropriate conditions.

  • Anesthetize the rat with isoflurane and place it in a supine position.

  • Make a small incision over the left tibia to expose the bone.

  • Create a small hole in the tibial plateau to access the intramedullary cavity.

  • Slowly inject 3 x 10⁴ MRMT-1 cells in 3 µL of media into the medullary cavity.[10]

  • Seal the injection site with dental amalgam to prevent tumor leakage.[11]

  • Suture the incision and allow the animal to recover.

  • Pain behaviors typically develop over a period of 7-14 days.[12]

Behavioral Assessments

Objective: To measure the paw withdrawal threshold to a mechanical stimulus.

Procedure:

  • Place the rat in a Plexiglas chamber with a wire mesh floor and allow it to acclimate for at least 15-30 minutes.

  • Apply a series of calibrated von Frey filaments (e.g., Stoelting Co.) with increasing stiffness to the plantar surface of the hind paw.[3]

  • Begin with a filament near the expected threshold (e.g., 4.31 handle number, equivalent to 2.0 g).[3]

  • Apply the filament with enough force to cause a slight buckling and hold for 6-8 seconds.[3]

  • A positive response is defined as a sharp withdrawal, flinching, or licking of the paw.

  • Use the "up-down" method to determine the 50% paw withdrawal threshold.[3][13] If there is a positive response, the next lower force filament is used. If there is no response, the next higher force filament is used.[13]

  • The 50% withdrawal threshold is calculated using the formula described by Chaplan et al. (1994).[3]

Objective: To assess spontaneous pain by measuring the weight distribution between the hind paws.

Procedure:

  • Place the rat in a specialized Plexiglas chamber where each hind paw rests on a separate force plate of an incapacitance tester (e.g., Columbus Instruments).[7][14]

  • Allow the rat to acclimate and stand comfortably.

  • The instrument measures the weight (in grams) applied by each hind limb over a period of 3-10 seconds.[1][7]

  • Record the average of three readings.[7]

  • The data can be expressed as the difference in weight between the contralateral and ipsilateral paws or as the percentage of weight borne by the ipsilateral paw.

Experimental Workflow for Efficacy Testing

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of a test compound like this compound in a preclinical pain model.

Experimental_Workflow cluster_pre_treatment Pre-Treatment Phase cluster_induction Sensitization Induction cluster_treatment Treatment & Testing Phase cluster_analysis Data Analysis Acclimatization Animal Acclimatization (1 week) Baseline_Testing Baseline Behavioral Testing (von Frey, Incapacitance) Acclimatization->Baseline_Testing Pain_Model_Induction Induction of Pain Model (e.g., CFA, MIA, Cancer Cells) Baseline_Testing->Pain_Model_Induction Randomization Randomization to Treatment Groups Pain_Model_Induction->Randomization Drug_Administration This compound or Vehicle Administration (p.o.) Randomization->Drug_Administration Post_Treatment_Testing Post-Treatment Behavioral Testing Drug_Administration->Post_Treatment_Testing Data_Collection Data Collection Post_Treatment_Testing->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA, t-test) Data_Collection->Statistical_Analysis Results_Interpretation Results & Interpretation Statistical_Analysis->Results_Interpretation

Caption: Typical experimental workflow for this compound efficacy testing.

Conclusion

The data and protocols presented in this technical guide demonstrate that this compound is a highly effective antagonist of P2X3 and P2X2/3 receptors in vivo. Its ability to reverse primary afferent sensitization in a variety of preclinical models of inflammatory and neuropathic pain underscores the therapeutic potential of targeting the P2X3 pathway for the management of chronic pain. The detailed methodologies provided herein serve as a valuable resource for researchers and drug development professionals working in this field.

References

The P2X3 Receptor Antagonist AF-353: A Comprehensive Technical Guide to its Role in Taste Perception

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AF-353 is a potent and selective, non-competitive antagonist of the P2X3 and P2X2/3 purinergic receptors.[1][2] These receptors, which are ligand-gated ion channels activated by adenosine (B11128) triphosphate (ATP), play a pivotal role in the transmission of taste signals from taste receptor cells to gustatory afferent nerve fibers.[3][4] This technical guide provides an in-depth analysis of the mechanism of action of this compound in modulating taste perception, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows. Recent research has highlighted the potential of this compound as a universal taste blocker, capable of suppressing all five basic taste modalities: sweet, sour, salty, bitter, and umami.[3][4] This has significant implications for various applications, including improving the palatability of bitter-tasting pharmaceuticals.[3]

Mechanism of Action: Blocking the Final Step in Taste Transduction

The perception of taste begins with the interaction of tastants with specific receptors on the surface of taste receptor cells within the taste buds. This interaction triggers a signaling cascade within the cell, culminating in the release of ATP. This released ATP then acts as a neurotransmitter, binding to and activating P2X3 and P2X2/3 receptors located on the postsynaptic membrane of gustatory nerve fibers.[3][4] The activation of these ion channels leads to the depolarization of the nerve fiber and the generation of an action potential, which transmits the taste information to the brain.

This compound exerts its taste-modulating effects by binding to these P2X3 and P2X2/3 receptors and preventing their activation by ATP.[1][2] This blockade effectively interrupts the transmission of the taste signal from the taste bud to the brain, resulting in a suppression of taste perception.[5]

Taste_Signaling_Pathway cluster_taste_bud Taste Bud cluster_synapse Gustatory Synapse cluster_nerve Gustatory Nerve Fiber Tastant Tastant TasteReceptorCell Taste Receptor Cell Tastant->TasteReceptorCell 1. Binding ATP_release ATP Release TasteReceptorCell->ATP_release 2. Signaling Cascade ATP ATP P2X_receptor P2X3 & P2X2/3 Receptors ATP->P2X_receptor 3. Binding & Activation Nerve_depolarization Nerve Depolarization P2X_receptor->Nerve_depolarization AF353 This compound AF353->P2X_receptor Blockade Signal_to_brain Signal to Brain Nerve_depolarization->Signal_to_brain 4. Action Potential

Caption: Simplified signaling pathway of taste transduction and the inhibitory action of this compound.

Quantitative Data on this compound Activity

The potency and selectivity of this compound have been characterized in various in vitro and in vivo studies. The following tables summarize key quantitative data.

Table 1: In Vitro Antagonist Potency of this compound

ReceptorSpeciesAssay MethodpIC50IC50 (nM)Reference
P2X3HumanIntracellular Calcium Flux8.06~8.7[4]
P2X3RatIntracellular Calcium Flux8.05~8.9[4]
P2X2/3HumanIntracellular Calcium Flux7.41~38.9[4]
P2X3RatWhole-Cell Voltage Clamp8.42~3.8[4]
P2X2/3HumanWhole-Cell Voltage Clamp7.73~18.6[4]

Table 2: In Vivo Effects of this compound on Taste Perception

SpeciesAdministrationEffectConcentration/DoseReference
HumanOral RinseSuppression of bitter taste (Quinine HCl)125, 250, 500 µM[2]
HumanOral RinseSuppression of sweet, salty, sour, umami tastes500 µM[6]
MouseTopical (Tongue)Inhibition of all taste qualities (nerve recording)Dose-dependent[7]
MouseIntraperitoneal InjectionAbolished preference for a synthetic sweetenerDose-dependent[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the core experimental protocols used to investigate the effects of this compound on taste perception.

Human Sensory Studies

Objective: To assess the effect of this compound on the perception of different taste qualities in human subjects.

Methodology:

  • Subject Recruitment and Training: Recruit healthy, non-smoking volunteers. Subjects should be trained on the use of a general Labeled Magnitude Scale (gLMS) to rate the intensity of taste sensations.

  • Stimuli Preparation: Prepare solutions of various tastants (e.g., quinine (B1679958) HCl for bitter, sucrose (B13894) for sweet, NaCl for salty, citric acid for sour, and monosodium glutamate (B1630785) for umami) at concentrations that elicit a moderate taste intensity. Prepare the this compound rinse solution at the desired concentration(s) in a vehicle (e.g., water with a small percentage of ethanol (B145695) and a surfactant to aid solubility). A vehicle-only rinse serves as the control.

  • Experimental Procedure:

    • Baseline Measurement: Subjects rinse with water and then rate the intensity of the taste stimulus.

    • Treatment: Subjects rinse with either the this compound solution or the vehicle control for a specified duration (e.g., 60 seconds).

    • Post-treatment Measurement: At set time intervals after the treatment rinse, subjects are presented with the taste stimulus again and rate its intensity.

  • Data Analysis: Compare the taste intensity ratings before and after the this compound and vehicle rinses using appropriate statistical methods (e.g., repeated measures ANOVA).

Human_Sensory_Workflow Start Start Recruit Recruit & Train Subjects Start->Recruit Prepare Prepare Taste Stimuli & this compound/Vehicle Solutions Recruit->Prepare Baseline Baseline Taste Intensity Rating Prepare->Baseline Treatment Administer this compound or Vehicle Rinse Baseline->Treatment PostTreatment Post-Treatment Taste Intensity Rating Treatment->PostTreatment Analyze Data Analysis PostTreatment->Analyze End End Analyze->End

Caption: A typical experimental workflow for human sensory testing of this compound.
Animal Behavioral Studies (Two-Bottle Preference Test)

Objective: To determine the effect of this compound on the taste preference of mice.

Methodology:

  • Animal Housing and Acclimation: House mice individually and acclimate them to the testing cages and drinking bottles.

  • Procedure:

    • Baseline Preference: Present mice with two bottles, one containing water and the other a palatable taste solution (e.g., a sweetener). Measure the fluid consumption from each bottle over a 48-hour period to establish a baseline preference.

    • Drug Administration: Administer this compound or a vehicle control via the desired route (e.g., intraperitoneal injection or oral gavage).

    • Post-administration Preference: Following drug administration, repeat the two-bottle preference test and measure fluid consumption.

  • Data Analysis: Calculate a preference ratio (volume of taste solution consumed / total volume consumed) for each mouse before and after treatment. Compare the preference ratios between the this compound and vehicle groups using statistical tests (e.g., t-test or ANOVA).

Electrophysiological Recordings from the Chorda Tympani Nerve

Objective: To directly measure the effect of this compound on taste-evoked nerve activity.

Methodology:

  • Animal Preparation: Anesthetize a mouse and perform a surgical procedure to expose the chorda tympani nerve, which innervates the anterior two-thirds of the tongue.

  • Nerve Recording: Place a recording electrode on the exposed chorda tympani nerve to record the integrated whole-nerve response.

  • Stimulus Application: Apply a series of taste stimuli to the anterior tongue while continuously recording nerve activity.

  • This compound Application: Apply this compound directly to the tongue and then re-apply the taste stimuli.

  • Data Analysis: Measure the magnitude of the nerve responses to each taste stimulus before and after the application of this compound. Analyze the data to determine the dose-dependent inhibitory effect of this compound on taste-evoked nerve signals.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of P2X3 and P2X2/3 receptors in taste signaling. Its ability to potently and reversibly block the perception of all five basic tastes underscores the critical role of ATP as a key neurotransmitter in the gustatory system. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the modulation of taste perception. Further research into the applications of this compound and similar P2X3 antagonists may lead to novel solutions for managing taste-related issues in medicine and the food industry.

References

Methodological & Application

Application Notes: AF-353 for In Vivo Rodent Pain Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

AF-353 is a potent, selective, and orally bioavailable antagonist of the P2X3 and P2X2/3 purinergic receptors.[1][2] These receptors are ATP-gated ion channels predominantly expressed on small-diameter primary afferent neurons, including C-fibers and Aδ-fibers, which are critical for pain sensation.[3][4] In response to tissue injury, inflammation, or stress, ATP is released from cells and activates P2X3-containing receptors on these nociceptive neurons, leading to the initiation and propagation of pain signals.[5][6] By blocking this activation, this compound presents a targeted mechanism for attenuating pain. Its favorable pharmacokinetic profile makes it an excellent tool for investigating the role of P2X3 and P2X2/3 receptors in various preclinical rodent models of pain, including inflammatory, neuropathic, and cancer-related pain.[1][2][4]

Mechanism of Action

The primary mechanism of this compound is the non-competitive inhibition of P2X3 and P2X2/3 receptors.[1][2] When tissue is damaged or inflamed, extracellular ATP concentrations rise significantly.[5] This ATP binds to P2X3 and P2X2/3 receptors on the peripheral terminals of nociceptive sensory neurons.[4] This binding opens the ion channel, allowing an influx of cations (primarily Na⁺ and Ca²⁺), which depolarizes the neuronal membrane and initiates an action potential.[7] This signal is then transmitted to the central nervous system and perceived as pain.[4] this compound binds to these receptors, preventing ATP-mediated channel opening and thereby blocking the transmission of nociceptive signals.[6]

P2X3_Signaling_Pathway cluster_0 Extracellular Space cluster_1 Nociceptive Neuron Membrane cluster_2 Intracellular Space Tissue_Damage Tissue Damage / Inflammation ATP ATP Tissue_Damage->ATP releases P2X3_Receptor P2X3 / P2X2/3 Receptor ATP->P2X3_Receptor binds & activates Ions Na+ / Ca2+ Influx P2X3_Receptor->Ions allows Depolarization Membrane Depolarization Action_Potential Action Potential (Pain Signal) Depolarization->Action_Potential AF353 This compound AF353->P2X3_Receptor blocks Ions->Depolarization

P2X3 receptor signaling pathway in nociception.

Pharmacological and Pharmacokinetic Profile

This compound exhibits high potency for both rat and human P2X3 receptors and slightly lower potency for human P2X2/3 receptors.[1] Its pharmacokinetic profile in rats demonstrates good oral bioavailability and CNS penetration.[1]

Table 1: In Vitro Potency of this compound

Receptor Target Assay Method Potency (pIC₅₀)
Human P2X3 Ca²⁺ Flux 8.06
Rat P2X3 Ca²⁺ Flux 8.05
Human P2X2/3 Ca²⁺ Flux 7.41
Rat P2X3 Electrophysiology 8.51
Human P2X2/3 Electrophysiology 7.73

Data sourced from Gever et al., 2010.[1]

Table 2: Pharmacokinetic Parameters of this compound in Rats (2 mg/kg dose)

Parameter Intravenous (i.v.) Oral (p.o.)
Bioavailability (%F) - 32.9%
Tₘₐₓ (h) - ~0.5
Half-life (t₁/₂) (h) - 1.63
Plasma Protein Binding 98.2% 98.2%
Brain/Plasma Ratio 6 6

Data sourced from Gever et al., 2010.[1][2]

Experimental Protocols for Rodent Pain Models

The following are generalized protocols for common rodent pain models where P2X3 antagonism with this compound has been shown to be effective. Dosages and timelines should be optimized for specific experimental goals.

Inflammatory Pain: Complete Freund's Adjuvant (CFA) Model

This model induces a robust and persistent inflammatory state, mimicking chronic inflammatory pain conditions like arthritis.[8]

  • Objective: To assess the anti-hyperalgesic effects of this compound on chronic inflammatory pain.

  • Materials:

    • Male Hanover Wistar or Sprague-Dawley rats (200-300g)

    • Complete Freund's Adjuvant (CFA)

    • This compound, vehicle (e.g., 0.5% methylcellulose)

    • Behavioral testing equipment: Electronic von Frey apparatus, Incapacitance (Weight-Bearing) Tester.

  • Protocol:

    • Acclimatization: Acclimate animals to handling and the testing environment for at least 3 days.

    • Baseline Testing: Measure baseline mechanical sensitivity (von Frey) and weight-bearing distribution for both hind paws.

    • Induction: Under brief isoflurane (B1672236) anesthesia, inject 100-150 µL of CFA into the plantar surface of one hind paw.

    • Pain Development: Allow 7 days for the full development of mechanical hyperalgesia.[4]

    • This compound Administration: Administer this compound or vehicle orally (p.o.) at desired doses (e.g., 3, 10, 30 mg/kg).

    • Post-Dose Assessment: Evaluate mechanical hyperalgesia and weight-bearing at multiple time points post-administration (e.g., 1, 3, 6 hours) to determine efficacy and duration of action.

Osteoarthritis Pain: Monoiodoacetate (MIA) Model

This model mimics the cartilage degradation and joint pain associated with osteoarthritis by inhibiting glycolysis in chondrocytes.[8]

  • Objective: To evaluate the efficacy of this compound in a model of joint-related osteoarthritis pain.

  • Materials:

    • Male Wistar rats (250-350g)

    • Sodium monoiodoacetate (MIA)

    • This compound, vehicle

    • Incapacitance (Weight-Bearing) Tester.

  • Protocol:

    • Acclimatization & Baseline: As described for the CFA model, focusing on weight-bearing asymmetry.

    • Induction: Under isoflurane anesthesia, inject 1-2 mg of MIA in 50 µL of sterile saline into the intra-articular space of one knee.

    • Pain Development: Allow 14 days for the development of significant weight-bearing asymmetry.[4][8]

    • This compound Administration: Administer this compound or vehicle orally (p.o.) as a single dose for acute effect or repeatedly (e.g., twice daily for 7 days) for chronic effect.[4]

    • Post-Dose Assessment: Measure weight-bearing asymmetry at specified time points after the final dose.

Bone Cancer Pain Model

This model replicates the severe pain that arises from tumor growth within bone.[5]

  • Objective: To determine if this compound can prevent the development of or reverse established bone cancer pain.

  • Materials:

    • Female Sprague-Dawley rats

    • MRMT-1 rat mammary gland carcinoma cells

    • This compound, vehicle

    • Electronic von Frey apparatus, Incapacitance Tester.

  • Protocol:

    • Acclimatization & Baseline: As previously described.

    • Induction: Under anesthesia, inject MRMT-1 cells (e.g., 5 x 10⁵ cells in 10 µL) into the intramedullary canal of the tibia.

    • Pain Development: Monitor animals for the development of mechanical allodynia and weight-bearing deficits, which typically occurs around 10-14 days post-implantation.[5]

    • This compound Administration:

      • Prophylactic Treatment: Begin oral administration (e.g., twice daily) of this compound or vehicle on the day of tumor cell implantation.[8]

      • Reversal Treatment: Begin administration after pain behaviors are fully established (e.g., day 17).[5]

    • Assessment: Conduct behavioral testing regularly throughout the study period to track the progression and attenuation of pain behaviors.

General Experimental Workflow

Experimental_Workflow A 1. Animal Acclimatization (3-5 days) B 2. Baseline Behavioral Testing (e.g., von Frey, Weight Bearing) A->B C 3. Randomization into Treatment Groups B->C D 4. Pain Model Induction (e.g., CFA, MIA, Cancer Cells) C->D E 5. Pain Development Period (Days to Weeks) D->E F 6. This compound Administration (Oral Gavage) E->F G 7. Post-Treatment Behavioral Testing (Multiple Time Points) F->G H 8. Data Analysis & Interpretation G->H

General workflow for in vivo rodent pain studies.

Summary of Efficacy Data

The following tables summarize the reported efficacy of this compound in various rodent pain models.

Table 3: Efficacy of this compound in Rodent Pain Models

Pain Model Species Treatment Paradigm Doses (Oral) Key Findings
CFA-Induced Arthritis Rat Reversal (7 days post-CFA) 3, 10, 30 mg/kg Dose-dependent reversal of mechanical hyperalgesia and weight-bearing deficits.[4]
MIA-Induced Osteoarthritis Rat Reversal (14 days post-MIA) 3, 10, 30 mg/kg Dose-dependent reversal of weight-bearing asymmetry, with higher efficacy than rofecoxib (B1684582) at a clinical dose.[4][8]
Bone Cancer (MRMT-1) Rat Prophylactic (from day 0) Not specified Prevented the development of tactile hypersensitivity and weight-bearing deficits.[5]

| Bone Cancer (MRMT-1) | Rat | Reversal (from day 17) | Not specified | Significantly reversed established tactile hypersensitivity.[5][8] |

This compound is a valuable pharmacological tool for the preclinical investigation of pain mechanisms mediated by P2X3 and P2X2/3 receptors. The protocols outlined above provide a framework for utilizing this compound to explore its therapeutic potential in diverse and clinically relevant rodent models of chronic pain. Its oral bioavailability and demonstrated efficacy support the continued investigation of P2X3 receptor antagonism as a promising strategy for novel analgesic development.

References

Application Notes and Protocols for AF-353 in Whole-Cell Voltage Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AF-353 is a potent and selective antagonist of the P2X3 and P2X2/3 purinergic receptors, which are ATP-gated ion channels predominantly expressed in sensory neurons.[1][2] These receptors are implicated in various physiological processes, including nociception and mechanosensation, making them attractive targets for the development of novel analgesics and treatments for hypersensitivity disorders.[1][3] this compound has been characterized as a non-competitive, allosteric inhibitor, distinguishing its mechanism from other P2X antagonists like TNP-ATP.[1][2] This document provides detailed application notes and protocols for the use of this compound in whole-cell voltage clamp electrophysiology to study the function and pharmacology of P2X3 and P2X2/3 receptors.

Mechanism of Action

This compound acts as a negative allosteric modulator of P2X3 and P2X2/3 receptors.[4] Upon binding of the endogenous agonist, adenosine (B11128) triphosphate (ATP), or a synthetic agonist like α,β-methylene ATP (α,β-meATP), these receptors open, leading to a non-selective cation influx and subsequent cell depolarization. This compound binds to a site distinct from the ATP binding pocket, inducing a conformational change that inhibits channel opening and ion flux.[1][4]

cluster_membrane Cell Membrane P2X3 P2X3/P2X2/3 Receptor IonChannel Ion Channel (Open) P2X3->IonChannel Gating CationInflux Cation Influx (Na+, Ca2+) IonChannel->CationInflux Allows ATP ATP / α,β-meATP (Agonist) ATP->P2X3 Binds to orthosteric site AF353 This compound (Antagonist) AF353->P2X3 Binds to allosteric site Depolarization Membrane Depolarization CationInflux->Depolarization Leads to NeuronalActivation Neuronal Activation & Signaling Depolarization->NeuronalActivation Causes start Start cell_prep Cell Preparation (HEK293 or DRG Neurons) start->cell_prep setup Prepare Solutions (Extra/Intracellular, Agonist, this compound) cell_prep->setup patch Establish Whole-Cell Configuration (Vh = -60 mV) setup->patch baseline Record Baseline Current (Apply Agonist) patch->baseline incubate Incubate with this compound baseline->incubate coapply Co-apply Agonist + this compound incubate->coapply washout Washout coapply->washout next_conc Next this compound Concentration? washout->next_conc next_conc->incubate Yes analyze Data Analysis (Measure Peak Current, Calculate % Inhibition) next_conc->analyze No plot Plot Dose-Response Curve & Determine IC50 analyze->plot end End plot->end

References

Application Notes and Protocols for Intracellular Calcium Flux Assays with AF-353

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AF-353 is a potent and selective antagonist of the P2X3 and P2X2/3 purinergic receptors.[1][2][3][4] These receptors are ATP-gated ion channels that play a crucial role in nociception and are promising therapeutic targets for pain management.[5][6] Intracellular calcium flux assays are a fundamental tool for characterizing the activity of compounds like this compound at these receptors. This document provides detailed application notes and protocols for utilizing this compound in such assays.

P2X3 and P2X2/3 receptors are ligand-gated ion channels that, upon activation by adenosine (B11128) triphosphate (ATP), allow the influx of cations, including calcium (Ca²⁺), into the cell.[5][7][8] This influx leads to an increase in the intracellular calcium concentration, which can be measured using fluorescent calcium indicators. This compound acts as a non-competitive antagonist, inhibiting the activation of these channels by ATP.[1][9]

P2X3 and P2X2/3 Signaling Pathway

The binding of ATP to P2X3 or P2X2/3 receptors triggers a conformational change, opening the ion channel and allowing for the influx of extracellular cations, most notably Na⁺ and Ca²⁺. This leads to membrane depolarization and a rapid increase in intracellular calcium concentration, which in turn activates various downstream signaling cascades.

P2X_Signaling cluster_membrane Plasma Membrane P2X P2X3 or P2X2/3 Receptor Ca_int Intracellular Ca²⁺ ↑ P2X->Ca_int Ca²⁺ Influx Depolarization Membrane Depolarization P2X->Depolarization Cation Influx ATP ATP (Agonist) ATP->P2X Binds and Activates AF353 This compound (Antagonist) AF353->P2X Binds and Inhibits Ca_ext Extracellular Ca²⁺ Ca_ext->P2X Downstream Downstream Signaling (e.g., Neurotransmitter Release, Gene Expression) Ca_int->Downstream

P2X Receptor Signaling Pathway

Quantitative Data Summary

The potency of this compound has been determined in various cell-based assays. The following table summarizes the inhibitory activity of this compound on P2X3 and P2X2/3 receptors as measured by intracellular calcium flux and electrophysiological methods.

ReceptorSpeciesAssay TypeAgonistIC₅₀pIC₅₀Reference
P2X3HumanCalcium Fluxα,β-meATP~8.7 nM8.06[3][9]
P2X3RatCalcium Fluxα,β-meATP~8.9 nM8.05[3][9]
P2X2/3HumanCalcium Fluxα,β-meATP~38.9 nM7.41[3][9]
P2X3HumanElectrophysiologyATP12.9 ± 0.5 nM-[10]

Note: IC₅₀ values are calculated from pIC₅₀ values (pIC₅₀ = -log(IC₅₀)). α,β-methylene ATP (α,β-meATP) is a stable analog of ATP commonly used to activate P2X3 and P2X2/3 receptors.

Experimental Protocols

General Workflow for Intracellular Calcium Flux Assay

The following diagram outlines the general steps involved in performing an intracellular calcium flux assay to evaluate the antagonist activity of this compound.

Calcium_Flux_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A 1. Cell Culture (e.g., HEK293, 1321N1 expressing P2X3 or P2X2/3) B 2. Cell Seeding (96- or 384-well plates) A->B C 3. Calcium Indicator Dye Loading (e.g., Fluo-4 AM, Calbryte-520 AM) B->C D 4. Compound Addition (this compound) (Incubate) C->D E 5. Agonist Addition (ATP or α,β-meATP) D->E F 6. Fluorescence Measurement (Kinetic reading) E->F G 7. Data Normalization F->G H 8. Dose-Response Curve Generation G->H I 9. IC₅₀ Determination H->I

Calcium Flux Assay Workflow

Detailed Protocol: Antagonist Mode Calcium Flux Assay

This protocol is designed for a 96-well plate format using a fluorescent plate reader.

Materials and Reagents:

  • Cell Lines: Human Embryonic Kidney (HEK293) or human astrocytoma (1321N1) cells stably expressing human or rat P2X3 or human P2X2/3 receptors.[6][9]

  • Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) or other appropriate medium supplemented with 10% Fetal Bovine Serum (FBS), antibiotics, and a selection agent (e.g., G418) to maintain receptor expression.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Fluorescent Calcium Indicator: Fluo-4 AM, Calbryte™ 520 AM, or similar green fluorescent calcium indicators are recommended for their high signal-to-noise ratio.[11][12]

  • Pluronic® F-127: To aid in the dispersion of the AM ester dye.

  • Probenecid: An anion exchange transporter inhibitor to prevent dye leakage from the cells (optional, but recommended for some cell types).[12]

  • This compound Stock Solution: 10 mM in DMSO.

  • Agonist Stock Solution: 10 mM ATP or α,β-meATP in water.

  • Positive Control: Ionomycin (a calcium ionophore).

  • Negative Control: DMSO (vehicle).

  • Black-walled, clear-bottom 96-well plates.

  • Fluorescent plate reader with kinetic reading capabilities and automated injection.

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into black-walled, clear-bottom 96-well plates at a density of 40,000-80,000 cells per well in 100 µL of culture medium.

    • Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Dye Loading:

    • Prepare the dye loading solution. For Fluo-4 AM, a typical final concentration is 2-5 µM. Mix the Fluo-4 AM with an equal volume of 20% Pluronic® F-127 before diluting in Assay Buffer. If using probenecid, add it to the Assay Buffer at a final concentration of 2.5 mM.

    • Aspirate the culture medium from the cell plate.

    • Add 100 µL of the dye loading solution to each well.

    • Incubate the plate for 45-60 minutes at 37°C, protected from light.

  • Cell Washing (if not using a no-wash kit):

    • Gently aspirate the dye loading solution from the wells.

    • Wash the cells twice with 100 µL of Assay Buffer, being careful not to dislodge the cells.

    • After the final wash, add 100 µL of Assay Buffer to each well.

  • Compound Addition:

    • Prepare serial dilutions of this compound in Assay Buffer. A typical concentration range would be from 1 nM to 10 µM. Include a vehicle control (DMSO).

    • Add the desired volume of the diluted this compound (e.g., 50 µL) to the wells and incubate for 15-30 minutes at room temperature, protected from light.

  • Fluorescence Measurement:

    • Place the plate into the fluorescent plate reader, which has been pre-set to the appropriate excitation and emission wavelengths (e.g., Ex/Em: ~494/516 nm for Fluo-4).

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Using the instrument's injector, add the agonist (ATP or α,β-meATP) to all wells. The final concentration should be at the EC₈₀ to ensure a robust signal for inhibition. For P2X3, an EC₈₀ of α,β-meATP is approximately 1 µM, and for P2X2/3, it is around 5 µM.[9]

    • Continue to record the fluorescence intensity kinetically for 2-3 minutes to capture the peak response and subsequent signal decay.

  • Data Analysis:

    • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

    • Normalize the data by expressing the response in each well as a percentage of the control response (agonist alone).

    • Plot the normalized response against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Selectivity of this compound

This compound is highly selective for P2X3 and P2X2/3 receptors. In calcium flux assays using cell lines expressing other human P2X receptor subtypes (P2X1, P2X2, P2X4, P2X5, or P2X7), this compound showed no significant inhibition at concentrations up to 10 µM.[9]

Conclusion

Intracellular calcium flux assays are a robust and reliable method for characterizing the pharmacology of P2X3 and P2X2/3 receptor antagonists like this compound. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this compound in their drug discovery and development efforts. Careful optimization of cell density, dye concentration, and agonist concentration will ensure high-quality, reproducible data.

References

Application Notes and Protocols for Oral Administration of AF-353 in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive protocol for the preparation and oral administration of AF-353, a potent and selective P2X3 and P2X2/3 receptor antagonist, in rats for preclinical research. The provided methodology is based on established pharmacokinetic data and formulation strategies for poorly water-soluble compounds, ensuring reliable and reproducible results for in vivo studies. This document includes detailed procedures for vehicle preparation, this compound formulation, and oral gavage administration, alongside critical data and safety considerations.

Introduction

This compound is a valuable tool for investigating the role of P2X3 and P2X2/3 receptors in various physiological and pathological processes, particularly in pain and sensory signaling pathways. Due to its low aqueous solubility, a specific formulation is required to achieve adequate bioavailability for oral administration in animal models. This protocol details a widely used and effective vehicle composition and the subsequent steps for preparing a homogenous and stable suspension of this compound suitable for oral gavage in rats.

Mechanism of Action

This compound is a non-competitive antagonist of P2X3 and P2X2/3 receptors, which are ATP-gated ion channels predominantly expressed on sensory neurons. By blocking these receptors, this compound can modulate nociceptive signaling and has shown efficacy in various animal models of pain.

AF353_Pathway cluster_neuron Sensory Neuron cluster_antagonist P2X3 P2X3/P2X2/3 Receptor Ca_ion Ca²⁺ Influx P2X3->Ca_ion ATP Neuron_Activation Neuronal Activation Ca_ion->Neuron_Activation Pain_Signal Pain Signal Transmission Neuron_Activation->Pain_Signal AF353 This compound AF353->P2X3 Antagonism ATP ATP

Figure 1. Signaling pathway of this compound antagonism at P2X3/P2X2/3 receptors.

Physicochemical and Pharmacokinetic Properties of this compound

A summary of the key properties of this compound is presented below. This data is essential for dose calculation and study design.

PropertyValueReference
Molecular Weight 400.21 g/mol [1]
Oral Bioavailability (Rat) 32.9%[2][3]
Half-life (t½) (Rat) 1.63 hours[2][3]
Time to Maximum Plasma Concentration (Tmax) (Rat) ~30 minutes[3]
Plasma Protein Binding (Rat) 98.2%[2][3]
In Vitro Solubility in DMSO ~100 mg/mL[4]
In Vivo Formulation Solubility ≥ 2.5 mg/mL[4]
Solid State Stability Stable at 40°C with 75% relative humidity for at least 2 months.

Experimental Protocols

Materials and Reagents
  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Polyethylene glycol 300 (PEG300), USP grade

  • Tween 80 (Polysorbate 80), USP grade

  • Saline (0.9% NaCl), sterile

  • Sterile conical tubes (15 mL and 50 mL)

  • Sterile syringes and needles

  • Vortex mixer

  • Sonicator (optional)

  • Analytical balance

  • Rat oral gavage needles (16-18 gauge, 2-3 inches long with a ball tip)

Vehicle Preparation (10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)

This vehicle is suitable for solubilizing poorly water-soluble compounds for oral administration in rodents.

Procedure:

  • In a sterile conical tube, add the required volume of DMSO.

  • Add the required volume of PEG300 to the DMSO and vortex thoroughly until the solution is homogenous.

  • Add the required volume of Tween 80 and vortex again to ensure complete mixing.

  • Finally, add the required volume of sterile saline to the mixture.

  • Vortex the final solution for at least 1-2 minutes to ensure a uniform and clear vehicle.

Example for 10 mL of Vehicle:

ComponentPercentageVolume
DMSO10%1.0 mL
PEG30040%4.0 mL
Tween 805%0.5 mL
Saline45%4.5 mL
Total 100% 10 mL
Preparation of this compound Formulation

The following protocol describes the preparation of an this compound formulation at a concentration of 2.5 mg/mL. The concentration can be adjusted based on the desired dosage.

Procedure:

  • Weigh the required amount of this compound powder using an analytical balance.

  • In a sterile conical tube, add the required volume of DMSO to the this compound powder. Vortex or sonicate until the powder is completely dissolved.

  • Add the required volume of PEG300 to the DMSO-AF-353 solution and vortex thoroughly.

  • Add the required volume of Tween 80 and vortex until the solution is homogenous.

  • Slowly add the sterile saline to the mixture while vortexing to prevent precipitation.

  • Continue to vortex the final formulation for 2-3 minutes to ensure a uniform suspension.

It is highly recommended to prepare the formulation fresh on the day of use. If short-term storage is necessary, store at a controlled room temperature, protected from light, and visually inspect for any precipitation before administration. Vortex the solution again before use.

AF353_Formulation_Workflow cluster_preparation Formulation Preparation weigh_af353 1. Weigh this compound Powder dissolve_dmso 2. Dissolve in DMSO weigh_af353->dissolve_dmso add_peg300 3. Add PEG300 dissolve_dmso->add_peg300 add_tween80 4. Add Tween 80 add_peg300->add_tween80 add_saline 5. Add Saline add_tween80->add_saline vortex_final 6. Vortex Final Suspension add_saline->vortex_final

Figure 2. Workflow for the preparation of the this compound oral formulation.

Oral Administration Protocol (Oral Gavage)

Oral gavage is a standard method for precise oral dosing in rats. It is crucial to perform this procedure with care to minimize stress and prevent injury to the animal.

Pre-Procedure:

  • Weigh each rat to determine the correct dosing volume. The recommended maximum volume for oral gavage in rats is 10 mL/kg, although up to 20 mL/kg can be used if justified.

  • Select an appropriately sized gavage needle (16-18 gauge for adult rats). The length of the needle should be pre-measured from the tip of the rat's nose to the last rib to ensure it reaches the stomach without causing perforation.

  • Draw the calculated volume of the this compound formulation into a syringe and attach the gavage needle.

Procedure:

  • Restrain the rat firmly but gently. The head and body should be in a vertical alignment to straighten the esophagus.

  • Insert the gavage needle into the mouth, passing it over the tongue towards the back of the throat.

  • Allow the rat to swallow the tip of the needle, which will facilitate its entry into the esophagus. Do not force the needle. If resistance is met, withdraw and re-insert.

  • Gently advance the needle to the pre-measured depth.

  • Administer the formulation slowly and smoothly.

  • Once the full dose is administered, gently withdraw the needle in a single, smooth motion.

  • Return the rat to its cage and monitor for any signs of distress, such as labored breathing or fluid coming from the nose, for at least 10-15 minutes post-administration.

Oral_Gavage_Workflow cluster_gavage Oral Gavage Procedure weigh_rat 1. Weigh Rat & Calculate Dose prepare_syringe 2. Prepare Syringe weigh_rat->prepare_syringe restrain_rat 3. Restrain Rat prepare_syringe->restrain_rat insert_needle 4. Insert Gavage Needle restrain_rat->insert_needle administer_dose 5. Administer Dose Slowly insert_needle->administer_dose withdraw_needle 6. Withdraw Needle administer_dose->withdraw_needle monitor_rat 7. Monitor Rat withdraw_needle->monitor_rat

Figure 3. Step-by-step workflow for oral gavage administration in rats.

Safety and Handling

  • Follow all institutional guidelines for animal care and use.

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling this compound and the formulation components.

  • DMSO can facilitate the absorption of other chemicals through the skin. Handle with care.

  • Dispose of all waste materials according to institutional and local regulations.

Conclusion

This protocol provides a detailed and reliable method for the preparation and oral administration of this compound in rats. Adherence to these guidelines will help ensure consistent and accurate dosing for preclinical studies investigating the therapeutic potential of this P2X3 and P2X2/3 receptor antagonist.

References

Application Notes and Protocols for AF-353 in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical use of AF-353, a potent and selective antagonist of P2X3 and P2X2/3 receptors. The following sections detail the mechanism of action, dosage and administration protocols for various preclinical models, and key experimental procedures.

Mechanism of Action

This compound is a non-competitive antagonist of P2X3 and P2X2/3 receptors, which are ATP-gated ion channels predominantly expressed on nociceptive sensory neurons.[1][2] By blocking these receptors, this compound inhibits the signaling cascade initiated by extracellular ATP, a key mediator in pain and inflammation pathways. This mechanism makes this compound a promising therapeutic candidate for various pain conditions.

Signaling Pathway of P2X3 Receptor Activation

P2X3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X3 P2X3 Receptor ATP->P2X3 Binds to Ion_Influx Cation Influx (Na+, Ca2+) P2X3->Ion_Influx Opens Depolarization Membrane Depolarization Ion_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Pain_Signal Pain Signal Transmission Action_Potential->Pain_Signal AF353 This compound AF353->P2X3 Blocks Experimental_Workflow cluster_setup Model Induction & Baseline cluster_treatment Treatment Phase cluster_assessment Efficacy Assessment Model Induce Pain Model (e.g., Intra-tibial injection) Baseline Baseline Behavioral Testing (e.g., von Frey) Model->Baseline Randomization Randomize Animals Baseline->Randomization Vehicle Vehicle Administration Randomization->Vehicle AF353 This compound Administration Randomization->AF353 Behavioral Post-treatment Behavioral Testing Vehicle->Behavioral AF353->Behavioral Analysis Data Analysis Behavioral->Analysis

References

Unraveling Gustatory Nerve Responses with AF-353: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate sense of taste is fundamental to nutrition and safety, guiding organisms towards essential nutrients and away from potential toxins. At the heart of this sensory modality lies a complex signaling cascade, where chemical tastants are converted into neural signals that the brain can interpret. A critical step in this process is the transmission of taste information from taste bud cells to afferent gustatory nerve fibers. Recent research has solidified the role of adenosine (B11128) triphosphate (ATP) as a key neurotransmitter in this synaptic communication, acting upon P2X purinergic receptors on the gustatory nerves.[1][2][3] AF-353, a potent and selective antagonist of P2X3 and P2X2/3 receptors, has emerged as an invaluable pharmacological tool to dissect the precise mechanisms of gustatory nerve activation.[4][5] This document provides detailed application notes and protocols for utilizing this compound in the study of gustatory nerve responses.

Mechanism of Action

This compound is a non-competitive antagonist of P2X receptors containing the P2X3 subunit.[6] These receptors, which include P2X3 homomers and P2X2/3 heteromers, are ligand-gated ion channels that are activated by extracellular ATP.[6][7] In the context of taste, ATP is released from Type II taste bud cells upon stimulation by sweet, bitter, or umami compounds.[2][3] This released ATP then binds to P2X2 and P2X3 receptors on the postsynaptic membrane of gustatory nerve fibers, triggering depolarization and the generation of action potentials that travel to the brain.[1][2] this compound effectively blocks this activation, thereby inhibiting the transmission of taste signals for all taste modalities.[4][8]

Signaling Pathway in Gustatory Transmission

The following diagram illustrates the pivotal role of P2X2/3 receptors in the transmission of taste signals from a taste bud cell to a gustatory nerve fiber and the inhibitory action of this compound.

Taste_Signaling_Pathway cluster_taste_cell Type II Taste Bud Cell cluster_synapse Synaptic Cleft cluster_nerve_fiber Gustatory Nerve Fiber Tastant Sweet, Bitter, or Umami Tastant GPCR Taste Receptor (GPCR) Tastant->GPCR PLC PLCβ2 GPCR->PLC IP3 IP3 PLC->IP3 ER Endoplasmic Reticulum IP3->ER Ca_release Ca²⁺ Release ER->Ca_release PANX1 Pannexin-1 Hemichannel Ca_release->PANX1 ATP_release ATP Release PANX1->ATP_release ATP ATP ATP_release->ATP P2X_receptor P2X2/P2X3 Receptor ATP->P2X_receptor Depolarization Na⁺/Ca²⁺ Influx (Depolarization) P2X_receptor->Depolarization AF353 This compound AF353->P2X_receptor Inhibits AP Action Potential to Brain Depolarization->AP

Caption: ATP-mediated taste signaling and inhibition by this compound.

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on the effects of this compound on gustatory nerve responses and receptor inhibition.

Table 1: In Vitro Potency of this compound

Receptor SubtypeSpeciesAssay MethodpIC₅₀Reference
P2X3HumanIntracellular Calcium Flux8.06[6]
P2X3RatIntracellular Calcium Flux8.05[6]
P2X2/3HumanIntracellular Calcium Flux7.41[6]

Table 2: Effect of this compound on Gustatory Nerve Responses in Mice

Administration RouteThis compound Concentration/DoseTaste StimuliInhibition of Nerve ResponseReference
Topical (Tongue)100 µMSweet, Sour, Salty, Bitter, UmamiComplete[4][8]
Intraperitoneal (i.p.)30 mg/kgSweet, Sour, Salty, Bitter, UmamiSignificant[4][8]

Table 3: Effect of this compound on ATP-Evoked Responses in Isolated Geniculate Ganglion Neurons

GenotypeThis compound ConcentrationATP ResponseReference
Wild-Type10 µM or 100 µMCompletely inhibited[4]
P2X3 Knockout10 µM or 100 µMNo inhibition[4]

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound to study gustatory nerve responses.

Protocol 1: In Situ Calcium Imaging of Taste Bud Responses

This protocol is adapted from studies investigating the effect of this compound on taste-evoked ATP release from taste buds.

Objective: To determine if this compound affects the presynaptic release of ATP from taste bud cells.

Materials:

  • Wild-type mice

  • This compound solution (in appropriate vehicle)

  • Fura-2 AM (calcium indicator)

  • Artificial saliva (AS)

  • Tastant solutions (e.g., sucrose (B13894), denatonium, monosodium glutamate)

  • Fluorescence microscope equipped for ratiometric calcium imaging

Procedure:

  • Isolate the tongue and prepare a preparation of the lingual epithelium containing fungiform papillae.

  • Load the taste buds with the calcium indicator Fura-2 AM.

  • Mount the preparation on the stage of the fluorescence microscope and perfuse with AS.

  • Establish a baseline fluorescence ratio (F340/F380).

  • Apply a tastant solution to elicit a response and record the change in fluorescence, which corresponds to an increase in intracellular calcium.

  • Wash the preparation with AS to return to baseline.

  • Pre-incubate the preparation with the this compound solution for a designated period.

  • Re-apply the same tastant solution in the presence of this compound and record the calcium response.

  • Compare the magnitude of the calcium responses before and after this compound application.

Expected Results: this compound is not expected to have a significant effect on the taste-evoked calcium increase within the taste bud cells, demonstrating that its inhibitory action is postsynaptic.[4]

Protocol 2: Electrophysiological Recording of Chorda Tympani Nerve Responses

This protocol describes the recording of whole-nerve activity from the chorda tympani, which innervates taste buds on the anterior two-thirds of the tongue.

Objective: To measure the effect of this compound on the overall gustatory nerve response to various taste stimuli.

Materials:

  • Anesthetized mice

  • This compound solution (for topical or systemic administration)

  • Tastant solutions (e.g., sucrose, NaCl, citric acid, quinine)

  • Rinse solution (e.g., artificial saliva or distilled water)

  • Dissection microscope and surgical tools

  • Amplifier and data acquisition system for electrophysiology

Procedure:

  • Anesthetize the mouse and surgically expose the chorda tympani nerve.

  • Place the nerve on a recording electrode.

  • Establish a stable baseline recording of neural activity.

  • Apply a series of tastant solutions to the tongue, followed by a rinse, and record the nerve responses.

  • Administer this compound either topically to the tongue or via intraperitoneal injection.

  • After an appropriate incubation period, re-apply the same series of tastant solutions and record the nerve responses.

  • Analyze the integrated nerve response magnitude for each tastant before and after this compound treatment.

Expected Results: this compound will produce a dose-dependent inhibition of the chorda tympani nerve responses to all taste qualities.[4][8]

Experimental_Workflow_Nerve_Recording start Anesthetize Mouse and Expose Chorda Tympani Nerve record_baseline Record Baseline Nerve Activity start->record_baseline apply_tastants_pre Apply Tastant Series (Pre-Treatment) record_baseline->apply_tastants_pre administer_af353 Administer this compound (Topical or i.p.) apply_tastants_pre->administer_af353 incubation Incubation Period administer_af353->incubation apply_tastants_post Apply Tastant Series (Post-Treatment) incubation->apply_tastants_post analyze Analyze and Compare Nerve Responses apply_tastants_post->analyze

Caption: Workflow for chorda tympani nerve recording with this compound.

Protocol 3: Brief-Access Behavioral Assay

This protocol assesses the effect of this compound on the taste-guided behavior of animals.

Objective: To determine if pharmacological blockade of P2X3-containing receptors with this compound alters taste preference or aversion.

Materials:

  • Mice (water-restricted)

  • Gustometer or two-bottle choice apparatus

  • This compound solution (for i.p. injection)

  • Tastant solutions (e.g., a preferred sweet solution like sucrose or an aversive bitter solution like quinine)

  • Control vehicle solution

Procedure:

  • Water-restrict the mice to motivate drinking behavior.

  • Habituate the mice to the testing apparatus with water.

  • On the test day, administer an i.p. injection of either this compound or the vehicle control.

  • After a suitable post-injection period, present the mice with a choice between the tastant solution and water for a brief period (e.g., 5-10 minutes).

  • Measure the volume of each liquid consumed.

  • Calculate a preference ratio (volume of tastant consumed / total volume consumed).

  • Compare the preference ratios between the this compound treated group and the control group.

Expected Results: this compound is expected to abolish the preference for sweet solutions and the aversion to bitter solutions, indicating a loss of taste perception.[4][8]

Conclusion

This compound is a powerful and specific tool for probing the role of purinergic signaling in gustation. By selectively blocking P2X3 and P2X2/3 receptors, researchers can effectively silence the transmission of taste information from the taste buds to the nervous system. The protocols outlined above provide a framework for utilizing this compound in a variety of experimental paradigms, from in vitro cellular imaging to in vivo electrophysiology and behavior. These studies have been instrumental in confirming that ATP, acting on P2X3-containing receptors, is a necessary transmitter for all five basic taste qualities.[2][4] The continued application of this compound will undoubtedly lead to a deeper understanding of the molecular and cellular mechanisms underlying the sense of taste and may inform the development of novel taste modulators for clinical and food industry applications.[9][10]

References

AF-353 as a pharmacological tool for P2X3 receptor knockout studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Audience: Researchers, scientists, and drug development professionals.

Introduction:

AF-353 is a potent, selective, and orally bioavailable antagonist of the P2X3 and P2X2/3 receptors.[1][2][3] These receptors are ATP-gated ion channels predominantly expressed on sensory neurons and are implicated in various physiological and pathophysiological processes, including nociception, chronic cough, and visceral pain.[4][5][6] The favorable pharmacokinetic profile and high selectivity of this compound make it an invaluable pharmacological tool for in vivo and in vitro studies, effectively creating a transient "pharmacological knockout" of P2X3-containing receptors to investigate their roles in health and disease.[1][3]

Mechanism of Action:

This compound acts as a non-competitive antagonist of P2X3 and P2X2/3 receptors.[1][3] Unlike competitive antagonists that bind to the same site as the endogenous ligand (ATP), this compound binds to an allosteric site on the receptor complex. This binding induces a conformational change that prevents the channel from opening, even when ATP is bound.[1] This mode of action provides a robust and consistent blockade of receptor function.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound, facilitating experimental design and data interpretation.

Table 1: In Vitro Potency of this compound

ReceptorSpeciesAssay MethodpIC50
P2X3HumanIntracellular Calcium Flux8.0[2]
P2X3RatIntracellular Calcium Flux8.0[2]
P2X2/3HumanIntracellular Calcium Flux7.3[2]
P2X3HumanWhole-Cell Voltage Clamp8.06[7]
P2X3RatWhole-Cell Voltage Clamp8.05[7]
P2X2/3HumanWhole-Cell Voltage Clamp7.41[7]

Table 2: Selectivity of this compound

Receptor SubtypeActivity
P2X1, P2X2, P2X4, P2X5, P2X7No significant inhibition at concentrations up to 10 µM[1]

Table 3: Pharmacokinetic Properties of this compound in Rats

ParameterValue
Oral Bioavailability (%F)32.9%[1][3]
Time to Maximum Plasma Concentration (Tmax)~30 minutes[1]
Plasma Half-life (t1/2)1.63 hours[1][3]
Protein Binding98.2%[1]
Brain/Plasma Ratio6[1]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the P2X3 receptor signaling pathway and a general experimental workflow for utilizing this compound in pharmacological knockout studies.

P2X3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X3 P2X3 Receptor (Ligand-gated ion channel) ATP->P2X3 Binds and Activates Ca_ion Ca²⁺ P2X3->Ca_ion Influx Na_ion Na⁺ P2X3->Na_ion Influx AF353 This compound (Allosteric Antagonist) AF353->P2X3 Binds and Inhibits (Allosteric) Depolarization Membrane Depolarization Ca_ion->Depolarization Na_ion->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Neurotransmitter_Release Neurotransmitter Release Action_Potential->Neurotransmitter_Release Experimental_Workflow cluster_planning Phase 1: Experimental Design cluster_execution Phase 2: In Vivo Study cluster_analysis Phase 3: Data Analysis and Interpretation Hypothesis Formulate Hypothesis (e.g., P2X3 mediates chronic pain) Model Select Animal Model (e.g., Neuropathic pain model) Hypothesis->Model Dose Determine this compound Dose and Route (Based on PK/PD data) Model->Dose Acclimatize Acclimatize Animals Dose->Acclimatize Baseline Measure Baseline Responses (e.g., Pain thresholds) Acclimatize->Baseline Administer Administer this compound or Vehicle Baseline->Administer Test Perform Behavioral/Physiological Tests Administer->Test Collect Collect and Compile Data Test->Collect Analyze Statistical Analysis (e.g., ANOVA, t-test) Collect->Analyze Interpret Interpret Results (Compare this compound vs. Vehicle) Analyze->Interpret Conclusion Draw Conclusions on P2X3 Receptor Function Interpret->Conclusion

References

Application Notes and Protocols for Determining AF-353 Affinity via Radioligand Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AF-353 is a potent and selective non-competitive antagonist of the P2X3 and P2X2/3 purinergic receptors.[1][2][3] These receptors are ATP-gated ion channels predominantly expressed in primary afferent neurons and are implicated in various pain-related conditions.[3][4] Consequently, this compound has emerged as a valuable pharmacological tool for investigating the physiological roles of P2X3 and P2X2/3 receptors and as a potential therapeutic agent for chronic pain and other sensory disorders.[3][4]

These application notes provide detailed protocols for conducting radioligand binding assays to determine the binding affinity of this compound for its target receptors. The protocols are intended to guide researchers in accurately quantifying the interaction between this compound and P2X3/P2X2/3 receptors, a critical step in drug discovery and development.

P2X3 Receptor Signaling Pathway

Activation of P2X3 receptors by the endogenous ligand ATP leads to the opening of a non-selective cation channel, resulting in the influx of Na+ and Ca2+ ions. This cation influx causes membrane depolarization and the initiation of action potentials in sensory neurons, thereby transmitting nociceptive signals. This compound, as a non-competitive antagonist, is thought to bind to an allosteric site on the receptor, modulating the receptor's response to ATP.[1][5]

P2X3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X3_Receptor P2X3 Receptor ATP->P2X3_Receptor Binds (Agonist) This compound This compound This compound->P2X3_Receptor Binds (Non-competitive Antagonist) Ion_Influx Na+ / Ca2+ Influx P2X3_Receptor->Ion_Influx Opens Channel Depolarization Membrane Depolarization Ion_Influx->Depolarization Action_Potential Action Potential (Nociceptive Signal) Depolarization->Action_Potential

Caption: P2X3 receptor signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The binding affinity of this compound for P2X3 and P2X2/3 receptors has been determined across various studies using different methodologies. The following table summarizes the reported quantitative data.

ReceptorSpeciesAssay TypeRadioligandAffinity MetricValueReference
P2X3HumanRadioligand Binding[³H]-AF-353KD15 nM[1]
P2X3RatRadioligand Binding[³H]-AF-353KD14 nM[1]
P2X2/3HumanRadioligand Binding[³H]-AF-353KD30 nM[1]
P2X2/3HumanElectrophysiologyN/AKD (estimated)47 nM[1]
P2X3HumanCalcium FluxN/ApIC508.0[1][6]
P2X3RatCalcium FluxN/ApIC508.0[1][6]
P2X2/3HumanCalcium FluxN/ApIC507.3[1][6]
P2X3HumanCalcium FluxN/AIC5010 nM[7]
P2X2/3HumanCalcium FluxN/AIC5079.4 nM[7]

Experimental Protocols

Radioligand Binding Assay for this compound Affinity Determination

This protocol is adapted from Gever et al. (2010) and describes a competitive radioligand binding assay using [³H]-AF-353 to determine the affinity of unlabeled this compound or other test compounds for the P2X3 receptor.[1]

1. Materials and Reagents

  • Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing rat P2X3 (CHO-rP2X3) or human P2X3 receptors.

  • Radioligand: [³H]-AF-353 (specific activity ~81.2 Ci·mmol⁻¹)

  • Unlabeled Ligand: this compound

  • Non-specific Binding Control: A high concentration of a competing ligand, such as unlabeled this compound (e.g., 10 µM).

  • Membrane Preparation Buffer: Details should be optimized but can be based on standard protocols (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).[8]

  • Assay Buffer: Details should be optimized but can be based on standard protocols (e.g., 50 mM Tris-HCl, pH 7.4).[8]

  • Wash Buffer: Ice-cold assay buffer.

  • Scintillation Cocktail

  • Glass Fiber Filters (e.g., Whatman GF/C)

  • 96-well plates

  • Filtration apparatus

  • Scintillation counter

2. Membrane Preparation

  • Culture CHO-rP2X3 cells to confluency.

  • Harvest the cells and homogenize them in ice-cold membrane preparation buffer.

  • Perform a low-speed centrifugation (e.g., 1000 x g for 15 minutes at 4°C) to remove nuclei and large cellular debris.[1]

  • Collect the supernatant and subject it to high-speed centrifugation (e.g., 43,000 x g for 30 minutes at 4°C) to pellet the membranes.[1]

  • Discard the supernatant and resuspend the membrane pellet in fresh buffer.

  • Repeat the high-speed centrifugation step.

  • Resuspend the final membrane pellet in a suitable buffer, determine the protein concentration (e.g., using a BCA assay), and store at -70°C until use.[1][8]

3. Radioligand Binding Assay Procedure

Radioligand_Binding_Workflow Start Start Prepare_Reagents Prepare Reagents (Membranes, [³H]-AF-353, Buffers) Start->Prepare_Reagents Assay_Setup Set up Assay Plate (Total, Non-specific, Competition) Prepare_Reagents->Assay_Setup Incubation Incubate at Room Temperature Assay_Setup->Incubation Filtration Rapid Filtration (Separate Bound from Free Ligand) Incubation->Filtration Washing Wash Filters Filtration->Washing Scintillation_Counting Scintillation Counting (Measure Radioactivity) Washing->Scintillation_Counting Data_Analysis Data Analysis (Calculate IC50 and Ki) Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the radioligand binding assay.

  • On the day of the assay, thaw the membrane preparation and resuspend it in the assay buffer.

  • In a 96-well plate, set up the following in triplicate:

    • Total Binding: Membranes + [³H]-AF-353 + Assay Buffer.

    • Non-specific Binding (NSB): Membranes + [³H]-AF-353 + excess unlabeled this compound (e.g., 10 µM).

    • Competition Binding: Membranes + [³H]-AF-353 + varying concentrations of the test compound (unlabeled this compound or other molecules).

  • The final assay volume is typically 200-250 µL.[8]

  • The concentration of [³H]-AF-353 should be close to its KD value (e.g., 1-5 nM).

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[8]

  • Terminate the incubation by rapid filtration through glass fiber filters that have been pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

4. Data Analysis

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • For competition assays, plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

  • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.[1]

    Ki = IC50 / (1 + ([L]/KD))

    Where:

    • [L] is the concentration of the radioligand used in the assay.

    • KD is the dissociation constant of the radioligand for the receptor.

Conclusion

The provided protocols and data serve as a comprehensive resource for researchers investigating the interaction of this compound with P2X3 and P2X2/3 receptors. Adherence to these detailed methodologies will enable the generation of robust and reproducible data, facilitating the characterization of novel P2X receptor antagonists and advancing our understanding of purinergic signaling in health and disease.

References

Techniques for Assessing AF-353 Blood-Brain Barrier Penetration: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AF-353 is a potent and selective antagonist of the P2X3 and P2X2/3 purinergic receptors, which are implicated in various neurological and pain-related conditions. The efficacy of centrally acting drugs like this compound is critically dependent on their ability to cross the blood-brain barrier (BBB). This document provides detailed application notes and protocols for assessing the BBB penetration of this compound, summarizing key quantitative data and outlining experimental methodologies.

Quantitative Data Summary

The following table summarizes the key pharmacokinetic parameters of this compound related to its BBB penetration, as determined in preclinical studies.[1]

ParameterValueSpeciesMethod
Brain-to-Plasma Ratio (B/P) 6RatIn vivo tissue distribution
Oral Bioavailability (F) 32.9%RatPharmacokinetic study
Plasma Protein Binding 98.2%RatIn vitro plasma protein binding assay

Experimental Protocols

In Vivo Determination of Brain-to-Plasma Ratio

This protocol describes the in vivo method to determine the concentration of this compound in the brain relative to the plasma.

Objective: To quantify the extent of this compound penetration into the central nervous system.

Animal Model: Male Sprague-Dawley rats (250-300g).

Materials:

  • This compound

  • Vehicle for oral and intravenous administration

  • Anesthesia (e.g., isoflurane)

  • Blood collection tubes (with anticoagulant)

  • Saline solution, ice-cold

  • Tissue homogenizer

  • Centrifuge

  • LC-MS/MS system

Protocol:

  • Dosing:

    • Administer this compound to rats at a dose of 2 mg/kg.[1]

    • For intravenous (i.v.) administration, dissolve this compound in a suitable vehicle and inject via the tail vein.

    • For oral administration, formulate this compound as a suspension and administer via oral gavage.[1]

  • Sample Collection:

    • At a predetermined time point post-dosing (e.g., at the time of maximum plasma concentration, Tmax, which is approximately 30 minutes for oral this compound), anesthetize the animals.[1]

    • Collect blood samples via cardiac puncture into tubes containing an anticoagulant.

    • Immediately perfuse the animals transcardially with ice-cold saline to remove blood from the brain tissue.

    • Excise the whole brain and rinse with ice-cold saline.

  • Tissue Processing:

    • Weigh the brain tissue.

    • Add three parts of saline by weight to one part of brain tissue.[1]

    • Homogenize the brain tissue on ice using a sonicator or a mechanical homogenizer until a uniform consistency is achieved.[1]

    • Centrifuge the plasma samples to separate the plasma.

    • Store all plasma and brain homogenate samples at -80°C until analysis.

  • Sample Analysis:

    • Determine the concentration of this compound in plasma and brain homogenate samples using a validated LC-MS/MS method (see Protocol 3).

  • Calculation:

    • Calculate the brain-to-plasma ratio (B/P) using the following formula: B/P = (Concentration of this compound in brain homogenate) / (Concentration of this compound in plasma)

In Vitro Blood-Brain Barrier Permeability Assay (Representative Protocol)

While specific in vitro BBB permeability data for this compound is not publicly available, this representative protocol using a Transwell model is a standard method for such assessments.

Objective: To assess the passive permeability of this compound across a cell-based in vitro model of the BBB.

Materials:

  • Human cerebral microvascular endothelial cells (hCMEC/D3) or other suitable brain endothelial cell line

  • Astrocyte cell line (e.g., U87 MG)

  • Transwell inserts (e.g., 24-well format, 0.4 µm pore size)

  • Cell culture medium and supplements

  • This compound

  • Lucifer yellow (paracellular permeability marker)

  • LC-MS/MS system

Protocol:

  • Cell Culture and Co-culture Model Setup:

    • Culture hCMEC/D3 cells on the apical side of the Transwell insert and U87 MG cells on the basolateral side.

    • Maintain the co-culture until a confluent monolayer with high transendothelial electrical resistance (TEER) is formed, indicating tight junction integrity.

  • Permeability Assay:

    • Wash the cell monolayers with transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Add this compound (at a known concentration) to the apical (donor) chamber.

    • At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) chamber.

    • Immediately replace the collected volume with fresh transport buffer.

    • At the end of the experiment, collect samples from the apical chamber.

    • To assess the integrity of the monolayer during the experiment, add Lucifer yellow to the apical chamber and measure its transport to the basolateral chamber.

  • Sample Analysis:

    • Analyze the concentration of this compound in all collected samples by LC-MS/MS.

    • Measure the fluorescence of Lucifer yellow to determine its permeability.

  • Calculation:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the following formula: Papp = (dQ/dt) / (A * C0) Where:

      • dQ/dt is the rate of this compound appearance in the receiver chamber.

      • A is the surface area of the Transwell membrane.

      • C0 is the initial concentration of this compound in the donor chamber.

LC-MS/MS Quantification of this compound in Plasma and Brain Homogenate (Representative Protocol)

This protocol provides a representative method for the quantification of this compound in biological matrices. Specific parameters for this compound analysis have been reported to utilize an Agilent 1100 HPLC system with a Waters Quattro Ultima mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).[1]

Objective: To accurately quantify the concentration of this compound in plasma and brain homogenate samples.

Materials:

  • This compound analytical standard

  • Internal standard (IS) (e.g., a structurally similar compound)

  • Acetonitrile (B52724), methanol, formic acid (LC-MS grade)

  • Water (ultrapure)

  • Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) consumables

  • LC-MS/MS system

Protocol:

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma or brain homogenate, add 150 µL of acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient: A suitable gradient to ensure separation of this compound and the IS from matrix components.

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 10 µL.

    • Mass Spectrometry (MS):

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Scan Type: Multiple Reaction Monitoring (MRM).

      • MRM Transitions: Determine the optimal precursor-to-product ion transitions for this compound and the IS by infusing standard solutions.

      • Instrument Parameters: Optimize cone voltage, collision energy, and other source parameters for maximum signal intensity.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio (this compound/IS) against the concentration of the calibration standards.

    • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Signaling Pathway of P2X3 Receptor and Inhibition by this compound

P2X3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X3_receptor P2X3 Receptor (ATP-gated ion channel) ATP->P2X3_receptor Binds to orthosteric site AF353 AF353 Allosteric_Site Allosteric Binding Site AF353->Allosteric_Site Binds Cation_Influx Cation Influx (Na+, Ca2+) P2X3_receptor->Cation_Influx Channel Opening Allosteric_Site->P2X3_receptor Induces conformational change Depolarization Membrane Depolarization Cation_Influx->Depolarization Cellular_Response Cellular Response (e.g., Neurotransmitter Release) Depolarization->Cellular_Response

Caption: Allosteric inhibition of the P2X3 receptor signaling pathway by this compound.

Experimental Workflow for In Vivo Brain-to-Plasma Ratio Determination

InVivo_Workflow Start Start Dosing Administer this compound to Rats (2 mg/kg, i.v. or oral) Start->Dosing Sample_Collection Collect Blood and Brain at Tmax Dosing->Sample_Collection Plasma_Processing Centrifuge Blood to Obtain Plasma Sample_Collection->Plasma_Processing Brain_Processing Homogenize Brain in Saline Sample_Collection->Brain_Processing Extraction Protein Precipitation (Acetonitrile) Plasma_Processing->Extraction Brain_Processing->Extraction Analysis LC-MS/MS Quantification Extraction->Analysis Calculation Calculate Brain-to-Plasma Ratio Analysis->Calculation End End Calculation->End

Caption: Workflow for determining the in vivo brain-to-plasma ratio of this compound.

Logical Relationship of BBB Assessment Techniques

BBB_Assessment_Techniques Compound This compound In_Vitro In Vitro Models (e.g., Transwell Assay) Compound->In_Vitro In_Vivo In Vivo Studies (e.g., Brain-to-Plasma Ratio) Compound->In_Vivo Permeability Assess Permeability (Papp) In_Vitro->Permeability Distribution Assess Brain Distribution (B/P) In_Vivo->Distribution Prediction Predict Human BBB Penetration Permeability->Prediction Distribution->Prediction

Caption: Integrated approach for assessing the blood-brain barrier penetration of this compound.

References

Troubleshooting & Optimization

AF-353 solubility and stability in experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and stability of AF-353 in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound (also known as Ro-4) is a potent, selective, and orally bioavailable antagonist for the P2X3 and P2X2/3 receptors.[1][2][3][4] It is a non-competitive antagonist that inhibits ion channels gated by ATP.[1][2] In its solid form, it is a white crystalline solid, specifically an anhydrous mono-hydrochloride salt.[1]

Q2: What are the recommended solvents for dissolving this compound?

This compound is soluble in DMSO and ethanol (B145695) but is insoluble in water.[5] For stock solutions, DMSO is the most common solvent.[5]

Q3: How should I prepare a stock solution of this compound?

It is recommended to prepare a concentrated stock solution in fresh, high-quality DMSO. Moisture-absorbing DMSO can reduce the solubility of this compound.[5] For example, a 10 mM stock solution can be prepared in DMSO.[3]

Q4: How should I store this compound?

The storage conditions for this compound depend on its form (solid or in solution).

  • Solid Form: The anhydrous mono-hydrochloride salt is stable in its solid state for at least 2 months at 40°C with 75% relative humidity.[1]

  • Stock Solutions: For long-term storage, it is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[5] Recommended storage is at -20°C or -80°C.[3][5][6]

Q5: My this compound precipitated out of solution in my aqueous buffer. What should I do?

Precipitation in aqueous buffers is a common issue due to the low aqueous solubility of this compound.[5] Here are some troubleshooting steps:

  • Check Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous buffer is high enough to maintain solubility, but low enough to not affect your experimental system. A final DMSO concentration of 0.1% is often tolerated in cell-based assays.

  • Use a Carrier Protein: Adding a carrier protein like bovine serum albumin (BSA) to your buffer can sometimes help to keep hydrophobic compounds in solution.

  • Prepare Fresh Dilutions: Prepare fresh dilutions from your DMSO stock solution for each experiment.

  • Consider Acidic Media: Solutions and suspensions of this compound in acidic media are reported to be physically and chemically stable.[1] Depending on your experimental constraints, a slightly acidic buffer might improve solubility.

Data Presentation

This compound Solubility
SolventConcentrationNotes
DMSOUp to 100 mg/mL (249.86 mM)[5]Use of fresh DMSO is recommended as moisture can decrease solubility.[5]
Ethanol4 mg/mL[5]
WaterInsoluble[5]
Acidic Media2 mg/mL[1]Solutions and suspensions are physically and chemically stable for at least 4 weeks at room temperature.[1]
This compound Stability
FormStorage ConditionDuration
Solid (anhydrous mono-hydrochloride salt)40°C at 75% relative humidityAt least 2 months[1]
Stock Solution in DMSO-80°CUp to 2 years[3][6]
Stock Solution in DMSO-20°CUp to 1 year[3][5]
Stock Solution in DMSO4°CUp to 2 weeks[6]

Experimental Protocols

Intracellular Calcium Flux Assay

This protocol is adapted from studies evaluating the antagonist potency of this compound.[1]

  • Cell Culture:

    • Use cell lines recombinantly expressing the target P2X receptors (e.g., CHO-K1 or 1321N1 astrocytoma cells).[1]

    • Culture cells in appropriate media, such as Ham's F-12 or DMEM, supplemented with fetal bovine serum and selection antibiotics.[1]

    • Plate the cells in black-walled 96-well plates at a density of 5 x 104 cells per well and incubate overnight.[1]

  • Dye Loading:

    • On the day of the experiment, wash the cells with a FLIPR buffer (e.g., calcium- and magnesium-free Hank's balanced salt solution, 10 mM HEPES, 2 mM CaCl2, 2.5 mM probenecid).[1]

    • Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-3 AM (2 µM final concentration), for 1 hour at 37°C.[1]

    • After incubation, wash the cells to remove any extracellular dye.[1]

  • Compound Addition and Measurement:

    • Prepare serial dilutions of this compound in the FLIPR buffer from a DMSO stock.

    • Add the diluted this compound or vehicle to the wells and allow it to equilibrate for 20 to 60 minutes at room temperature.[1]

    • Measure receptor-evoked changes in intracellular calcium using a fluorometric imaging plate reader (FLIPR).[1]

Radioligand Binding Assay

This protocol provides a general framework for a radioligand binding assay.

  • Membrane Preparation:

    • Isolate plasma membranes from cells expressing the target receptors via a two-step centrifugation process.[1]

    • First, centrifuge the homogenized membranes at 1,000 x g for 15 minutes at 4°C and discard the pellet.[1]

    • Then, centrifuge the supernatant at 43,000 x g for 30 minutes at 4°C.[1]

    • Store the resulting pellet at -70°C until use.[1]

  • Binding Assay:

    • Use a tritium-labeled version of this compound ([3H]-AF-353).[1]

    • Perform inhibition curve experiments using a range of concentrations of an agonist like α,β-meATP.[1]

    • Measure the displacement of the radioligand to determine the binding affinity and antagonist potency.

Visualizations

AF353_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X_receptor P2X3 or P2X2/3 Receptor (Ion Channel) ATP->P2X_receptor Binds & Activates AF353 This compound AF353->P2X_receptor Binds & Inhibits (Non-competitive) Ca_ion Ca²⁺ Ion P2X_receptor->Ca_ion Opens Channel (Influx) Cellular_Response Cellular Response (e.g., Neurotransmission) Ca_ion->Cellular_Response Triggers

Caption: Mechanism of action for this compound as a P2X3/P2X2/3 receptor antagonist.

Experimental_Workflow A 1. Cell Seeding (96-well plate) B 2. Dye Loading (e.g., Fluo-3 AM) A->B C 3. Compound Incubation (this compound or Vehicle) B->C D 4. Agonist Addition (e.g., ATP) C->D E 5. Calcium Flux Measurement (FLIPR) D->E F 6. Data Analysis (IC50 determination) E->F

Caption: Workflow for an intracellular calcium flux assay.

References

Overcoming off-target effects of AF-353 in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AF-353. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in cell culture experiments and to help troubleshoot potential issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective antagonist of the P2X3 and P2X2/3 receptors.[1][2] These receptors are ATP-gated ion channels primarily found on sensory neurons and are involved in nociception and sensory signaling.[3][4] this compound acts as a non-competitive antagonist, meaning it does not directly compete with ATP for the same binding site.[1]

Q2: Is this compound selective for P2X3 and P2X2/3 receptors?

Yes, this compound is highly selective. It has been evaluated against a wide range of other P2X receptors (P2X1, P2X2, P2X4, P2X5, and P2X7) and showed no significant inhibition at concentrations up to 10 µM.[2] Furthermore, broad screening panels against numerous other receptors, ion channels, enzymes, and transporters have confirmed its high selectivity.[2]

Q3: What are the known off-target effects of this compound?

In preclinical studies, this compound has shown a very clean off-target profile at concentrations significantly higher than its effective dose for P2X3/P2X2/3 antagonism.[1][2] The most commonly noted "side effect" in clinical contexts is taste disturbance, which is considered an on-target effect due to the role of P2X2/3 receptors in taste sensation, not a true pharmacological off-target effect. Therefore, in typical cell culture applications, specific off-target effects are not a primary concern if the compound is used at appropriate concentrations.

Q4: How should I prepare and store stock solutions of this compound?

This compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO).[5][6] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO.[7] This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[8] For experiments, thaw an aliquot and dilute it to the final working concentration in your cell culture medium. Ensure the final DMSO concentration in your culture is low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.[9]

Troubleshooting Guide: Unexpected Results and Differentiating from Off-Target Effects

Given the high selectivity of this compound, unexpected results in cell culture are more likely to stem from experimental variables than true off-target effects. This guide will help you troubleshoot common issues.

Observed Problem Potential Cause Suggested Solution
Reduced cell viability at expected effective concentrations. Compound Precipitation: this compound, like many small molecules, may have limited solubility in aqueous media, leading to precipitation and non-specific cytotoxicity.- Visually inspect the culture medium for any signs of precipitation after adding this compound. - Prepare fresh dilutions from your DMSO stock for each experiment. - Ensure the final DMSO concentration is consistent across all conditions and as low as possible (ideally ≤0.1%).[9]
Solvent Toxicity: The concentration of the solvent (DMSO) may be too high.- Calculate the final DMSO concentration in your media. If it exceeds 0.1%, consider preparing a more concentrated stock of this compound to reduce the volume added. - Always include a vehicle control (media with the same concentration of DMSO but no this compound) to assess the effect of the solvent on cell viability.[7]
High Compound Concentration: You may be using a concentration of this compound that is excessively high, leading to general cellular stress.- Perform a dose-response curve to determine the optimal concentration for your specific cell line and assay. The effective concentration should be well below the cytotoxic threshold.
Inconsistent results between experiments. Compound Degradation: this compound may not be stable in your culture medium over the duration of the experiment.- Minimize the time the compound spends in aqueous solution before being added to cells. - For long-term experiments (e.g., >24 hours), consider replenishing the media with fresh this compound.
Variability in Cell Culture: Differences in cell passage number, confluency, or serum batches can affect cellular responses.- Standardize your cell culture procedures. Use cells within a consistent range of passage numbers and seed them at a consistent density.
No observable effect of this compound. Inactive Compound: The compound may have degraded due to improper storage or handling.- Use a fresh aliquot of your this compound stock solution. - Confirm the activity of your this compound stock in a validated positive control assay.
Low Receptor Expression: The cell line you are using may not express sufficient levels of P2X3 or P2X2/3 receptors.- Verify the expression of P2X3 and P2X2/3 receptors in your cell line using techniques like qPCR, Western blot, or immunocytochemistry.
Assay Insensitivity: The assay you are using may not be sensitive enough to detect the effects of P2X3/P2X2/3 antagonism.- Optimize your assay conditions (e.g., agonist concentration, incubation times). - Consider using a more direct and sensitive assay, such as an intracellular calcium flux assay or electrophysiology.

Data Presentation

This compound Potency and Selectivity
Receptor Species Assay Type pIC₅₀ IC₅₀ (nM) Reference
P2X3HumanIntracellular Calcium Flux8.010[2]
P2X3RatIntracellular Calcium Flux8.010[2]
P2X2/3HumanIntracellular Calcium Flux7.350[2]
P2X1, P2X2, P2X4, P2X5, P2X7HumanIntracellular Calcium Flux< 5>10,000[2]

Experimental Protocols

Intracellular Calcium Flux Assay

This protocol is for measuring the inhibitory effect of this compound on ATP-induced calcium influx in cells expressing P2X3 or P2X2/3 receptors.

Materials:

  • Cells expressing the target receptor (e.g., HEK293-P2X3)

  • Black, clear-bottom 96-well plates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM, Indo-1 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • This compound

  • P2X3 agonist (e.g., ATP or α,β-methylene ATP)

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Cell Plating: Seed cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.

  • Dye Loading:

    • Prepare a dye-loading solution containing a calcium-sensitive dye (e.g., 4 µM Fluo-8 AM) and 0.02% Pluronic F-127 in HBSS.

    • Remove the culture medium from the cells and add 100 µL of the dye-loading solution to each well.

    • Incubate at 37°C for 60 minutes in the dark.

  • Compound Incubation:

    • Prepare serial dilutions of this compound in HBSS.

    • After the dye-loading incubation, remove the dye solution and wash the cells gently with HBSS.

    • Add the this compound dilutions to the respective wells and incubate at room temperature for 15-30 minutes. Include vehicle-only wells as a control.

  • Measurement of Calcium Flux:

    • Place the plate in the fluorescence plate reader.

    • Set the instrument to record fluorescence kinetically (e.g., every second for 2-3 minutes).

    • Establish a baseline reading for 15-20 seconds.

    • Add a pre-determined concentration of the P2X3 agonist (e.g., EC₈₀ of ATP) to all wells simultaneously using the instrument's injection system.

    • Continue recording the fluorescence signal.

  • Data Analysis:

    • The change in fluorescence intensity over time reflects the intracellular calcium concentration.

    • Calculate the peak fluorescence response for each well.

    • Normalize the responses to the vehicle control.

    • Plot the normalized response against the concentration of this compound to determine the IC₅₀.

Whole-Cell Voltage Clamp Electrophysiology

This protocol is for the detailed characterization of this compound's effect on P2X3/P2X2/3 receptor currents.

Materials:

  • Cells expressing the target receptor

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pipette pulling

  • External solution (in mM): 145 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4)

  • Internal solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 4 Mg-ATP (pH 7.2)

  • This compound and P2X3 agonist

Procedure:

  • Cell Preparation: Plate cells on glass coverslips suitable for microscopy and recording.

  • Pipette Preparation: Pull glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Recording:

    • Transfer a coverslip with cells to the recording chamber and perfuse with the external solution.

    • Approach a cell with the recording pipette and form a gigaohm seal.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -60 mV.

  • Drug Application:

    • Establish a stable baseline current.

    • Apply the P2X3 agonist to the cell using a fast perfusion system to elicit an inward current.

    • After washing out the agonist, pre-incubate the cell with this compound for a defined period.

    • Co-apply the agonist and this compound and record the resulting current.

  • Data Analysis:

    • Measure the peak amplitude of the agonist-evoked current in the absence and presence of this compound.

    • Calculate the percentage of inhibition caused by this compound.

    • Repeat for a range of this compound concentrations to generate a concentration-response curve and determine the IC₅₀.

Visualizations

P2X3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X3 P2X3 Receptor (Ion Channel) ATP->P2X3 Binds and Activates AF353 This compound AF353->P2X3 Allosterically Inhibits Ca_ion Ca²⁺ Influx P2X3->Ca_ion Na_ion Na⁺ Influx P2X3->Na_ion Depolarization Membrane Depolarization Ca_ion->Depolarization Na_ion->Depolarization Downstream Downstream Signaling (e.g., ERK activation) Depolarization->Downstream

Caption: P2X3 Receptor Signaling Pathway and Point of this compound Inhibition.

Calcium_Flux_Workflow plate_cells 1. Plate Cells in 96-well Plate dye_loading 2. Load Cells with Calcium-sensitive Dye plate_cells->dye_loading wash_cells 3. Wash Cells dye_loading->wash_cells add_af353 4. Add this compound Dilutions (Pre-incubation) wash_cells->add_af353 read_baseline 5. Read Baseline Fluorescence add_af353->read_baseline add_agonist 6. Add P2X3 Agonist read_baseline->add_agonist read_response 7. Read Fluorescence Response (Kinetic) add_agonist->read_response analyze_data 8. Analyze Data (Calculate IC₅₀) read_response->analyze_data

Caption: Experimental Workflow for the Intracellular Calcium Flux Assay.

Troubleshooting_Logic start Unexpected Result Observed check_concentration Is this compound concentration appropriate? start->check_concentration check_solubility Is this compound fully dissolved? check_concentration->check_solubility Yes high_conc High Concentration Cytotoxicity check_concentration->high_conc No check_vehicle Is vehicle control showing toxicity? check_solubility->check_vehicle Yes precipitation Compound Precipitation check_solubility->precipitation No check_receptor Does cell line express P2X3/P2X2/3? check_vehicle->check_receptor No dmso_toxicity DMSO Toxicity check_vehicle->dmso_toxicity Yes no_target No Target for this compound check_receptor->no_target No other_issue Investigate Other Assay Parameters check_receptor->other_issue Yes

References

Technical Support Center: AF-353 Delivery in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing AF-353 in animal models. The information is tailored to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective antagonist of the P2X3 and P2X2/3 receptors.[1][2][3][4][5] These receptors are ATP-gated ion channels predominantly found on sensory neurons. By blocking these receptors, this compound can inhibit the signaling pathways associated with pain and hypersensitivity. Its favorable pharmacokinetic profile and oral bioavailability make it a valuable tool for in vivo studies in animal models.[1][2]

Q2: In which animal models has this compound been successfully used?

This compound has demonstrated efficacy in various preclinical rodent models of disease, including:

  • Inflammatory pain[1]

  • Neuropathic pain

  • Bone cancer pain

  • Osteoarthritis[1]

  • Visceral pain and hypersensitivity

Q3: What are the known pharmacokinetic parameters of this compound in rats?

Pharmacokinetic data for this compound in rats is crucial for designing in vivo experiments. Key parameters are summarized in the table below.

Data Presentation

Table 1: Pharmacokinetic Properties of this compound in Rats

ParameterValueReference
Oral Bioavailability (F) 32.9%[1][2]
Time to Maximum Plasma Concentration (Tmax) ~30 minutes[1]
Plasma Half-life (t1/2) 1.63 hours[1][2]
Plasma Protein Binding 98.2%[1]
Brain to Plasma Ratio (B/P) 6[1]

Troubleshooting Guides

Oral Administration (Gavage)

Problem: I am having trouble with the oral formulation of this compound. It doesn't seem to be soluble in water.

Solution: this compound is poorly soluble in aqueous solutions. For oral administration in rats, it has been successfully delivered as a suspension.[1] While a specific vehicle composition for the suspension is not detailed in the available literature, a common approach for similar compounds is to use a vehicle containing a suspending agent.

Recommended Protocol for Oral Suspension Preparation:

A suggested starting point for preparing an oral suspension of this compound would be to use an aqueous vehicle containing a small percentage of a suspending agent like carboxymethylcellulose (CMC) and a surfactant like Tween 80 to aid in wetting the compound.

  • Vehicle Component | Suggested Concentration

    • :--- | :---

    • Carboxymethylcellulose (CMC) | 0.5% - 1% (w/v)

    • Tween 80 | 0.1% - 0.5% (v/v)

    • Sterile Water or Saline | q.s. to final volume

Preparation Steps:

  • Weigh the required amount of this compound.

  • Prepare the vehicle by first dissolving the Tween 80 in a portion of the water/saline.

  • Gradually add the CMC while stirring or vortexing until a homogenous suspension is formed.

  • Levigate the this compound powder with a small amount of the vehicle to form a smooth paste.

  • Gradually add the remaining vehicle to the paste while continuously stirring or vortexing to achieve the desired final concentration.

  • Ensure the suspension is homogenous before each administration.

Problem: My animals are showing signs of distress after oral gavage.

Solution: Distress after oral gavage can be due to several factors, including improper technique, irritation from the compound or vehicle, or the volume administered.

  • Technique: Ensure that personnel are properly trained in oral gavage techniques to prevent injury to the esophagus or accidental administration into the trachea.

  • Irritation: While this compound itself is not reported to be a major irritant, the vehicle components could cause mild irritation. Consider trying alternative, well-tolerated suspending agents.

  • Volume: Do not exceed the recommended maximum oral gavage volumes for the specific animal model. For rats, this is typically 10-20 mL/kg.[6][7][8]

  • Acclimation: Acclimate the animals to handling and the gavage procedure with vehicle-only administrations for a few days before the experiment begins.

Problem: I am not observing the expected therapeutic effect after oral administration.

Solution: A lack of efficacy could be due to issues with the formulation, dose, or timing of administration.

  • Formulation Stability: this compound solutions (2 mg/mL) and suspensions in acidic media are reported to be stable for at least 4 weeks at room temperature.[1] If using a different vehicle, confirm the stability of your formulation.

  • Dose: The effective dose can vary depending on the animal model and the endpoint being measured. A dose-response study may be necessary to determine the optimal dose for your specific experiment.

  • Timing: Consider the Tmax of approximately 30 minutes in rats when planning the timing of your experimental readouts.[1]

Intravenous Administration

Problem: I need to administer this compound intravenously, but it has poor aqueous solubility.

Suggested Intravenous Formulation Approach (for experienced researchers):

A potential starting point for a vehicle for intravenous administration in rats could be a mixture of solvents. One such vehicle described for poorly soluble compounds is composed of:

  • Vehicle Component | Percentage

    • :--- | :---

    • N,N-Dimethylacetamide (DMA) | 20%

    • Propylene (B89431) glycol (PG) | 40%

    • Polyethylene Glycol (PEG-400) | 40%

Important Considerations:

  • Solubility and Stability Testing: It is critical to first test the solubility and stability of this compound in any new vehicle before in vivo administration.

  • Vehicle Toxicity: The vehicle itself can have physiological effects. It is essential to include a vehicle-only control group in your experiments to account for any effects of the formulation.

  • Administration Rate: Administer the formulation as a slow intravenous infusion to minimize the risk of precipitation and local irritation.

Problem: I am concerned about potential adverse effects of this compound.

Solution: The primary reported side effects of P2X3 receptor antagonists in human clinical trials are taste-related, including dysgeusia (taste distortion), hypogeusia (reduced ability to taste), and ageusia (loss of taste). While direct preclinical evidence in animal models is limited, it is an important potential phenotype to be aware of.

  • Monitoring: Observe animals for any changes in feeding or drinking behavior, which could indirectly indicate taste disturbances.

  • General Toxicity: At the doses typically used in preclinical efficacy studies, significant overt toxicity has not been reported for this compound. However, as with any experimental compound, it is important to monitor animals for general signs of toxicity, such as weight loss, changes in activity, and altered grooming.

Experimental Protocols

General Protocol for Oral Gavage in Rats

  • Animal Restraint: Gently but firmly restrain the rat to prevent movement.

  • Gavage Needle Insertion: Gently insert a ball-tipped gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth. The animal should swallow the needle as it enters the esophagus.

  • Confirmation of Placement: Ensure the needle has not entered the trachea. If the animal shows signs of respiratory distress, immediately remove the needle.

  • Substance Administration: Slowly administer the prepared this compound suspension.

  • Needle Removal: Gently withdraw the gavage needle.

  • Monitoring: Return the animal to its cage and monitor for any signs of distress.

Mandatory Visualizations

AF353_Signaling_Pathway ATP ATP P2X3_R P2X3/P2X2/3 Receptor ATP->P2X3_R Activates Neuron Sensory Neuron P2X3_R->Neuron Depolarization AF353 This compound AF353->P2X3_R Antagonizes Signal Nociceptive Signal (Pain, Hypersensitivity) Neuron->Signal

Caption: Mechanism of action of this compound in antagonizing ATP-mediated activation of P2X3/P2X2/3 receptors on sensory neurons.

Oral_Gavage_Workflow cluster_prep Formulation Preparation cluster_admin Administration weigh Weigh this compound suspend Create Homogenous Suspension weigh->suspend prepare_vehicle Prepare Vehicle (e.g., 0.5% CMC, 0.1% Tween 80) prepare_vehicle->suspend restrain Restrain Animal suspend->restrain gavage Perform Oral Gavage restrain->gavage monitor Monitor Animal gavage->monitor

Caption: A generalized workflow for the preparation and oral administration of an this compound suspension to animal models.

Troubleshooting_Logic start Issue with this compound Delivery? route Administration Route? start->route oral_issue Oral Issue? route->oral_issue Oral iv_issue IV Issue? route->iv_issue IV formulation_oral Formulation Problem? oral_issue->formulation_oral Yes procedure_oral Procedural Issue? oral_issue->procedure_oral No solubility_iv Solubility Problem? iv_issue->solubility_iv Yes toxicity_iv Signs of Toxicity? iv_issue->toxicity_iv No solution_suspension Use Suspension (e.g., CMC/Tween 80) formulation_oral->solution_suspension efficacy_oral Lack of Efficacy? procedure_oral->efficacy_oral No solution_technique Review Gavage Technique Check Volume procedure_oral->solution_technique Yes solution_dose_time Check Dose & Timing (Tmax ~30 min) efficacy_oral->solution_dose_time Yes solution_vehicle_iv Use Co-solvents (e.g., DMSO/PEG/PG) Vehicle Control solubility_iv->solution_vehicle_iv solution_monitor Monitor for Taste-Related Behavioral Changes toxicity_iv->solution_monitor Yes

Caption: A logical troubleshooting guide for common issues encountered during this compound delivery in animal models.

References

Interpreting unexpected results with AF-353 treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AF-353. The information is designed to help interpret unexpected results and provide guidance on experimental design.

Troubleshooting Guides

This section addresses specific unexpected outcomes that may be observed during experiments with this compound.

Issue 1: Unexpected Central Nervous System (CNS) Effects

Question: My in vivo experiment with systemic this compound administration shows unexpected behavioral or neuronal activity changes, even though my target is in the peripheral nervous system. Why is this happening?

Answer: While this compound is often used for its effects on peripheral P2X3 receptors, it is known to be highly CNS penetrant.[1] Therefore, systemic administration can lead to effects within the central nervous system. One significant unexpected finding is the modulation of mitochondrial bioenergetics in hippocampal neurons.[2][3]

A recent study demonstrated that this compound treatment in primary mixed hippocampal cultures led to a decrease in the neuronal Bioenergetic Health Index (BHI).[2][3] Specifically, this compound was found to decrease basal respiration while increasing non-mitochondrial respiration and proton leakage.[2][3]

Quantitative Summary of this compound Effects on Hippocampal Neuron Bioenergetics:

ParameterEmbryonic Culture (E18)Postnatal Culture (P)
Non-mitochondrial Respiration ▲ 27.5% increase▲ 15.8% increase
Proton Loss ▲ 31.0% increase▲ 61.4% increase
Basal Respiration ▼ 89% decrease▼ 39% decrease
ATP Production ▼ 25% decreaseNot specified
Bioenergetic Health Index (BHI) Not specified▼ 68% decrease

Troubleshooting Steps:

  • Re-evaluate the route of administration: If CNS effects are undesirable, consider local administration methods (e.g., intraplantar, intravesical) to minimize systemic exposure and CNS penetration.[4]

  • Control for CNS effects: If systemic administration is necessary, include appropriate behavioral and neurological assessments in your experimental design to monitor for potential CNS-mediated effects.

  • Investigate mitochondrial function: If you suspect CNS effects, consider assessing mitochondrial function in relevant brain regions. A detailed protocol for measuring neuronal mitochondrial respiration is provided below.

Logical Relationship for Unexpected CNS Effects:

AF353 Systemic this compound Administration CNS_Penetration High CNS Penetration AF353->CNS_Penetration Mitochondria Modulation of Hippocampal Mitochondrial Bioenergetics CNS_Penetration->Mitochondria Behavior Unexpected Behavioral/ Neuronal Activity Mitochondria->Behavior

Caption: Systemic this compound administration can lead to unexpected CNS effects due to its high CNS penetration and subsequent modulation of mitochondrial function in brain regions like the hippocampus.

Issue 2: Altered Taste Perception or Feeding Behavior

Question: I am observing changes in taste preference or a reduction in food/water intake in my animal models treated with this compound. Is this an expected side effect?

Answer: Yes, this is a known, and in some contexts, an expected "on-target" effect of this compound. P2X2/3 receptors are crucial for taste signal transmission from taste buds to gustatory nerves. This compound, by antagonizing these receptors, can act as a universal taste blocker, suppressing all five basic tastes: sweet, sour, salty, bitter, and umami.

This effect has been demonstrated in both human and mouse studies, where oral application of this compound significantly reduced taste perception. The effect is temporary, with taste returning to normal within 60-90 minutes in humans.

Troubleshooting Steps:

  • Factor in taste suppression: When designing behavioral studies, be aware that this compound can alter the palatability of food and liquids, which may influence motivational and reward-based tasks.

  • Monitor food and water intake: Closely monitor the food and water consumption of treated animals to ensure their well-being and to account for any potential confounding effects on experimental outcomes.

  • Consider alternative administration routes: If taste-related effects are a concern for your study's primary endpoints, consider administration routes that minimize oral exposure.

Signaling Pathway of Taste Transduction and this compound Inhibition:

cluster_taste_cell Taste Receptor Cell cluster_nerve_fiber Gustatory Nerve Fiber Tastant Tastant TasteReceptor Taste Receptor (e.g., TAS2R for bitter) Tastant->TasteReceptor ATP_Release ATP Release TasteReceptor->ATP_Release P2X23 P2X2/3 Receptor ATP_Release->P2X23 ATP Signal Signal to Brain P2X23->Signal AF353 This compound AF353->P2X23 Blocks

Caption: this compound blocks taste signaling by antagonizing P2X2/3 receptors on gustatory nerve fibers, preventing the transmission of taste information to the brain.

Frequently Asked Questions (FAQs)

Q1: How selective is this compound? Could my unexpected results be due to off-target effects?

A1: this compound is a highly selective antagonist for P2X3 and P2X2/3 receptors.[1][5] In one study, concentrations of this compound up to 10 µM (over 300 times the IC50 for P2X3) showed no inhibitory activity at other P2X channels (P2X1, P2X2, P2X4, P2X5, or P2X7).[1] Furthermore, this compound was screened against a panel of 75 other receptors, channels, enzymes, and transporters, as well as over 100 kinases, and was found to be a highly selective molecule.[1] While the possibility of off-target effects can never be completely ruled out, the high selectivity of this compound suggests that unexpected results are more likely due to on-target effects in unanticipated locations (like the CNS or taste buds) or downstream consequences of P2X3/P2X2/3 antagonism.

Q2: Could this compound be affecting non-neuronal cells in my experiments?

A2: While P2X3 receptors are predominantly expressed on sensory neurons, there is evidence for their presence and function in some non-neuronal cell types. For example, P2X3 receptors have been implicated in the activation of inflammatory and trophic responses in chondrocytes and synovial fibroblasts in joints.[6] Additionally, P2X receptor signaling is known to play a role in the function of immune cells and glial cells.[7][8] Therefore, if your experimental system involves these cell types, it is plausible that this compound could have direct or indirect effects.

Q3: Are there any known effects of this compound on the cardiovascular system?

A3: One study suggests that this compound does not compromise oxygen levels or cardiac function.[9] However, another study investigating the role of P2X3 receptors in heart failure found that P2X3 antagonism in the carotid bodies could restore autonomic balance and reduce sympathetic nerve activity in a heart failure model.[10] This suggests that in certain pathological states, P2X3 antagonism can have cardiovascular effects. It is important to consider the specific context of your experiment when evaluating potential cardiovascular outcomes.

Experimental Protocols

Protocol: Measurement of Mitochondrial Respiration in Neuronal Cultures using a Seahorse XF Analyzer

This protocol is adapted from methods used to assess the bioenergetic effects of compounds on neuronal cultures.

Objective: To measure the oxygen consumption rate (OCR) and key parameters of mitochondrial function in primary neuronal cultures treated with this compound.

Materials:

  • Primary neuronal culture (e.g., hippocampal or cortical neurons)

  • Seahorse XF96 or similar extracellular flux analyzer

  • Seahorse XF Cell Culture Microplates

  • XF Calibrant solution

  • Assay medium (e.g., DMEM with 25 mM glucose, 1 mM pyruvate, and 2 mM glutamine, pH 7.4)

  • This compound stock solution

  • Mitochondrial stress test compounds:

    • Oligomycin (B223565) (ATP synthase inhibitor)

    • FCCP (uncoupling agent)

    • Rotenone/Antimycin A (Complex I and III inhibitors)

Procedure:

  • Cell Plating: Plate primary neurons in a Seahorse XF Cell Culture Microplate at an appropriate density and allow them to adhere and mature.

  • This compound Treatment: On the day of the assay, replace the culture medium with assay medium containing the desired concentration of this compound or vehicle control. Incubate for the desired treatment duration.

  • Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with XF Calibrant solution overnight in a non-CO2 incubator at 37°C.

  • Assay Setup:

    • Load the hydrated sensor cartridge with the mitochondrial stress test compounds (oligomycin, FCCP, rotenone/antimycin A) in the appropriate injection ports.

    • Replace the treatment medium in the cell culture plate with fresh, pre-warmed assay medium.

    • Calibrate the Seahorse XF Analyzer.

  • Data Acquisition:

    • Place the cell culture plate in the Seahorse XF Analyzer.

    • Run the assay protocol, which will measure basal OCR, followed by sequential injections of the stress test compounds to determine:

      • ATP-linked respiration: The decrease in OCR after oligomycin injection.

      • Maximal respiration: The OCR after FCCP injection.

      • Non-mitochondrial respiration: The remaining OCR after rotenone/antimycin A injection.

  • Data Analysis:

    • Normalize the OCR data to cell number or protein content in each well.

    • Calculate the following parameters:

      • Basal Respiration = (Last rate measurement before oligomycin injection) – (Non-Mitochondrial Respiration)

      • ATP Production = (Last rate measurement before oligomycin injection) – (Minimum rate measurement after oligomycin injection)

      • Proton Leak = (Minimum rate measurement after oligomycin injection) – (Non-Mitochondrial Respiration)

      • Maximal Respiration = (Maximum rate measurement after FCCP injection) – (Non-Mitochondrial Respiration)

      • Spare Respiratory Capacity = (Maximal Respiration) – (Basal Respiration)

Experimental Workflow for Mitochondrial Respiration Assay:

Start Plate Primary Neurons Treat Treat with this compound or Vehicle Start->Treat Prepare Prepare Seahorse Analyzer and Reagents Treat->Prepare Run Run Mitochondrial Stress Test Prepare->Run Analyze Analyze OCR Data Run->Analyze End Interpret Results Analyze->End

Caption: Workflow for assessing the impact of this compound on neuronal mitochondrial respiration using a Seahorse XF Analyzer.

References

How to minimize AF-353 toxicity in long-term studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing potential toxicity associated with the long-term administration of AF-353, a potent P2X3/P2X2/3 receptor antagonist.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, selective, and orally bioavailable antagonist of the P2X3 and P2X2/3 purinergic receptors.[1][2] These receptors are ATP-gated ion channels predominantly found on sensory neurons and are involved in pain and cough signaling pathways. By blocking these receptors, this compound can modulate the signaling of sensory neurons.

Q2: What is the most common toxicity observed with this compound and other P2X3 receptor antagonists?

A2: The most frequently reported adverse effect is taste-related, including dysgeusia (altered taste), hypogeusia (reduced taste), and ageusia (loss of taste).[3][4] This is considered a class-effect of P2X3/P2X2/3 receptor antagonists due to the blockade of P2X2/3 receptors on gustatory nerves, which are essential for taste signal transmission.[4][5]

Q3: Are there any other known significant off-target toxicities of this compound in long-term preclinical studies?

A3: Based on available preclinical data for this compound and related P2X3 antagonists, taste-related effects are the most prominent and dose-limiting toxicity.[3][6] In preclinical studies with related compounds, no consistent pattern of other major organ toxicity has been reported at therapeutic doses. However, as with any investigational compound, comprehensive long-term toxicology studies are crucial to identify any potential unforeseen adverse effects.

Q4: What is the pharmacokinetic profile of this compound in preclinical models?

A4: In rats, this compound has been shown to have good oral bioavailability (approximately 32.9%) with a relatively short half-life of about 1.63 hours.[1][2] It is also known to be highly protein-bound (98.2%).[1][2]

II. Troubleshooting Guides

Issue 1: Observation of Taste-Related Abnormalities in Animal Models

Symptoms:

  • Reduced food or water intake, particularly of novel or flavored options.

  • Weight loss or failure to gain weight.

  • Changes in licking behavior in taste preference tests.

Possible Cause:

  • On-target effect of this compound due to blockade of P2X2/3 receptors in taste buds.

Troubleshooting Steps:

  • Dose De-escalation:

    • If the observed effects are severe and impacting animal welfare, consider reducing the dose of this compound to the lowest effective level.

    • A dose-response relationship for the taste-related effects should be established if not already done.

  • Dietary Modifications:

    • Ensure the standard chow is highly palatable and nutritionally complete.

    • If using liquid diets, ensure they are of a neutral or preferred taste for the animal model.

    • Monitor body weight and food/water consumption daily.

  • Acclimatization:

    • Acclimatize animals to any specialized diets or drinking solutions before initiating the study to establish a stable baseline.

  • Objective Taste Assessment:

    • If feasible, incorporate brief-access taste tests (e.g., gustometer) to quantify the extent of taste impairment for different taste modalities (sweet, sour, salty, bitter, umami).

Issue 2: Unexpected Morbidity or Mortality in Long-Term Studies

Symptoms:

  • Unexpected death in any dose group.

  • Severe clinical signs such as lethargy, seizures, respiratory distress, or significant weight loss (>20%).

Possible Cause:

  • Compound-related systemic toxicity.

  • Exacerbation of an underlying health condition in the animal model.

  • Dosing or formulation error.

Troubleshooting Steps:

  • Immediate Necropsy:

    • Conduct a full gross necropsy on any decedent animals as soon as possible.

    • Collect all relevant tissues for histopathological examination by a qualified veterinary pathologist to identify the potential cause of death.

  • Dose and Formulation Review:

    • Verify the accuracy of all dose calculations, formulation procedures, and administration techniques.

    • Analyze the dosing formulation for concentration, stability, and homogeneity.

  • Clinical Pathology Monitoring:

    • If not already part of the protocol, implement interim blood collection for hematology and clinical chemistry analysis to monitor for signs of organ toxicity (e.g., liver enzymes, kidney function markers).

  • Consult Regulatory Guidelines:

    • Refer to OECD guidelines for repeated-dose toxicity studies (e.g., OECD 408 for 90-day studies) to ensure the study design is appropriate for identifying and characterizing toxic effects.[7][8]

  • Determine the No-Observed-Adverse-Effect-Level (NOAEL):

    • Carefully analyze all data (clinical observations, body weight, food/water consumption, clinical pathology, and histopathology) to determine the NOAEL, which is the highest dose at which no adverse effects are observed.[9][10][11]

III. Data Presentation

Table 1: Summary of Preclinical Data for this compound

ParameterSpeciesValueReference
Potency (pIC50)
Human P2X3In vitro8.0[1]
Rat P2X3In vitro8.0[1]
Human P2X2/3In vitro7.3[1]
Pharmacokinetics
Oral Bioavailability (%F)Rat32.9%[1][2]
Half-life (t1/2)Rat1.63 h[1][2]
Time to Max Concentration (Tmax)Rat~30 min[1]
Plasma Protein BindingRat98.2%[1][2]
Known Toxicities
Primary Adverse EffectHumans, MiceTaste disturbance (dysgeusia, ageusia, hypogeusia)[3][5]

Table 2: Summary of Clinical Trial Findings for Related P2X3 Antagonists

CompoundIndicationCommon Adverse Events (>5% incidence)Reference
Gefapixant (AF-219) Refractory Chronic CoughTaste-related (Dysgeusia, Ageusia, Hypogeusia)[3][12][13]
Eliapixant (BAY 1817080) Refractory Chronic CoughHeadache, Taste-related (mild)[14][15][16][17]
Filapixant (B607451) (BAY 1902607) Refractory Chronic CoughTaste-related (mild to moderate)[6]

IV. Experimental Protocols

Protocol 1: General Procedure for a 90-Day Repeated Dose Oral Toxicity Study (Adapted from OECD Guideline 408)
  • Test System:

    • Species: Typically rat (one rodent species) and dog (one non-rodent species).

    • Animals should be healthy, of a known strain, and acclimatized to laboratory conditions.

  • Dose Groups:

    • A minimum of three dose levels of this compound and a concurrent vehicle control group.

    • The highest dose should aim to induce some toxicity but not mortality.

    • The lowest dose should be a no-observed-adverse-effect-level (NOAEL).

    • A satellite group for the high dose and control groups can be included to assess the reversibility of any toxic effects.

  • Administration:

    • Daily oral administration (e.g., by gavage) for 90 consecutive days.

  • Observations:

    • Clinical Signs: Daily observation for any signs of toxicity.

    • Body Weight and Food/Water Consumption: Recorded weekly.

    • Ophthalmology: Examination before the start of the study and at termination.

    • Hematology and Clinical Chemistry: Blood samples collected at baseline, mid-study, and termination.

    • Urinalysis: Conducted at baseline, mid-study, and termination.

  • Pathology:

    • Gross Necropsy: Full necropsy of all animals at the end of the study.

    • Organ Weights: Key organs are weighed.

    • Histopathology: Microscopic examination of a comprehensive list of tissues from all animals in the control and high-dose groups. Any target organs identified in the high-dose group are then examined in the lower-dose groups.

V. Mandatory Visualizations

P2X3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Sensory Neuron Membrane cluster_intracellular Intracellular Space ATP ATP (released from damaged cells) P2X3 P2X3/P2X2/3 Receptor ATP->P2X3 Binds to Ca_influx Ca²⁺/Na⁺ Influx P2X3->Ca_influx Opens Channel Depolarization Membrane Depolarization Ca_influx->Depolarization AP Action Potential Generation Depolarization->AP Signal Signal to CNS (Pain/Cough) AP->Signal AF353 This compound AF353->P2X3 Blocks Long_Term_Toxicity_Workflow cluster_planning Study Planning cluster_invivo In-life Phase cluster_postlife Post-life Phase cluster_analysis Data Analysis & Reporting Protocol Protocol Development (OECD Guidelines) DoseSelection Dose Range Finding Studies (Determine MTD & NOAEL) Protocol->DoseSelection Dosing Daily Dosing (e.g., 90 days) DoseSelection->Dosing Monitoring Clinical Observations, Body Weight, Food Intake Dosing->Monitoring Necropsy Gross Necropsy & Organ Weights Dosing->Necropsy At study termination ClinPath Interim Hematology & Clinical Chemistry Monitoring->ClinPath DataAnalysis Statistical Analysis Monitoring->DataAnalysis ClinPath->DataAnalysis Histopath Histopathology Necropsy->Histopath Histopath->DataAnalysis Report Final Report (Toxicity Profile, NOAEL) DataAnalysis->Report

References

AF-353 half-life and optimizing dosing schedules

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for working with AF-353, a potent and selective P2X3 and P2X2/3 receptor antagonist. The content is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a novel, orally bioavailable small molecule that acts as a potent and selective antagonist of the P2X3 and P2X2/3 purinergic receptors. These receptors are ligand-gated ion channels primarily found on sensory neurons and are activated by adenosine (B11128) triphosphate (ATP). When ATP, often released during cellular stress or injury, binds to these receptors, it triggers an influx of cations, leading to neuronal depolarization and the transmission of pain signals. This compound, by blocking these receptors, prevents ATP from binding and activating these pain pathways, thereby reducing the hyperexcitability of sensory neurons. It has been suggested that this compound inhibits ATP activation in a non-competitive fashion.

Q2: What is the half-life of this compound?

In preclinical studies involving rats, the plasma half-life of this compound was determined to be 1.63 hours following both intravenous and oral administration.

Q3: What are the known pharmacokinetic parameters of this compound in preclinical models?

Key pharmacokinetic parameters of this compound in rats are summarized in the table below.

ParameterValueReference
Bioavailability (F)32.9%
Time to peak plasma concentration (Tmax)0.5 hours
Plasma half-life (T½)1.63 hours
CNS Penetration (Brain/Plasma Ratio)6
Plasma Protein Binding98.2%

Q4: What is the potency of this compound on its target receptors?

The antagonistic potency of this compound has been determined using various in vitro assays. The pIC50 values, which represent the negative logarithm of the half maximal inhibitory concentration (IC50), are presented below.

ReceptorAssaypIC50Reference
Human P2X3Intracellular Calcium Flux8.06
Rat P2X3Intracellular Calcium Flux8.05
Human P2X2/3Intracellular Calcium Flux7.41
Rat P2X3Whole-cell Voltage Clamp8.42
Human P2X2/3Whole-cell Voltage Clamp7.73

Q5: Is there a clinical equivalent to this compound?

Eliapixant (B607290) (BAY 1817080) is a structurally related diaminopyrimidine derivative and a potent, selective P2X3 receptor antagonist that has undergone clinical development. However, in 2023, Bayer announced the discontinuation of the clinical development of eliapixant due to an unfavorable risk-benefit assessment.

Troubleshooting Guides

Issue 1: High variability in pharmacokinetic parameters (AUC, Cmax) in animal studies.

  • Possible Cause:

    • Formulation Issues: Poor solubility or stability of this compound in the dosing vehicle can lead to inconsistent absorption. For the related compound eliapixant, formulation development was a key factor in improving bioavailability.

    • Animal Handling and Dosing Technique: Stress during handling and inconsistencies in oral gavage or intravenous injection can significantly impact physiological parameters and drug absorption.

    • Biological Variability: Inherent differences in metabolism and clearance among individual animals.

    • Sample Handling: Inconsistent blood collection times, processing, or storage conditions can affect the integrity of the analyte.

  • Troubleshooting Steps:

    • Optimize Formulation: Ensure this compound is fully dissolved or uniformly suspended in the vehicle. Consider using formulation strategies such as amorphous solid dispersions, which were successful for eliapixant, to improve dissolution and bioavailability.

    • Standardize Procedures: Implement consistent animal handling and dosing procedures. Ensure all personnel are adequately trained.

    • Increase Sample Size: A larger number of animals per group can help to account for biological variability.

    • Control for Variables: Ensure animals are of a similar age and weight, and are housed under identical conditions.

    • Validate Sample Handling Protocol: Establish and adhere to a strict protocol for blood collection, processing (e.g., centrifugation time and temperature), and storage of plasma samples.

Issue 2: Low or no detectable drug concentration in plasma samples.

  • Possible Cause:

    • Rapid Metabolism/Clearance: The short half-life of this compound (1.63 h in rats) means that blood sampling time points need to be appropriately selected to capture the absorption and elimination phases.

    • Poor Oral Bioavailability: Although reported as ~33% in rats, factors such as the "first-pass effect" in the liver could be more significant than anticipated, or the formulation may not be optimal.

    • Bioanalytical Method Issues: The sensitivity of the analytical method (e.g., LC-MS/MS) may not be sufficient, or there may be issues with sample extraction and recovery.

  • Troubleshooting Steps:

    • Review Sampling Schedule: For a compound with a short half-life, ensure early and frequent blood sampling post-dose (e.g., 5, 15, 30 minutes, 1, 2, 4, 6, 8 hours).

    • Consider Intravenous Administration: If not already done, an IV dose will help determine the clearance and volume of distribution, providing a baseline for comparison with oral administration.

    • Optimize Bioanalytical Method:

      • Ensure the LC-MS/MS method is validated for sensitivity, accuracy, precision, and stability according to regulatory guidelines.

      • Optimize the sample preparation technique (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to maximize the recovery of this compound from plasma.

      • Use an appropriate internal standard, ideally a stable isotope-labeled version of this compound, to correct for matrix effects and variability in extraction.

Issue 3: Inconsistent results in in vitro potency assays (e.g., calcium flux).

  • Possible Cause:

    • Cell Line Health and Passage Number: The expression and function of P2X3 receptors can vary with cell health and the number of times the cells have been subcultured.

    • Agonist Concentration: The potency of an antagonist is dependent on the concentration of the agonist used to stimulate the receptor.

    • Compound Solubility: this compound may precipitate in the assay buffer at higher concentrations, leading to an underestimation of its potency.

    • Plate Effects: Variations in cell seeding density or temperature across the assay plate can lead to inconsistent results.

  • Troubleshooting Steps:

    • Maintain Consistent Cell Culture: Use cells within a defined low passage number range and ensure they are healthy and at an appropriate confluency.

    • Optimize Agonist Concentration: Use an agonist (e.g., α,β-methylene ATP) concentration that is at or near the EC80 to provide a robust signal window for detecting antagonism.

    • Check Compound Solubility: Visually inspect the compound stock solution and dilutions for any signs of precipitation. Consider using a small percentage of DMSO in the final assay buffer, ensuring it does not affect cell viability or receptor function.

    • Implement Quality Control Measures: Include appropriate positive (known antagonist) and negative (vehicle) controls on each plate. Normalize the data to these controls to minimize plate-to-plate variability.

Experimental Protocols

Protocol 1: Determination of this compound Half-Life in Rats

This protocol provides a general framework for a preclinical pharmacokinetic study to determine the half-life of this compound in rats.

  • Animal Model: Male Wistar or Sprague-Dawley rats (250-300g) with jugular vein cannulation for serial blood sampling.

  • Housing: Animals should be housed individually with free access to food and water (unless fasting is required for the study) and maintained on a 12-hour light/dark cycle.

  • Dosing:

    • Intravenous (IV) Group: Administer this compound at a dose of 2 mg/kg as a bolus injection via the tail vein. The vehicle should be a sterile, non-toxic solvent (e.g., saline with a co-solvent like PEG400 if needed for solubility).

    • Oral (PO) Group: Administer this compound at a dose of 10 mg/kg by oral gavage. The vehicle should be a suitable suspension or solution (e.g., 0.5% methylcellulose).

  • Blood Sampling:

    • Collect serial blood samples (approximately 100-150 µL) from the jugular vein cannula at the following time points: pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 6, 8, and 24 hours post-dose.

    • Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Preparation:

    • Centrifuge the blood samples at 4°C (e.g., 3000 x g for 10 minutes) to separate the plasma.

    • Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate pharmacokinetic parameters, including half-life (T½), area under the curve (AUC), clearance (CL), and volume of distribution (Vd). The terminal elimination half-life is calculated as 0.693/λz, where λz is the terminal elimination rate constant.

Protocol 2: Optimizing Dosing Schedules for In Vivo Efficacy Studies

Optimizing the dosing schedule involves balancing efficacy with potential toxicity. This is an iterative process that integrates pharmacokinetic (PK) and pharmacodynamic (PD) data.

  • Establish PK/PD Relationship:

    • Conduct a dose-ranging study to determine the minimum effective dose (MED) in a relevant animal model of disease (e.g., a pain model).

    • Measure plasma concentrations of this compound at various time points after administration of different doses.

    • Correlate the plasma concentration (exposure) with the observed efficacy (pharmacodynamic effect) to establish an exposure-response relationship. Preclinical data for eliapixant suggests that a P2X3 receptor occupancy of >80% is the target threshold for efficacy.

  • Determine Dosing Interval:

    • Based on the half-life of this compound (1.63 h in rats) and the duration of the desired pharmacological effect, determine an appropriate dosing interval.

    • For a short half-life compound, more frequent dosing (e.g., twice or three times a day) may be necessary to maintain plasma concentrations above the minimum effective concentration. A study of this compound in a rat model of bone cancer pain utilized twice-daily oral administration.

  • Evaluate Different Dosing Regimens:

    • Design an efficacy study to compare different dosing schedules (e.g., 5 mg/kg twice daily vs. 10 mg/kg once daily).

    • Monitor both efficacy and any signs of toxicity or adverse effects throughout the study.

  • Refine the Dosing Schedule:

    • Based on the results, select the dosing schedule that provides the optimal balance of sustained efficacy and tolerability for long-term studies.

Mandatory Visualizations

P2X3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X3_Receptor P2X3/P2X2-3 Receptor ATP->P2X3_Receptor Binds Ca_ion Ca²⁺ P2X3_Receptor->Ca_ion Influx Na_ion Na⁺ P2X3_Receptor->Na_ion Influx Depolarization Depolarization Ca_ion->Depolarization Na_ion->Depolarization Action_Potential Action_Potential Depolarization->Action_Potential Pain_Signal Pain_Signal Action_Potential->Pain_Signal Transmission This compound This compound This compound->P2X3_Receptor Blocks

Caption: P2X3 Receptor Signaling Pathway and this compound Mechanism of Action.

PK_Experimental_Workflow Start Start Dosing Animal Dosing (IV and PO) Start->Dosing Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Preparation (Centrifugation) Sampling->Processing Storage Sample Storage (-80°C) Processing->Storage Analysis Bioanalysis (LC-MS/MS) Storage->Analysis Calculation PK Parameter Calculation (e.g., Half-life, AUC) Analysis->Calculation End End Calculation->End

Caption: Experimental Workflow for Preclinical Pharmacokinetic Studies.

Navigating Experimental Variability with AF-353: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with AF-353. It provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, selective, and orally bioavailable antagonist for the P2X3 and P2X2/3 receptors.[1][2] It functions as a non-competitive antagonist, meaning it does not directly compete with ATP for the same binding site.[3][4] This mechanism involves binding to an allosteric site on the receptor, which in turn prevents the ion channel from opening, even when ATP is bound.[5]

Q2: What are the typical IC50 or pIC50 values for this compound?

A2: The potency of this compound can vary slightly depending on the experimental system. Below is a summary of reported values.

Q3: Why might I be observing inconsistent results in my experiments with this compound?

A3: Variability in experimental outcomes with this compound can arise from several factors, including:

  • Receptor Subtype Expression: The relative expression levels of P2X3 and P2X2/3 receptors in your cell line or tissue preparation can influence the observed potency.

  • Agonist Concentration: The concentration of the agonist (e.g., ATP or α,β-meATP) used to stimulate the receptor can impact the inhibitory effect of this compound.

  • Divalent Cation Concentration: The presence of divalent cations such as Mg²⁺ and Ca²⁺ can modulate ATP binding and P2X3 receptor activation, potentially affecting the efficacy of this compound.[6]

  • Receptor State: The P2X3 receptor can exist in different conformational states (resting, activated, desensitized).[7] The binding of this compound may be preferential to a specific state, leading to variability if the receptor population is not uniformly in one state.

Q4: Are there known off-target effects of this compound that could influence my results?

A4: this compound is highly selective for P2X3 and P2X2/3 receptors. Studies have shown that concentrations significantly higher than its IC50 for P2X3/P2X2/3 have minimal to no effect on other P2X channels and a wide range of other receptors and enzymes.[3][4] However, at very high concentrations, the potential for off-target effects, as with any compound, cannot be entirely ruled out.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Lower than expected potency (High IC50) 1. Suboptimal agonist concentration: Using a very high agonist concentration can sometimes overcome non-competitive antagonism. 2. Incorrect buffer composition: The concentration of divalent cations (Ca²⁺, Mg²⁺) can affect receptor activation.[6] 3. Cell health and receptor expression: Low receptor expression or poor cell health can lead to a reduced response.1. Optimize agonist concentration: Use an agonist concentration around the EC80 to ensure a robust signal without being excessive.[3] 2. Standardize buffer conditions: Ensure consistent concentrations of divalent cations across all experiments. 3. Verify cell line: Regularly check the health and passage number of your cells. Confirm receptor expression using techniques like qPCR or western blotting.
High variability between experimental repeats 1. Inconsistent incubation times: The kinetics of this compound binding may require a specific pre-incubation time to reach equilibrium. 2. Receptor desensitization: Prolonged or repeated exposure to the agonist can lead to receptor desensitization.[7] 3. Compound stability: Improper storage or handling of this compound can lead to degradation.1. Standardize pre-incubation time: Determine the optimal pre-incubation time for this compound in your assay system and keep it consistent. 2. Control agonist application: Use a perfusion system for precise control of agonist application and washout to minimize desensitization.[3] 3. Follow storage recommendations: Store this compound stock solutions at -20°C or -80°C as recommended by the supplier.[1] Prepare fresh working solutions for each experiment.
No inhibitory effect observed 1. Incorrect receptor subtype: The experimental system may not express P2X3 or P2X2/3 receptors. 2. Degraded compound: this compound may have lost its activity. 3. Assay interference: Components of the assay medium may interfere with this compound activity.1. Confirm receptor expression: Use a positive control known to express P2X3/P2X2/3 receptors. 2. Use a fresh batch of compound: Test a new, verified batch of this compound. 3. Simplify assay components: If possible, test the effect of this compound in a simpler buffer system to identify any interfering substances.

Data Summary

Table 1: Potency of this compound across different P2X Receptor Subtypes and Assays

ReceptorSpeciesAssay TypepIC50IC50 (nM)Reference
P2X3HumanIntracellular Calcium Flux8.06~8.7[3]
P2X3RatIntracellular Calcium Flux8.05~8.9[3]
P2X2/3HumanIntracellular Calcium Flux7.41~38.9[3]
P2X3RatWhole-Cell Voltage Clamp8.42~3.8[3]
P2X2/3HumanWhole-Cell Voltage Clamp7.73~18.6[3]
P2X3Rat (Dorsal Root Ganglion)Whole-Cell Voltage Clamp8.51~3.1[3]
P2X2/3Rat (Nodose Ganglion)Whole-Cell Voltage Clamp7.56~27.5[3]

Key Experimental Protocols

Intracellular Calcium Flux Assay

This protocol is a common method for assessing the function of P2X receptors.

Methodology:

  • Cell Culture: Plate cells expressing the P2X receptor of interest (e.g., CHO or 1321N1 cells) in 96-well or 384-well black-walled, clear-bottom plates and culture overnight.[3]

  • Dye Loading: Wash the cells with a physiological salt solution. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for 1 hour.

  • Compound Addition: Wash the cells to remove excess dye. Add varying concentrations of this compound and pre-incubate for a determined period (e.g., 15-30 minutes).

  • Agonist Stimulation and Measurement: Use a fluorescence imaging plate reader (FLIPR) or a similar instrument to measure the baseline fluorescence. Add an agonist (e.g., α,β-meATP at a concentration around the EC80) to stimulate the receptors and record the change in fluorescence intensity over time.[3]

  • Data Analysis: The increase in fluorescence corresponds to an influx of calcium. Calculate the inhibitory effect of this compound at each concentration relative to the control (agonist alone) and fit the data to a dose-response curve to determine the IC50.

Whole-Cell Voltage-Clamp Electrophysiology

This technique provides a more direct measure of ion channel function.

Methodology:

  • Cell Preparation: Use cells expressing the P2X receptor of interest. For recordings, place the cells in a recording chamber on the stage of an inverted microscope.

  • Recording Setup: Use a patch-clamp amplifier and a data acquisition system. Pull patch pipettes from borosilicate glass and fill them with an appropriate intracellular solution.[3]

  • Whole-Cell Configuration: Form a high-resistance seal between the pipette and the cell membrane and then rupture the membrane patch to achieve the whole-cell configuration. Clamp the cell at a holding potential of -60 mV.

  • Drug Application: Apply the agonist (e.g., α,β-meATP) for a short duration (e.g., 2 seconds) at regular intervals using a rapid perfusion system to evoke inward currents.[3]

  • Antagonist Effect: Once a stable baseline current is established, co-apply this compound with the agonist to measure the inhibitory effect.

  • Data Analysis: Measure the peak amplitude of the inward current in the presence and absence of different concentrations of this compound. Plot the percentage of inhibition against the antagonist concentration to determine the IC50.

Visualizations

AF353_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X3_Receptor P2X3/P2X2/3 Receptor (Ion Channel) ATP->P2X3_Receptor Binds to Orthosteric Site AF353 AF353 AF353->P2X3_Receptor Binds to Allosteric Site Ca_Influx Ca²⁺ Influx P2X3_Receptor->Ca_Influx Channel Opening Cellular_Response Cellular Response (e.g., Neurotransmitter Release) Ca_Influx->Cellular_Response Triggers

Caption: this compound Signaling Pathway.

Experimental_Workflow A 1. Cell Seeding & Culture B 2. Dye Loading (Calcium Assay) or Patch Pipette Approach (Electrophysiology) A->B C 3. Pre-incubation with this compound B->C D 4. Agonist (ATP) Application C->D E 5. Data Acquisition (Fluorescence or Current) D->E F 6. Data Analysis (IC50 Determination) E->F

Caption: General Experimental Workflow.

Troubleshooting_Tree Start Inconsistent this compound Results Q1 Is the potency (IC50) lower than expected? Start->Q1 A1_Yes Check Agonist Concentration & Buffer Composition Q1->A1_Yes Yes Q2 Is there high variability between repeats? Q1->Q2 No A1_Yes->Q2 A2_Yes Standardize Incubation Times & Control Agonist Exposure Q2->A2_Yes Yes Q3 Is there no effect at all? Q2->Q3 No A2_Yes->Q3 A3_Yes Verify Receptor Expression & Compound Integrity Q3->A3_Yes Yes End Consult Further Literature or Technical Support Q3->End No A3_Yes->End

Caption: Troubleshooting Decision Tree.

References

Technical Support Center: Improving the Oral Bioavailability of AF-353 Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and enhancing the oral bioavailability of AF-353 formulations. The information is presented in a question-and-answer format to directly address common challenges encountered during preclinical development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its oral bioavailability a concern?

A1: this compound is a potent and selective antagonist of the P2X3 and P2X2/3 receptors, which are ATP-gated ion channels involved in pain signaling and other sensory pathways.[1][2] While it has shown promise in preclinical models for chronic pain, its oral bioavailability in rats has been reported to be approximately 32.9% when administered as a suspension.[2][3] This incomplete absorption can lead to variability in exposure and may necessitate higher doses to achieve therapeutic efficacy. Improving its oral bioavailability is crucial for consistent pharmacological effects and clinical success. This compound is known to be a diaminopyrimidine derivative and its hydrochloride salt is a crystalline solid that is insoluble in water.[4][5] This poor aqueous solubility is a primary contributor to its limited oral absorption.

Q2: What are the primary factors limiting the oral bioavailability of this compound?

A2: The primary limiting factor for this compound's oral bioavailability is its poor aqueous solubility, a common challenge for crystalline compounds. For a drug to be absorbed from the gastrointestinal tract into the bloodstream, it must first dissolve in the gut fluids. Low solubility leads to a slow dissolution rate, meaning that a significant portion of the administered dose may pass through the gastrointestinal tract without being absorbed.

Q3: What are the general strategies to improve the oral bioavailability of a poorly soluble compound like this compound?

A3: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs. These can be broadly categorized as:

  • Modification of the solid form: This includes techniques like salt formation, cocrystallization, and creating amorphous solid dispersions to improve the drug's dissolution rate and apparent solubility.

  • Particle size reduction: Decreasing the particle size through micronization or nanosuspension increases the surface area available for dissolution.

  • Lipid-based formulations: Encapsulating the drug in lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubilization in the gastrointestinal tract.

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can enhance the aqueous solubility of the drug.

Troubleshooting Guide

This guide provides specific troubleshooting advice for common issues encountered when formulating this compound for oral administration.

Problem Potential Cause Recommended Solution & Experimental Approach
Low and variable plasma concentrations after oral dosing Poor dissolution of the crystalline this compound HCl salt in gastrointestinal fluids.1. Amorphous Solid Dispersion (ASD): Dispersing this compound in a polymer matrix can prevent crystallization and enhance dissolution. Experiment: Prepare ASDs of this compound with polymers like PVP, HPMC, or Soluplus® using spray drying or hot-melt extrusion. Characterize the physical form using XRPD and DSC. Conduct in vitro dissolution studies in simulated gastric and intestinal fluids. 2. Micronization/Nanonization: Reducing the particle size increases the surface area for dissolution. Experiment: Micronize this compound HCl using jet milling or prepare a nanosuspension using wet milling or high-pressure homogenization. Measure particle size distribution. Compare the dissolution rate of the micronized/nanosized drug with the unprocessed drug.
Precipitation of the drug in the gastrointestinal tract Supersaturation followed by rapid precipitation of the less soluble free base form of this compound upon transition from the acidic stomach to the more neutral pH of the small intestine.1. Use of Precipitation Inhibitors: Incorporate polymers that can maintain a supersaturated state. Experiment: Include precipitation inhibitors like HPMC-AS or PVP in the formulation. Perform in vitro supersaturation and precipitation studies to evaluate their effectiveness. 2. pH-modifying excipients: Include acidic or basic excipients to control the microenvironmental pH and maintain drug solubility. Experiment: Formulate this compound with organic acids (e.g., citric acid, tartaric acid) and assess the dissolution profile in media with different pH values.
Inadequate absorption despite improved dissolution Poor membrane permeability of this compound.1. Lipid-Based Formulations (e.g., SEDDS): These formulations can enhance drug solubilization and facilitate transport across the intestinal membrane. Experiment: Develop a SEDDS formulation by screening different oils, surfactants, and co-solvents for their ability to solubilize this compound. Characterize the self-emulsification properties and droplet size. 2. Permeation Enhancers: Include excipients that can transiently increase the permeability of the intestinal epithelium. Experiment: Co-administer this compound with well-characterized permeation enhancers (e.g., medium-chain glycerides) in an in vitro cell model (e.g., Caco-2) to assess any increase in permeability.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Rats (Oral Suspension)

ParameterValueReference
Dose2 mg/kg[3]
FormulationSuspension[3]
Bioavailability (F%)32.9[2][3]
Tmax (h)~0.5[3]
t1/2 (h)1.63[2][3]
Plasma Protein Binding98.2%[2][3]

Experimental Protocols

Protocol 1: In Vivo Oral Bioavailability Study in Rats

This protocol outlines a typical procedure for assessing the oral bioavailability of different this compound formulations in rats.

  • Animal Model: Male Sprague-Dawley rats (200-250 g) are commonly used. Animals should be fasted overnight before dosing but allowed free access to water.

  • Formulation Preparation: Prepare the this compound test formulation (e.g., solution, suspension, ASD, SEDDS) at the desired concentration. The vehicle should be well-tolerated by the animals.

  • Dosing:

    • Intravenous (IV) Group (for absolute bioavailability determination): Administer a known dose of this compound (e.g., 1 mg/kg) dissolved in a suitable vehicle (e.g., saline with a co-solvent) via the tail vein.

    • Oral (PO) Group: Administer the test formulation via oral gavage at a specific dose (e.g., 10 mg/kg).

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose). Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters, including:

    • Area Under the Curve (AUC)

    • Maximum plasma concentration (Cmax)

    • Time to reach maximum concentration (Tmax)

    • Elimination half-life (t1/2)

  • Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the following formula: F% = (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100

Visualizations

P2X3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Sensory Neuron) ATP ATP (released from damaged cells) P2X3 P2X3 Receptor (Ligand-gated ion channel) ATP->P2X3 Binds and Activates Ca_Na_influx Ca²⁺ / Na⁺ Influx P2X3->Ca_Na_influx Channel Opening AF353 This compound (Antagonist) AF353->P2X3 Blocks Depolarization Membrane Depolarization Ca_Na_influx->Depolarization AP Action Potential Generation Depolarization->AP Pain_Signal Pain Signal Transmission to CNS AP->Pain_Signal Experimental_Workflow Formulation This compound Formulation (e.g., Suspension, ASD, SEDDS) Dosing Oral Administration to Rats (Oral Gavage) Formulation->Dosing Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation Sampling->Processing Analysis LC-MS/MS Bioanalysis Processing->Analysis PK_Analysis Pharmacokinetic Modeling Analysis->PK_Analysis Bioavailability Bioavailability (F%) Calculation PK_Analysis->Bioavailability

References

AF-353 storage and handling best practices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AF-353. This resource is designed for researchers, scientists, and drug development professionals to provide best practices for the storage and handling of this compound, along with troubleshooting guides for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective antagonist of the P2X3 and P2X2/3 purinergic receptors.[1] These receptors are ATP-gated ion channels predominantly found on sensory neurons and are involved in pain signaling and other sensory pathways.[2][3] By blocking these receptors, this compound can inhibit the signaling cascade associated with pain perception, making it a valuable tool for research in pain and sensory disorders.[2]

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage of this compound is crucial to maintain its stability and efficacy. Recommendations for both the solid form and solutions are summarized in the table below.

Q3: How should I prepare a stock solution of this compound?

A3: this compound is commonly dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare stock solutions. For in vivo experiments, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been used to achieve a concentration of at least 2.5 mg/mL. When preparing a DMSO stock, it is critical to use anhydrous (water-free) DMSO, as the compound's solubility can be reduced in the presence of moisture.

Q4: What personal protective equipment (PPE) should I use when handling this compound powder?

A4: When handling this compound powder, it is important to use appropriate PPE to avoid inhalation and skin contact. This includes a lab coat, safety goggles or glasses, and disposable gloves (nitrile gloves are a common choice).[3] For weighing and preparing solutions, working in a chemical fume hood or a ventilated enclosure is recommended to minimize inhalation risk.[3][4]

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound.

Solubility Issues

Problem: My this compound powder is not dissolving properly in DMSO.

Possible Cause Suggested Solution Expected Outcome
Hygroscopic DMSO Use a fresh, unopened bottle of anhydrous, high-purity DMSO. Ensure the DMSO is stored in a dry environment with the cap tightly sealed.[5]The compound dissolves readily in the fresh, water-free DMSO.
Low Temperature Gently warm the solution in a 37°C water bath for 5-10 minutes. Intermittent vortexing can also help.[5]Increased kinetic energy helps overcome the solid's lattice energy, leading to dissolution.
Concentration Exceeds Solubility Limit Prepare a more dilute stock solution. For example, if a 10 mM stock is problematic, try preparing a 5 mM or 1 mM solution first.The compound dissolves completely at a lower concentration.
Compound Impurity Verify the purity of your this compound lot. Impurities can sometimes affect solubility.If purity is the issue, obtaining a new, high-purity batch should resolve the problem.

Problem: My this compound solution in DMSO precipitates when added to an aqueous buffer.

Possible Cause Suggested Solution Expected Outcome
Rapid Change in Solvent Polarity ("Salting Out") Perform serial dilutions of the DMSO stock in DMSO to a lower concentration before the final dilution into the aqueous buffer. This gradual change in the solvent environment can help maintain solubility.Gradual dilution minimizes the "salting out" effect, keeping the compound in solution.
Final DMSO Concentration is Too Low Ensure the final concentration of DMSO in the aqueous medium is sufficient to maintain the solubility of this compound, while remaining non-toxic to cells (typically ≤ 0.1%).The compound remains dissolved at an optimized final DMSO concentration.

Data Presentation

Storage Conditions
Form Solvent Temperature Duration Source
Powder N/A-20°C2 yearsDC Chemicals
Powder N/A40°C with 75% relative humidityAt least 2 monthsPMC
Solution DMSO4°C2 weeksDC Chemicals
Solution DMSO-80°C6 monthsDC Chemicals
Solution DMSO-80°C2 yearsMedchemExpress
Solution DMSO-20°C1 yearMedchemExpress
Chemical and Physical Properties
Property Value
Chemical Formula C₁₄H₁₇IN₄O₂
Molecular Weight 400.21 g/mol
Appearance White crystalline solid
Melting Point 260°C

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO
  • Preparation: Before you begin, ensure you are wearing the appropriate PPE (lab coat, gloves, and safety glasses) and are working in a chemical fume hood.

  • Weighing: Carefully weigh out 4.00 mg of this compound powder using a calibrated analytical balance.

  • Solvent Addition: Using a calibrated pipette, add 1 mL of anhydrous, high-purity DMSO to the vial containing the this compound powder.

  • Dissolution: Cap the vial tightly and vortex for 1-2 minutes. If the compound does not fully dissolve, you may sonicate the vial in a water bath for 10-15 minutes or gently warm it at 37°C for 5-10 minutes with intermittent vortexing.

  • Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Mandatory Visualizations

This compound Signaling Pathway

AF353_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X3 P2X3/P2X2/3 Receptor (Ion Channel) ATP->P2X3 Activates AF353 This compound AF353->P2X3 Blocks Cations Cation Influx (Na+, Ca2+) P2X3->Cations Opens Depolarization Membrane Depolarization Cations->Depolarization Leads to Neuron_Activation Neuronal Activation Depolarization->Neuron_Activation Causes Pain_Signal Pain Signal Transmission Neuron_Activation->Pain_Signal Results in

Caption: Mechanism of this compound as a P2X3/P2X2/3 receptor antagonist.

Experimental Workflow for Preparing this compound Solutions

AF353_Workflow start Start weigh Weigh this compound Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate / Warm add_dmso->dissolve check_solubility Visually Inspect for Complete Dissolution dissolve->check_solubility store Aliquot and Store at -20°C or -80°C check_solubility->store Yes troubleshoot Troubleshoot Solubility check_solubility->troubleshoot No end End store->end troubleshoot->add_dmso

Caption: Workflow for the preparation and storage of this compound stock solutions.

References

Validation & Comparative

A Head-to-Head Comparison of P2X3 Receptor Antagonists: AF-353 versus AF-219 (Gefapixant)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two prominent P2X3 receptor antagonists: AF-353 and AF-219 (Gefapixant). The P2X3 receptor, an ATP-gated ion channel primarily expressed on sensory neurons, is a key target in the development of novel therapeutics for chronic pain, cough, and other sensory-related disorders.[1][2] This document summarizes their pharmacological and pharmacokinetic properties, supported by experimental data, to aid researchers in selecting the appropriate tool compound for their studies and to provide context for drug development professionals.

Quantitative Data Summary

The following tables provide a side-by-side comparison of the in vitro potency, selectivity, and pharmacokinetic profiles of this compound and AF-219.

Table 1: In Vitro Potency against P2X3 and P2X2/3 Receptors
CompoundReceptorSpeciesAssay MethodPotency (IC₅₀)Potency (pIC₅₀)Reference
This compound P2X3HumanIntracellular Ca²⁺ Flux6 nM8.22[3]
P2X3RatIntracellular Ca²⁺ Flux13 nM7.89[3]
P2X2/3HumanIntracellular Ca²⁺ Flux25 nM7.60[3]
AF-219 (Gefapixant) P2X3HumanIntracellular Ca²⁺ Flux30 nM7.52[4]
P2X3HumanElectrophysiology100 - 250 nM6.6 - 7.0[3]
P2X2/3HumanIntracellular Ca²⁺ Flux250 nM6.60[3]
Table 2: Selectivity Profile against other P2X Receptors
CompoundP2X1P2X2P2X4P2X5P2X7Reference
This compound >10 µM>10 µM>10 µM>10 µM>10 µM[3]
AF-219 (Gefapixant) >10 µM>10 µM>10 µM->10 µM[3]
Table 3: Comparative Pharmacokinetic Parameters
ParameterThis compound (in Rats)AF-219 (Gefapixant) (in Humans)Reference
Oral Bioavailability (%F) 32.9%38 - 82%[5][6]
Plasma Half-life (t½) 1.63 hours8.2 - 9.6 hours[5][7][8]
Time to Max. Concentration (Tₘₐₓ) ~30 minutes2 - 3 hours[6][7][8]
Plasma Protein Binding 98.2%55 - 67%[5][9]
CNS Penetration High (Brain/Plasma ratio of 6)Low[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Intracellular Calcium Flux Assay

This assay is used to determine the potency of antagonists in blocking the agonist-induced activation of P2X3 receptors.

  • Cell Culture and Plating: Human embryonic kidney (HEK293) cells stably expressing the human or rat P2X3 or human P2X2/3 receptors are cultured in appropriate media. On the day of the assay, cells are harvested and plated into 96-well or 384-well black-walled, clear-bottom plates.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM or Indo-1 AM, in a buffer solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).[10][11] A non-ionic surfactant like Pluronic F-127 is often included to aid in dye solubilization. The cells are incubated in the dark at 37°C for 45-60 minutes to allow for dye uptake and de-esterification.[10]

  • Compound Incubation: After dye loading, the cells are washed to remove extracellular dye. Serial dilutions of the antagonist compounds (this compound or AF-219) are then added to the wells. A vehicle control (e.g., DMSO) is also included. The plates are incubated for a further 15-30 minutes at 37°C.

  • Calcium Flux Measurement: The plate is placed in a fluorescence microplate reader capable of kinetic reading. A baseline fluorescence is established before the addition of a P2X3 receptor agonist, typically α,β-methylene ATP (α,β-meATP), at a concentration that elicits a submaximal response (e.g., EC₈₀).

  • Data Analysis: The change in fluorescence intensity, indicating an increase in intracellular calcium, is recorded over time. The peak fluorescence response is measured, and the inhibitory effect of the antagonist is calculated. IC₅₀ values are determined by fitting the concentration-response data to a four-parameter logistic equation.

Whole-Cell Voltage-Clamp Electrophysiology

This technique provides a direct measure of the ion channel activity of P2X3 receptors and the inhibitory effect of antagonists.

  • Cell Preparation: HEK293 cells expressing the target P2X3 or P2X2/3 receptors are grown on coverslips.

  • Recording Setup: A coverslip is transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with an extracellular solution. A glass micropipette with a fine tip (resistance of 8-15 MΩ) is filled with an intracellular solution and mounted on a micromanipulator.[12]

  • Whole-Cell Configuration: The micropipette is brought into contact with a cell, and a high-resistance "giga-seal" is formed between the pipette tip and the cell membrane by applying gentle suction.[13] A brief pulse of suction is then applied to rupture the membrane patch, establishing the whole-cell configuration, which allows for control of the cell's membrane potential.[14]

  • Data Acquisition: The membrane potential is clamped at a holding potential (e.g., -60 mV). The P2X3 receptor agonist (α,β-meATP) is applied to the cell via a rapid perfusion system, which evokes an inward current. The antagonist is co-applied with the agonist to determine its inhibitory effect.

  • Data Analysis: The amplitude of the agonist-evoked current is measured in the absence and presence of different concentrations of the antagonist. The percentage of inhibition is calculated, and concentration-response curves are generated to determine the IC₅₀ value.

Signaling Pathways and Experimental Workflows

The following diagrams were generated using Graphviz (DOT language) to visualize key biological and experimental processes.

P2X3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X3 P2X3 Receptor (Ligand-gated ion channel) ATP->P2X3 Binds to Ca_ion Ca²⁺ P2X3->Ca_ion Influx Na_ion Na⁺ P2X3->Na_ion Influx Depolarization Membrane Depolarization Ca_ion->Depolarization Na_ion->Depolarization AP Action Potential Generation Depolarization->AP Downstream Downstream Signaling (e.g., Neurotransmitter Release) AP->Downstream

Caption: P2X3 Receptor Signaling Pathway.

Antagonist_Evaluation_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation potency Potency Determination (Calcium Flux, Electrophysiology) selectivity Selectivity Profiling (Panel of P2X receptors) potency->selectivity mechanism Mechanism of Action (Competitive vs. Non-competitive) selectivity->mechanism pk Pharmacokinetics (Oral Bioavailability, Half-life) mechanism->pk efficacy Efficacy in Disease Models (Pain, Cough) pk->efficacy safety Safety and Tolerability efficacy->safety clinical_dev Clinical Development safety->clinical_dev Lead Candidate for Clinical Development start Compound Synthesis start->potency

Caption: P2X3 Antagonist Evaluation Workflow.

Discussion and Conclusion

This compound and AF-219 (Gefapixant) are both potent and selective antagonists of the P2X3 receptor, with this compound exhibiting higher potency in preclinical in vitro assays.[3] A key differentiator lies in their pharmacokinetic profiles and subsequent clinical development. This compound is characterized by high CNS penetration, making it a valuable tool for investigating the central roles of P2X3 receptors.[6] In contrast, AF-219 has lower CNS penetration and has progressed to clinical trials, where it has shown efficacy in reducing cough frequency in patients with refractory chronic cough.[15] However, a notable adverse effect of AF-219 in clinical trials is taste disturbance, which is thought to be mediated by the blockade of P2X2/3 receptors on taste buds.

For researchers, the choice between this compound and AF-219 will depend on the specific research question. This compound is a more potent tool for in vitro and preclinical in vivo studies, particularly where CNS effects are being investigated. AF-219, with its extensive clinical data, is more relevant for studies aiming to translate preclinical findings to the clinical setting and for understanding the therapeutic potential and limitations of P2X3 antagonism in humans. This comparison guide provides the necessary data and context to make an informed decision for future research and development in the field of P2X3 receptor antagonism.

References

AF-353: A Comparative Analysis of its Selectivity for P2X3 and P2X2/3 Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

AF-353 has emerged as a potent and selective antagonist of P2X3 and P2X2/3 receptors, which are key players in nociceptive signaling pathways and have been implicated in various pain states. This guide provides a comprehensive comparison of this compound's selectivity against other P2X receptor subtypes, supported by experimental data and detailed methodologies, to aid researchers in their evaluation of this compound for therapeutic development.

High Selectivity for P2X3 and P2X2/3 Receptors

This compound demonstrates a high degree of selectivity for the P2X3 and heteromeric P2X2/3 receptor subtypes.[1][2][3][4][5][6] In vitro studies have consistently shown that this compound is a potent inhibitor of these receptors at nanomolar concentrations, while exhibiting significantly lower or no activity at other P2X receptor subtypes at concentrations up to 300-fold higher.[1][2]

Quantitative Selectivity Profile of this compound

The following table summarizes the antagonistic potency of this compound against various human and rat P2X receptor subtypes, as determined by intracellular calcium flux assays. The data is presented as pIC50 values, which is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.

Receptor SubtypeSpeciespIC50IC50 (nM)
P2X3Human8.06~8.7
P2X3Rat8.05~8.9
P2X2/3Human7.41~38.9
P2X1Human< 5> 10,000
P2X2Human< 5> 10,000
P2X4Human< 5> 10,000
P2X5Human< 5> 10,000
P2X7Human< 5> 10,000

Data sourced from Gever et al., 2010.

As the data illustrates, this compound is highly potent against P2X3 and P2X2/3 receptors, with no significant activity observed at other P2X subtypes up to a concentration of 10 µM.[2] This high selectivity minimizes the potential for off-target effects, making this compound a valuable tool for studying the specific roles of P2X3 and P2X2/3 receptors and a promising candidate for therapeutic development.

Experimental Protocols for Determining Selectivity

The selectivity of this compound was primarily determined using in vitro intracellular calcium flux assays in cell lines recombinantly expressing different P2X receptor subtypes.[1][2]

Cell Lines and Receptor Expression
  • Human P2X3 and P2X2/3 receptors: Expressed in 1321N1 human astrocytoma cells.

  • Rat P2X3 receptors: Expressed in Chinese Hamster Ovary (CHO-K1) cells.

  • Other human P2X receptors (P2X1, P2X2, P2X4, P2X5, and P2X7): Expressed in appropriate cell lines for selectivity screening.

Intracellular Calcium Flux Assay

This assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by a P2X receptor agonist.

G cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_culture Culture of cell lines expressing specific P2X receptor subtypes loading Loading of cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) cell_culture->loading pre_incubation Pre-incubation of cells with varying concentrations of this compound loading->pre_incubation Transfer to assay plate agonist_addition Addition of a P2X receptor agonist (e.g., α,β-methylene ATP) pre_incubation->agonist_addition measurement Measurement of changes in fluorescence intensity using a fluorescence plate reader agonist_addition->measurement concentration_response Generation of concentration-response curves for this compound measurement->concentration_response ic50_determination Calculation of IC50 values concentration_response->ic50_determination

Fig. 1: Workflow for Intracellular Calcium Flux Assay.
Whole-Cell Voltage-Clamp Electrophysiology

To confirm the functional antagonism, whole-cell voltage-clamp recordings were also performed on the same recombinant cell lines.[1][2] This technique directly measures the ion channel activity of the P2X receptors in response to an agonist in the presence and absence of the antagonist.

P2X Receptor Signaling Pathway

The activation of P2X3 and P2X2/3 receptors by ATP leads to the influx of cations, primarily Na+ and Ca2+, resulting in membrane depolarization and the initiation of an action potential in sensory neurons. This signaling cascade is crucial for the transmission of pain signals. This compound, as a non-competitive antagonist, binds to an allosteric site on the receptor, preventing the conformational changes required for channel opening, thereby blocking the downstream signaling.[1][2][7]

P2X_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X_receptor P2X3 or P2X2/3 Receptor ATP->P2X_receptor Binds and Activates Ion_influx Cation Influx (Na+, Ca2+) P2X_receptor->Ion_influx Channel Opening Depolarization Membrane Depolarization Ion_influx->Depolarization Action_potential Action Potential Generation Depolarization->Action_potential Pain_signal Pain Signal Transmission Action_potential->Pain_signal AF353 This compound AF353->P2X_receptor Binds and Inhibits (Allosteric Antagonism)

Fig. 2: P2X3/P2X2/3 Receptor Signaling Pathway and Inhibition by this compound.

Conclusion

The available data robustly supports the high selectivity of this compound for P2X3 and P2X2/3 receptors over other P2X receptor subtypes. This selectivity, combined with its potency, makes this compound an invaluable pharmacological tool for investigating the physiological and pathophysiological roles of these specific purinergic receptors. Furthermore, its well-defined selectivity profile is a critical attribute for its ongoing evaluation as a potential therapeutic agent for the treatment of chronic pain and other conditions associated with P2X3 and P2X2/3 receptor activation.

References

Cross-Species Efficacy of AF-353: A Comparative Analysis of a P2X3 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of AF-353, a potent and selective P2X3 and P2X2/3 receptor antagonist, across various species and preclinical models of cough and pain. This compound and its close analog, Gefapixant, have emerged as promising therapeutic agents, and this document aims to objectively present the available experimental data to inform further research and development.

Mechanism of Action: Targeting the P2X3 Receptor Pathway

This compound exerts its therapeutic effects by acting as a non-competitive antagonist of the P2X3 receptor, an ATP-gated ion channel predominantly expressed on sensory nerve fibers. In conditions such as chronic cough and inflammatory pain, cellular stress or injury leads to the release of adenosine (B11128) triphosphate (ATP). This extracellular ATP binds to and activates P2X3 receptors on afferent neurons, triggering a cascade of events that lead to the sensation of irritation and the initiation of reflex responses like coughing or the perception of pain. By blocking this ATP-mediated activation, this compound effectively dampens the hypersensitivity of these sensory nerves.

Below is a diagram illustrating the signaling pathway of the P2X3 receptor and the inhibitory action of this compound.

P2X3_Signaling_Pathway cluster_cell Sensory Neuron cluster_stimulus Stimulus ATP Extracellular ATP P2X3 P2X3 Receptor ATP->P2X3 Binds and Activates Ion_Channel Ion Channel Opening P2X3->Ion_Channel AF353 This compound AF353->P2X3 Antagonizes Ca_Influx Ca²⁺/Na⁺ Influx Ion_Channel->Ca_Influx Depolarization Neuron Depolarization Ca_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Signal_Transmission Signal to CNS (Cough/Pain) Action_Potential->Signal_Transmission Inflammation Inflammation/ Cellular Stress Inflammation->ATP Causes Release

Figure 1: P2X3 Receptor Signaling Pathway and this compound Mechanism of Action.

Comparative Efficacy Data

The following tables summarize the quantitative efficacy data for this compound and its analog Gefapixant across different species and models.

Antitussive Efficacy
SpeciesModelCompoundDoseRoute of AdministrationEfficacy MetricResultCitation(s)
Human Refractory or Unexplained Chronic CoughGefapixant45 mg BIDOralReduction in 24-hour cough frequency vs. placebo18.45% (COUGH-1) & 14.64% (COUGH-2)[1][2]
Human Refractory or Unexplained Chronic CoughGefapixant15 mg BIDOralReduction in 24-hour cough frequency vs. placeboNot statistically significant[2]
Guinea Pig Citric Acid-Induced CoughGefapixant24 mg/kgOralReduction in cough frequency~70%[3]
Analgesic Efficacy in Rat Models
ModelCompoundDoseRoute of AdministrationEfficacy MetricResultComparatorComparator ResultCitation(s)
CFA-Induced Inflammatory Pain This compound10 mg/kgOralReversal of mechanical allodynia82%Naproxen (10 mg/kg)93%[4]
Monoiodoacetate (MIA)-Induced Osteoarthritis Pain This compoundDose-dependentOralAnti-hyperalgesia in weight-bearing asymmetrySignificant, dose-dependent reversalRofecoxibHigher efficacy than a clinically relevant dose[5]

Detailed Experimental Protocols

Citric Acid-Induced Cough in Guinea Pigs

This model is a standard preclinical assay to evaluate the antitussive potential of novel compounds.

Objective: To assess the ability of a test compound to reduce the number of coughs induced by citric acid aerosol inhalation in guinea pigs.

Methodology:

  • Animals: Male Dunkin-Hartley guinea pigs are typically used.

  • Acclimatization: Animals are acclimated to the experimental environment, including the exposure chamber, to minimize stress-induced responses.

  • Drug Administration: The test compound (e.g., this compound or Gefapixant) or vehicle is administered orally at predetermined doses and time points before the tussive challenge.

  • Cough Induction: Conscious and unrestrained animals are placed in a whole-body plethysmography chamber. An aerosol of citric acid (typically 0.3-0.4 M) is delivered into the chamber for a fixed duration (e.g., 10 minutes).

  • Data Acquisition: Coughs are detected and recorded using a sound detection system and a pressure transducer to measure changes in airflow. The number of coughs is counted during and after the citric acid exposure.

  • Analysis: The total number of coughs in the drug-treated group is compared to the vehicle-treated control group to determine the percentage of cough inhibition.

Below is a diagram illustrating the experimental workflow for the citric acid-induced cough model.

Cough_Workflow cluster_workflow Experimental Workflow: Citric Acid-Induced Cough Model start Start acclimatization Acclimatize Guinea Pigs to Plethysmography Chamber start->acclimatization drug_admin Administer this compound/Gefapixant or Vehicle (Oral) acclimatization->drug_admin wait Waiting Period (e.g., 1 hour) drug_admin->wait place_in_chamber Place Animal in Plethysmography Chamber wait->place_in_chamber citric_acid Expose to Citric Acid Aerosol (e.g., 10 min) place_in_chamber->citric_acid record_cough Record Cough Responses (Audio and Pressure) citric_acid->record_cough analysis Analyze Data: - Count Coughs - Calculate % Inhibition record_cough->analysis end End analysis->end

Figure 2: Experimental Workflow for the Guinea Pig Citric Acid-Induced Cough Model.
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain in Rats

This model is widely used to induce a persistent inflammatory state and assess the efficacy of analgesic compounds.

Objective: To evaluate the ability of a test compound to reverse mechanical allodynia in a rat model of chronic inflammatory pain.

Methodology:

  • Animals: Adult male Sprague-Dawley or Wistar rats are commonly used.

  • Induction of Inflammation: A subcutaneous injection of Complete Freund's Adjuvant (CFA) is administered into the plantar surface of one hind paw. This induces a localized and long-lasting inflammation, characterized by edema, erythema, and hypersensitivity.

  • Assessment of Mechanical Allodynia: Mechanical sensitivity is measured using von Frey filaments. The rat is placed in a chamber with a mesh floor, and filaments of increasing stiffness are applied to the plantar surface of the inflamed paw. The paw withdrawal threshold (the filament stiffness at which the rat withdraws its paw) is determined.

  • Drug Administration: Following the establishment of a stable mechanical allodynia (typically a few days after CFA injection), the test compound (e.g., this compound) or a comparator (e.g., naproxen) is administered.

  • Post-Dose Assessment: Mechanical withdrawal thresholds are reassessed at various time points after drug administration to determine the extent and duration of the analgesic effect.

  • Analysis: The post-dose withdrawal thresholds are compared to pre-dose values and to the vehicle-treated control group to calculate the percentage reversal of allodynia.

Conclusion

The available data demonstrates that this compound and its analog Gefapixant are effective in attenuating cough and pain in a cross-species manner. The consistent findings from preclinical models to human clinical trials for chronic cough highlight the translational potential of targeting the P2X3 receptor. Further research is warranted to fully elucidate the therapeutic potential of this compound in various inflammatory and neuropathic pain conditions. This guide provides a foundational summary to aid researchers in designing and interpreting future studies in this promising area of drug development.

References

A Comparative Guide to P2X3 Antagonists: AF-353 vs. A-317491

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 9, 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

P2X3 and P2X2/3 receptors, ligand-gated ion channels activated by extracellular adenosine (B11128) triphosphate (ATP), are predominantly expressed on sensory afferent neurons and are critical mediators in nociceptive pathways.[1][2][3] ATP released from damaged or inflamed tissues activates these receptors, leading to cation influx, depolarization, and the transmission of pain signals.[1][4] This central role in pain signaling has made P2X3-containing receptors a key therapeutic target for chronic pain, with antagonists representing a novel mechanistic class of analgesics.[5][6]

This guide provides an objective, data-driven comparison of two seminal non-nucleotide P2X3 receptor antagonists: A-317491, one of the first potent and selective tool compounds that validated the target, and AF-353, a subsequent compound with distinct pharmacological and pharmacokinetic properties.

Comparative Analysis

Mechanism of Action

A fundamental difference between the two antagonists lies in their interaction with the P2X3 receptor.

  • A-317491 is a competitive antagonist . It directly competes with ATP for binding at the orthosteric site on the receptor.[7][8]

  • This compound functions as a non-competitive antagonist .[7][9] Binding and intracellular calcium flux experiments suggest it inhibits ATP-induced activation via an allosteric mechanism, binding to a site distinct from the ATP binding pocket.[7]

In Vitro Potency and Selectivity

Both compounds exhibit high potency for P2X3-containing receptors. This compound generally shows slightly higher potency for the homomeric P2X3 receptor, while A-317491 displays potent inhibition across both homomeric P2X3 and heteromeric P2X2/3 subtypes.

Table 1: Comparative In Vitro Potency

Compound Receptor Species Assay Type Potency (IC50 / Ki) Reference(s)
This compound hP2X3 Human Ca²⁺ Flux ~8.7 nM (pIC₅₀: 8.06) [7][10]
rP2X3 Rat Ca²⁺ Flux ~8.9 nM (pIC₅₀: 8.05) [7]
hP2X2/3 Human Ca²⁺ Flux ~38.9 nM (pIC₅₀: 7.41) [7][10]
rP2X3 Rat Electrophysiology ~3.8 nM (pIC₅₀: 8.42) [7]
hP2X2/3 Human Electrophysiology ~18.6 nM (pIC₅₀: 7.73) [7]
A-317491 hP2X3 Human Ca²⁺ Flux Ki: 22 nM [11][12]
rP2X3 Rat Ca²⁺ Flux Ki: 22 nM [11]
hP2X2/3 Human Ca²⁺ Flux Ki: 9 nM [11][12][13]
rP2X2/3 Rat Ca²⁺ Flux Ki: 92 nM [11]
hP2X3 Human Electrophysiology IC₅₀: 97-99 nM [8]

| | rDRG Neurons | Rat | Electrophysiology | IC₅₀: 15 nM |[8][11][13] |

Note: pIC₅₀ values were converted to nM for direct comparison.

Both antagonists are highly selective, showing minimal to no activity at other P2X receptor subtypes (P2X1, P2X2, P2X4, P2X5, P2X7) and a wide panel of other neurotransmitter receptors and ion channels at concentrations up to 10 µM.[7][8][11][14]

Pharmacokinetic Properties

The most significant divergence between this compound and A-317491 for in vivo research is their pharmacokinetic profile, particularly concerning oral bioavailability and central nervous system (CNS) penetration.

Table 2: Comparative Pharmacokinetics in Rats

Parameter This compound A-317491 Reference(s)
Administration Route Oral (p.o.), Intravenous (i.v.) Subcutaneous (s.c.), Intrathecal [7][15]
Oral Bioavailability (F) 32.9% Very low / Not orally bioavailable [7]
Systemic Bioavailability N/A ~80% (s.c.) [15]
Plasma Half-Life (t½) 1.63 hours 11 hours [7][15]
CNS Penetration High (Brain/Plasma Ratio = 6) Limited [7][16]

| Plasma Protein Binding | 98.2% | >99% |[7][15] |

These differences dictate the experimental utility of each compound. This compound is suitable for studies requiring oral administration and for investigating the role of central P2X3 receptors.[7] In contrast, A-317491 is primarily used via systemic (s.c.) or local (intrathecal, intraplantar) administration and is better suited for studies aiming to distinguish between peripheral and central sites of action due to its limited CNS penetration.[16][17]

In Vivo Efficacy in Preclinical Pain Models

Both antagonists have demonstrated robust efficacy in models of chronic inflammatory and neuropathic pain, providing strong validation for P2X3 as a pain target. However, they are generally ineffective in models of acute pain.[14][15]

Table 3: Comparative In Vivo Efficacy

Pain Model Species Compound Key Findings Reference(s)
Inflammatory Pain Rat This compound Dose-dependently reversed mechanical hyperalgesia; efficacy comparable to naproxen. [18][19]
(CFA-induced) Rat A-317491 Dose-dependently reduced thermal hyperalgesia (ED₅₀ = 30 µmol/kg, s.c.). [14][15]
Neuropathic Pain Rat This compound Reversed hypersensitivity in spared nerve injury (SNI) model, equivalent to gabapentin. [18]
(CCI) Rat A-317491 Potently reduced mechanical allodynia and thermal hyperalgesia (ED₅₀ = 10-15 µmol/kg, s.c.). [14][15][17]
Cancer Pain Rat/Mouse This compound Attenuated tactile allodynia and improved weight-bearing in a bone cancer model. [18][19]
(Tumor cell implant) Rat/Mouse A-317491 Dose-dependently suppressed thermal hyperalgesia. [19]

| Osteoarthritis Pain | Rat | This compound | Showed robust efficacy in mono-iodoacetate (MIA) model of osteoarthritis. |[3][19] |

Visualizations

Signaling & Experimental Diagrams

To clarify the underlying mechanisms and experimental approaches, the following diagrams illustrate the P2X3 signaling pathway and a typical workflow for antagonist evaluation.

P2X3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Sensory Neuron Membrane cluster_intracellular Intracellular Space ATP ATP P2X3 P2X3 / P2X2/3 Receptor Channel ATP->P2X3 binds & activates TissueDamage Tissue Damage/ Inflammation TissueDamage->ATP releases Cations Na⁺, Ca²⁺ P2X3->Cations opens channel for ion influx Depolarization Membrane Depolarization ActionPotential Action Potential Generation Depolarization->ActionPotential PainSignal Pain Signal to CNS ActionPotential->PainSignal transmits Cations->Depolarization leads to Antagonist This compound or A-317491 Antagonist->P2X3 BLOCKS

Caption: P2X3 receptor signaling pathway in nociception.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_pk Pharmacokinetics cluster_in_vivo In Vivo Efficacy Potency Potency Determination (IC₅₀ / Ki) Ca²⁺ Flux & Electrophysiology Selectivity Selectivity Screening (Panel of other receptors) Potency->Selectivity PK_Studies PK Studies in Rats (Oral, i.v., s.c.) Determine t½, F, CNS penetration Selectivity->PK_Studies Inflammatory Inflammatory Pain Model (e.g., CFA) PK_Studies->Inflammatory Neuropathic Neuropathic Pain Model (e.g., CCI) PK_Studies->Neuropathic start Compound Synthesis (this compound / A-317491) start->Potency

Caption: General experimental workflow for P2X3 antagonist evaluation.

Experimental Protocols

Intracellular Calcium Flux Assay

This protocol is used to determine the functional potency (IC₅₀) of antagonists by measuring their ability to inhibit agonist-induced calcium influx in cells expressing P2X3 receptors.[7]

  • Cell Lines: Human embryonic kidney (HEK293) or human astrocytoma (1321N1) cells stably expressing recombinant human or rat P2X3 or P2X2/3 receptors.

  • Materials:

    • 96- or 384-well black, clear-bottom microplates.

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Pluronic F-127.

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • P2X3 agonist (e.g., α,β-methylene ATP, α,β-meATP).

    • Test compounds (this compound, A-317491).

    • Fluorescence plate reader with automated liquid handling (e.g., FLIPR).

  • Procedure:

    • Cell Plating: Seed cells into the microplate 24 hours prior to the assay to form a confluent monolayer.

    • Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in assay buffer. Remove cell culture medium, add the loading buffer to each well, and incubate for 45-60 minutes at 37°C in the dark.

    • Washing: Gently wash the cells with assay buffer to remove extracellular dye.

    • Compound Incubation: Add serial dilutions of the antagonist (this compound or A-317491) to the wells. Include vehicle controls. Incubate for 15-30 minutes.

    • Fluorescence Measurement: Place the plate in the fluorescence reader. Establish a baseline fluorescence reading for 10-20 seconds.

    • Agonist Addition: Using the instrument's liquid handler, add the agonist (α,β-meATP) at a pre-determined EC₈₀ concentration.

    • Data Acquisition: Continue recording the fluorescence intensity for 2-3 minutes to capture the peak calcium response.

    • Analysis: The antagonist's inhibitory effect is calculated as the percentage reduction of the agonist-induced fluorescence peak. Plot the percent inhibition against the antagonist concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.

In Vivo Inflammatory Pain Model (CFA)

This model is used to assess the efficacy of analgesic compounds in a state of chronic inflammation.[14][15][20]

  • Animals: Male Sprague-Dawley rats (180-220g).

  • Materials:

    • Complete Freund's Adjuvant (CFA).

    • Nociceptive testing equipment: von Frey filaments (for mechanical allodynia) and a plantar test apparatus (Hargreaves' test for thermal hyperalgesia).

    • Test compounds (this compound, A-317491) formulated in an appropriate vehicle.

  • Procedure:

    • Baseline Testing: Before induction of inflammation, measure baseline paw withdrawal thresholds to mechanical stimuli (von Frey) and withdrawal latencies to a radiant heat source (Hargreaves' test) for both hind paws.

    • Induction of Inflammation: Under brief isoflurane (B1672236) anesthesia, inject 100 µL of CFA into the plantar surface of one hind paw (the ipsilateral paw). The other paw serves as the contralateral control.

    • Pain Behavior Assessment: At a set time post-CFA injection (e.g., 24 hours or 7 days), re-measure mechanical and thermal withdrawal thresholds. A significant decrease in the threshold/latency in the ipsilateral paw confirms the development of allodynia and hyperalgesia.

    • Compound Administration: Administer the test compound via the desired route (e.g., oral gavage for this compound, subcutaneous injection for A-317491) at various doses. Include a vehicle control group.

    • Post-Dosing Assessment: Measure nociceptive thresholds at multiple time points after compound administration (e.g., 1, 3, and 5 hours) to determine the magnitude and duration of the analgesic effect.

    • Analysis: The efficacy of the antagonist is expressed as the percent reversal of hyperalgesia or allodynia, calculated by comparing the post-dose withdrawal threshold to the baseline and post-CFA/pre-dose thresholds.

Conclusion

This compound and A-317491 are both potent and selective P2X3/P2X2/3 receptor antagonists that have been instrumental in validating this receptor family as a target for chronic pain.

  • A-317491 stands as a foundational tool compound. Its high potency and selectivity, combined with its limited CNS penetration and poor oral bioavailability, make it ideal for preclinical studies using systemic or local administration to dissect the peripheral and spinal mechanisms of pain.[14][15][16][17]

  • This compound represents a more "drug-like" tool with significant advantages for in vivo research, including good oral bioavailability and high CNS penetration.[7] This allows for oral dosing in chronic pain models and enables the investigation of centrally-mediated P2X3 effects, making it a valuable tool for exploring the full therapeutic potential of P2X3 antagonism.[7][18][19]

The choice between these two compounds depends on the specific research question, the desired route of administration, and whether central or peripheral mechanisms are being investigated. The data clearly show a progression in the field from early-stage tool compounds to those with more favorable pharmacokinetic profiles suitable for broader preclinical and potential clinical development.

References

A Comparative Analysis of P2X Receptor Antagonists: AF-353 vs. TNP-ATP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two prominent P2X receptor antagonists, AF-353 and 2',3'-O-(2,4,6-trinitrophenyl)adenosine 5'-triphosphate (TNP-ATP). The information presented herein is intended to assist researchers in selecting the appropriate antagonist for their experimental needs by offering a comprehensive overview of their respective potencies, selectivities, and mechanisms of action, supported by experimental data and detailed methodologies.

Introduction to P2X Receptors and Antagonists

P2X receptors are ATP-gated ion channels that play a crucial role in various physiological processes, including neurotransmission, inflammation, and pain signaling.[1] The seven mammalian P2X receptor subunits (P2X1-7) can form homotrimeric or heterotrimeric channels.[1] Specifically, P2X3 and P2X2/3 receptors are predominantly expressed in sensory neurons and are key targets for the development of analgesics and treatments for sensory hypersensitivity disorders.[2] this compound and TNP-ATP are two widely used antagonists in the study of these receptors, yet they exhibit distinct pharmacological profiles.

Comparative Data Presentation

The following table summarizes the quantitative data on the potency of this compound and TNP-ATP at various P2X receptor subtypes.

AntagonistReceptor SubtypeSpeciesPotency (pIC50)Potency (IC50)Mechanism of ActionOral Bioavailability
This compound P2X3Human8.0[3], 8.06[4]~8.7 nM[5]Non-competitive (Allosteric)[5][6][7]Yes (32.9% in rats)[6]
P2X3Rat8.0[3], 8.05[4]~8.9 nM[5]Non-competitive (Allosteric)[5][6][7]Yes (32.9% in rats)[6]
P2X2/3Human7.3[3], 7.41[4]~47 nM[6]Non-competitive (Allosteric)[5][6][7]Yes (32.9% in rats)[6]
P2X1, P2X2, P2X4, P2X5, P2X7Human< 5[6]> 10 µM[6]Not ApplicableYes (32.9% in rats)[6]
TNP-ATP P2X1Rat-~6 nM[7]Competitive[8][9]No (Poor metabolic stability)
P2X3Rat-~0.9 nM[7]Competitive[8][9]No (Poor metabolic stability)
P2X2/3Rat-~7 nM[7]Competitive[8][9]No (Poor metabolic stability)
P2X2, P2X4, P2X7Rat-> 1000-fold less effective than at P2X1/3[10]Not ApplicableNo (Poor metabolic stability)

Mechanism of Action

A key differentiator between this compound and TNP-ATP is their mechanism of action.

This compound is a non-competitive, allosteric antagonist .[5][6][7] This means it binds to a site on the P2X receptor that is distinct from the ATP binding site (orthosteric site). This binding induces a conformational change in the receptor that prevents the ion channel from opening, even when ATP is bound.

TNP-ATP , on the other hand, is a competitive antagonist .[8][9] It is a structural analog of ATP and competes with ATP for binding at the orthosteric site. When TNP-ATP is bound, it occupies the site without activating the receptor, thereby preventing ATP from binding and opening the channel. This competitive nature can be overcome by increasing the concentration of the agonist (ATP), a characteristic that can be quantified using Schild analysis.[9]

Visualizing the Pathways and Processes

P2X_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP (Agonist) P2X_Receptor P2X Receptor ATP->P2X_Receptor Binds & Activates Antagonist Antagonist (this compound or TNP-ATP) Antagonist->P2X_Receptor Binds & Inhibits Ion_Influx Cation Influx (Na+, Ca2+) P2X_Receptor->Ion_Influx Opens Channel Depolarization Membrane Depolarization Ion_Influx->Depolarization Signaling Downstream Signaling Depolarization->Signaling

Caption: P2X Receptor Signaling Pathway.

Experimental_Workflow cluster_assays Functional Assays start Start: Select Cell Line Expressing Target P2X Receptor culture Cell Culture & Seeding start->culture assay_prep Prepare Assay Solutions (Agonist, Antagonist, Buffers) culture->assay_prep ca_flux Intracellular Calcium Flux Assay assay_prep->ca_flux electrophys Whole-Cell Voltage Clamp assay_prep->electrophys binding_assay Radioligand Binding Assay assay_prep->binding_assay data_analysis Data Analysis (IC50/pIC50, Schild Plot) ca_flux->data_analysis electrophys->data_analysis binding_assay->data_analysis conclusion Conclusion: Determine Potency, Selectivity & Mechanism data_analysis->conclusion

Caption: General Experimental Workflow for P2X Antagonist Characterization.

Antagonist_Comparison cluster_af353_props This compound Properties cluster_tnpatp_props TNP-ATP Properties Antagonists P2X Antagonists AF353 This compound Antagonists->AF353 TNP_ATP TNP-ATP Antagonists->TNP_ATP AF353_mech Non-competitive (Allosteric) AF353->AF353_mech Mechanism AF353_select High Selectivity for P2X3 & P2X2/3 AF353->AF353_select Selectivity AF353_bio Orally Bioavailable AF353->AF353_bio In Vivo Use TNP_ATP_mech Competitive (Orthosteric) TNP_ATP->TNP_ATP_mech Mechanism TNP_ATP_select Potent at P2X1, P2X3 & P2X2/3 TNP_ATP->TNP_ATP_select Selectivity TNP_ATP_bio Poor Metabolic Stability TNP_ATP->TNP_ATP_bio In Vivo Use

Caption: Comparative Logic of this compound and TNP-ATP.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These represent standard protocols and may require optimization based on the specific cell line and equipment used.

Intracellular Calcium Flux Assay

This assay measures the ability of an antagonist to inhibit agonist-induced increases in intracellular calcium, a direct consequence of P2X receptor activation.

  • Cell Preparation:

    • Culture cells stably expressing the P2X receptor of interest (e.g., HEK293-hP2X3) in appropriate media.

    • On the day of the assay, harvest cells and resuspend them in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Dye Loading:

    • Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) at a final concentration of 2-5 µM.

    • Incubate for 45-60 minutes at 37°C in the dark to allow for dye uptake and de-esterification.[11]

  • Washing:

    • Gently wash the cells twice with the salt solution to remove extracellular dye.[12]

    • Resuspend the cells in the salt solution at the desired density.

  • Assay Procedure:

    • Pipette the cell suspension into a 96-well or 384-well plate.

    • Use a fluorescence plate reader (e.g., FLIPR) to measure baseline fluorescence.

    • Add varying concentrations of the antagonist (this compound or TNP-ATP) and incubate for a predetermined period.

    • Add a fixed concentration of a P2X agonist (e.g., α,β-methylene ATP, typically at an EC80 concentration) to stimulate the receptors.[6]

    • Record the change in fluorescence intensity over time.

  • Data Analysis:

    • Calculate the percentage of inhibition of the agonist response by the antagonist at each concentration.

    • Plot the concentration-response curve and fit it using a four-parameter logistic equation to determine the IC50 value.

Whole-Cell Voltage-Clamp Electrophysiology

This technique provides a direct measure of the ion current flowing through P2X receptors, offering high temporal resolution and control over the cell membrane potential.

  • Cell Preparation:

    • Plate cells expressing the target P2X receptor onto glass coverslips 24-48 hours before the experiment.

  • Recording Setup:

    • Place a coverslip in a recording chamber on the stage of an inverted microscope.

    • Continuously perfuse the chamber with an extracellular solution (e.g., containing in mM: 145 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4).

  • Pipette Preparation:

    • Pull recording pipettes from borosilicate glass to a resistance of 2-5 MΩ.

    • Fill the pipette with an intracellular solution (e.g., containing in mM: 145 CsCl, 10 EGTA, 10 HEPES, 4 Mg-ATP, pH 7.2).

  • Recording Procedure:

    • Establish a giga-ohm seal between the pipette tip and the cell membrane.

    • Rupture the membrane patch to achieve the whole-cell configuration.

    • Clamp the cell membrane potential at a holding potential (e.g., -60 mV).

    • Apply the P2X agonist via a rapid perfusion system to evoke an inward current.

    • To test the antagonist, pre-apply the compound (this compound or TNP-ATP) for a set duration before co-applying it with the agonist.

  • Data Analysis:

    • Measure the peak amplitude of the agonist-evoked current in the absence and presence of different antagonist concentrations.

    • Calculate the percentage of inhibition and determine the IC50 value.

    • For competitive antagonists like TNP-ATP, perform a Schild analysis by measuring agonist dose-response curves at different fixed concentrations of the antagonist to determine the pA2 value.[9]

Radioligand Binding Assay

This assay directly measures the binding of a radiolabeled ligand to the receptor, allowing for the determination of binding affinity (Ki) of an unlabeled competitor.

  • Membrane Preparation:

    • Homogenize cells or tissues expressing the P2X receptor in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in a binding buffer.[13]

  • Assay Procedure:

    • In a multi-well plate, combine the membrane preparation, a fixed concentration of a suitable P2X receptor radioligand (e.g., [³H]α,β-methylene ATP), and varying concentrations of the unlabeled antagonist (this compound or TNP-ATP).

    • Incubate the mixture to allow binding to reach equilibrium.[14]

    • To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a non-labeled agonist or antagonist.

  • Separation and Counting:

    • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioactivity.[13]

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Subtract non-specific binding from total binding to obtain specific binding.

    • Plot the specific binding as a function of the concentration of the unlabeled antagonist.

    • Fit the data to a one-site competition model to determine the IC50, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Conclusion

Both this compound and TNP-ATP are potent and valuable tools for investigating the function of P2X3-containing receptors. The choice between them should be guided by the specific experimental goals.

  • This compound is the preferred antagonist for in vivo studies due to its oral bioavailability and favorable pharmacokinetic profile.[6] Its non-competitive mechanism makes it a robust inhibitor, the effect of which is not surmounted by high local concentrations of ATP.

  • TNP-ATP offers extremely high potency and is an excellent tool for in vitro experiments where direct application is possible and metabolic stability is less of a concern. Its competitive nature makes it particularly useful for pharmacological studies aiming to characterize the orthosteric binding site of P2X receptors.[9]

Researchers should carefully consider these differences in selectivity, mechanism of action, and suitability for in vivo use when designing experiments targeting P2X receptors.

References

Validating In Vitro Efficacy of AF-353 in Preclinical In Vivo Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the P2X3 and P2X2/3 receptor antagonist, AF-353, with alternative compounds, validating its in vitro findings in relevant in vivo models of pain and visceral hypersensitivity. The data presented herein supports the transition from benchtop discovery to preclinical development, offering a clear rationale for the selection of this compound in further translational studies.

Executive Summary

This compound is a potent, selective, and orally bioavailable antagonist of P2X3 and P2X2/3 receptors, which are key mediators in nociceptive signaling.[1][2][3] In vitro studies have demonstrated its high affinity and non-competitive mechanism of action. This guide summarizes the successful translation of these promising in vitro characteristics into significant efficacy in in vivo models of inflammatory pain, neuropathic pain, and bladder cystitis. A direct comparison with the well-characterized P2X3 antagonists, A-317491 and TNP-ATP, highlights the superior pharmacokinetic profile of this compound, particularly its oral bioavailability, which represents a significant advancement for preclinical and potential clinical development.

Data Presentation

In Vitro Potency and Selectivity

The following table summarizes the in vitro potency of this compound, A-317491, and TNP-ATP against P2X3 and P2X2/3 receptors.

CompoundReceptor TargetSpeciesAssayPotency (pIC50)Potency (Ki, nM)
This compound human P2X3HumanCalcium Flux8.0-
rat P2X3RatCalcium Flux8.0-
human P2X2/3HumanCalcium Flux7.3-
A-317491 human P2X3HumanCalcium Flux-92
rat P2X3RatCalcium Flux-38
human P2X2/3HumanCalcium Flux-39
rat P2X2/3RatCalcium Flux-22
TNP-ATP P2X3---Potent Antagonist

Note: pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency. Ki is the inhibitory constant; a lower Ki value indicates greater potency. TNP-ATP is a known potent but non-selective P2X antagonist.

In Vivo Efficacy in Preclinical Models

This table summarizes the in vivo efficacy of this compound and A-317491 in various animal models of pain.

CompoundAnimal ModelPain TypeRoute of AdministrationEffective Dose (ED50)Key Findings
This compound Adjuvant-induced arthritis (rat)InflammatoryOralDose-dependent reversal of hyperalgesiaEfficacy comparable to naproxen.[4]
Bone Cancer (rat)CancerOral (prophylactic & reversal)Not specifiedSignificantly attenuated mechanical allodynia and weight-bearing deficits.[4]
A-317491 CFA-induced thermal hyperalgesia (rat)InflammatorySubcutaneous30 µmol/kgEffective reduction of thermal hyperalgesia.
Chronic Constriction Injury (rat)NeuropathicSubcutaneous10-15 µmol/kgAttenuated both thermal hyperalgesia and mechanical allodynia.
Cyclophosphamide-induced cystitis (rat)VisceralIntravenousNot specifiedAmeliorated bladder hyperreflexia.[5]

Note: Direct comparative studies with this compound in the CFA-induced and CCI models with reported ED50 values were not available in the public domain at the time of this guide's compilation. However, qualitative reports indicate this compound is effective in these models.[5]

Experimental Protocols

Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model

This model induces a persistent inflammatory state, mimicking chronic inflammatory pain conditions.

  • Animal Model: Male Sprague Dawley or Wistar-Kyoto rats (180-300g).[6][7]

  • Induction: A subcutaneous injection of 100-150 µL of Complete Freund's Adjuvant (CFA; 1 mg/mL) is administered into the plantar surface of the rat's hind paw.[1][7]

  • Pain Assessment:

    • Mechanical Allodynia: Assessed using von Frey filaments. The paw withdrawal threshold (in grams) is determined by applying filaments of increasing force to the plantar surface of the paw.

    • Thermal Hyperalgesia: Measured using a plantar test apparatus (Hargreaves test). The latency (in seconds) for the rat to withdraw its paw from a radiant heat source is recorded.[8]

  • Drug Administration: Test compounds are typically administered orally or via injection at various time points post-CFA injection to assess their ability to reverse hypersensitivity.

Chronic Constriction Injury (CCI) Model of Neuropathic Pain

The CCI model is a widely used model of peripheral nerve injury-induced neuropathic pain.

  • Animal Model: Male Sprague Dawley rats (typically 100-250 g).[9]

  • Surgical Procedure: Under anesthesia, the common sciatic nerve is exposed at the mid-thigh level. Four loose ligatures of chromic gut suture are tied around the nerve at approximately 1 mm intervals.[10][11][12][13] The ligatures cause a mild constriction, leading to nerve damage and subsequent pain behaviors.

  • Pain Assessment:

    • Mechanical Allodynia: Measured using von Frey filaments as described for the CFA model.

    • Thermal Hyperalgesia: Assessed using the plantar test as described for the CFA model.

  • Postoperative Period: Animals are allowed to recover for a minimum of 3 days before behavioral testing begins.[9]

Cyclophosphamide-Induced Cystitis Model

This model is used to study visceral pain and bladder hypersensitivity.

  • Animal Model: Female Sprague Dawley rats (225-250g).[14]

  • Induction: A single or repeated intraperitoneal (i.p.) injection of cyclophosphamide (B585) (CYP) is administered. A common protocol for chronic cystitis involves i.p. injections of 40 mg/kg CYP every 3 days.[15][16] For acute models, a single dose of 150 mg/kg is often used.[14][17]

  • Assessment of Bladder Function and Pain:

    • Cystometry: In anesthetized rats, a catheter is inserted into the bladder to measure bladder pressure, voiding frequency, and bladder capacity.

    • Visceral Sensitivity: Mechanical allodynia of the lower abdominal area is assessed using von Frey filaments.[14]

  • Drug Administration: Compounds are administered to evaluate their effects on bladder overactivity and visceral pain.

Mandatory Visualization

P2X3 Receptor Signaling Pathway in Nociception

P2X3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X3 P2X3 Receptor ATP->P2X3 Binds to Ca_ion Ca²⁺ P2X3->Ca_ion Influx Na_ion Na⁺ P2X3->Na_ion Influx Depolarization Membrane Depolarization Ca_ion->Depolarization Na_ion->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Pain_Signal Pain Signal Transmission Action_Potential->Pain_Signal AF353 This compound (Antagonist) AF353->P2X3 Blocks

Caption: P2X3 receptor activation by ATP and its antagonism by this compound.

General Experimental Workflow for In Vivo Pain Studies

experimental_workflow start Animal Acclimation model Induction of Pain Model (e.g., CFA, CCI) start->model baseline Baseline Behavioral Testing (von Frey, Hargreaves) model->baseline drug_admin Drug Administration (this compound or Vehicle) baseline->drug_admin post_drug_testing Post-treatment Behavioral Testing drug_admin->post_drug_testing data_analysis Data Analysis and Statistical Comparison post_drug_testing->data_analysis end Conclusion data_analysis->end

Caption: A typical workflow for preclinical in vivo pain model studies.

References

Reproducibility of AF-353 Effects on Pain Behaviors: A Comparative Guide to P2X3 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical efficacy of AF-353, a selective P2X3 and P2X2/3 receptor antagonist, with other relevant compounds in the same class. The data presented is collated from various preclinical studies and aims to offer a clear perspective on the reproducibility of their effects on pain behaviors.

Mechanism of Action: Targeting the Purinergic Signaling Pathway

This compound and its alternatives exert their analgesic effects by targeting P2X3 and P2X2/3 receptors, which are ATP-gated ion channels predominantly expressed on nociceptive sensory neurons. In response to tissue damage or inflammation, ATP is released and binds to these receptors, leading to cation influx, depolarization, and the initiation of a pain signal. By antagonizing these receptors, these compounds effectively block the transmission of nociceptive signals. This compound has been characterized as a non-competitive, allosteric antagonist.[1]

P2X3 Signaling Pathway in Nociception cluster_extracellular Extracellular Space cluster_membrane Sensory Neuron Membrane cluster_intracellular Intracellular Space ATP ATP P2X3_P2X23_Receptor P2X3 / P2X2/3 Receptor ATP->P2X3_P2X23_Receptor Binds to Cation_Influx Cation Influx (Na+, Ca2+) P2X3_P2X23_Receptor->Cation_Influx Opens Channel AF_353 This compound (Antagonist) AF_353->P2X3_P2X23_Receptor Blocks Depolarization Membrane Depolarization Cation_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Pain_Signal Pain Signal to CNS Action_Potential->Pain_Signal

Caption: P2X3/P2X2/3 receptor signaling pathway in nociception and the inhibitory action of this compound.

Comparative In Vitro Potency

The following table summarizes the in vitro potency of this compound and the comparator compound A-317491 against P2X3 and P2X2/3 receptors.

CompoundTargetSpeciesAssayPotency (pIC50)Potency (Ki)
This compound rat P2X3RatIntracellular Calcium Flux8.0[1]-
human P2X3HumanIntracellular Calcium Flux8.0[1]-
human P2X2/3HumanIntracellular Calcium Flux7.3[1]-
rat P2X3RatWhole Cell Voltage Clamp8.42[1]-
human P2X2/3HumanWhole Cell Voltage Clamp7.73[1]-
A-317491 human P2X3HumanCalcium Flux-92 nM[2]
rat P2X3RatCalcium Flux-38 nM[2]
human P2X2/3HumanCalcium Flux-39 nM[2]
rat P2X2/3RatCalcium Flux-22 nM[2]

Preclinical Efficacy in Pain Models

The in vivo efficacy of P2X3 receptor antagonists has been evaluated in various rodent models of inflammatory and neuropathic pain. The following tables provide a comparative summary of the available quantitative data.

Inflammatory Pain Models

Complete Freund's Adjuvant (CFA)-Induced Thermal and Mechanical Hyperalgesia

CompoundSpeciesAdministrationPain EndpointEfficacy (ED50)
This compound RatOralMechanical HyperalgesiaDose-dependent reversal[3]
A-317491 RatSubcutaneousThermal Hyperalgesia30 µmol/kg[2][4]
Eliapixant (B607290) (BAY 1817080) RatOralMechanical HyperalgesiaDose-dependent reversal[5]
MouseOralMechanical HyperalgesiaDose-dependent reversal[5]

Formalin-Induced Nociceptive Behaviors

CompoundSpeciesAdministrationPain PhaseEfficacy (ED50)
A-317491 RatIntrathecalPhase 1 & 210 nmol[6]
RatIntraplantarPhase 1 & 2>300 nmol[6]
Neuropathic Pain Models

Chronic Constriction Injury (CCI)-Induced Allodynia and Hyperalgesia

CompoundSpeciesAdministrationPain EndpointEfficacy (ED50)
A-317491 RatSubcutaneousMechanical Allodynia10-15 µmol/kg[2][4]
RatSubcutaneousThermal Hyperalgesia10-15 µmol/kg[2][4]
RatIntrathecalMechanical Allodynia10 nmol[6]

L5/L6 Spinal Nerve Ligation (SNL)-Induced Allodynia

CompoundSpeciesAdministrationPain EndpointEfficacy (ED50)
A-317491 RatIntrathecalMechanical Allodynia10 nmol[6]
Other Pain Models

Bone Cancer Pain (MRMT-1 Carcinoma Cell Implantation)

CompoundSpeciesAdministrationPain EndpointEfficacy
This compound RatOral (prophylactic)Mechanical Allodynia & Weight-bearingSignificant attenuation[3]
RatOral (reversal)Mechanical AllodyniaSignificant reduction[3]

Experimental Protocols

Detailed methodologies for the key behavioral assays cited in this guide are provided below.

Experimental Workflow for Preclinical Pain Assessment Animal_Acclimation Animal Acclimation Baseline_Measurement Baseline Nociceptive Measurement Animal_Acclimation->Baseline_Measurement Pain_Induction Induction of Pain Model (e.g., CFA, CCI) Baseline_Measurement->Pain_Induction Compound_Administration Compound Administration (e.g., this compound, Vehicle) Pain_Induction->Compound_Administration Post_Dosing_Measurement Post-Dosing Nociceptive Measurement (at various time points) Compound_Administration->Post_Dosing_Measurement Data_Analysis Data Analysis and Comparison Post_Dosing_Measurement->Data_Analysis

Caption: General experimental workflow for in vivo preclinical pain studies.

Von Frey Test for Mechanical Allodynia
  • Animal Acclimation: Rodents are placed in individual transparent chambers on an elevated mesh floor and allowed to acclimate for a period of time (e.g., 30-60 minutes) before testing.[7]

  • Filament Application: Calibrated von Frey filaments of varying stiffness are applied perpendicularly to the plantar surface of the hind paw with sufficient force to cause the filament to bend.[7][8]

  • Response Assessment: A positive response is recorded if the animal exhibits a paw withdrawal, flinching, or licking behavior.[7]

  • Threshold Determination: The 50% paw withdrawal threshold is often determined using the up-down method, where the choice of the next filament is dependent on the animal's response to the previous one.[7]

Hargreaves Test for Thermal Hyperalgesia
  • Animal Acclimation: Animals are placed in individual plexiglass enclosures on a glass surface and allowed to acclimate.[9]

  • Thermal Stimulus: A radiant heat source is positioned under the glass floor and focused on the plantar surface of the hind paw.[9]

  • Latency Measurement: The time taken for the animal to withdraw its paw (paw withdrawal latency) is automatically recorded.[9]

  • Cut-off Time: A pre-determined cut-off time (e.g., 20-35 seconds) is used to prevent tissue damage.[9]

Formalin Test for Nociceptive and Inflammatory Pain
  • Formalin Injection: A dilute solution of formalin (e.g., 5%) is injected subcutaneously into the plantar surface of the hind paw.[10][11]

  • Behavioral Observation: Immediately after injection, the animal is placed in an observation chamber, and nociceptive behaviors (e.g., flinching, licking, and biting of the injected paw) are recorded over time.[10][11]

  • Biphasic Response: The test typically elicits a biphasic response: an early, acute phase (Phase 1) within the first 5-10 minutes, followed by a later, tonic phase (Phase 2) approximately 15-60 minutes post-injection.[10][12] Phase 1 is thought to represent direct activation of nociceptors, while Phase 2 is associated with central sensitization and inflammation.[10][12]

Summary and Conclusion

The available preclinical data demonstrate that this compound is a potent, orally bioavailable P2X3 and P2X2/3 receptor antagonist with efficacy in models of inflammatory and bone cancer pain.[1][3][13] Its profile suggests a reproducible effect on pain behaviors mediated by purinergic signaling.

Comparatively, A-317491 also shows robust efficacy, particularly in neuropathic pain models, although its route of administration in many studies is subcutaneous or intrathecal.[2][4][6] Other compounds like eliapixant have also shown promise in preclinical inflammatory pain models.[5]

The reproducibility of the analgesic effects of these compounds is supported by their consistent performance across different laboratories and in various well-established animal models of pain. The detailed experimental protocols provided herein should facilitate the replication and further investigation of these findings. Researchers are encouraged to consider the specific pain modality, route of administration, and pharmacokinetic profiles when designing future studies to evaluate and compare the efficacy of P2X3 receptor antagonists.

References

Head-to-Head Comparison of AF-353 with Other Pain Therapeutics: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, this guide provides an objective comparison of the novel pain therapeutic AF-353 against other established and emerging pain treatments. This analysis is based on available preclinical and clinical data, with a focus on mechanism of action, efficacy, and safety.

This compound is a potent and selective antagonist of the P2X3 and P2X2/3 receptors, which are ATP-gated ion channels predominantly expressed on sensory neurons.[1][2] By blocking these receptors, this compound inhibits the transmission of pain signals at their origin, making it a promising non-opioid analgesic for a variety of pain conditions, including inflammatory, neuropathic, and visceral pain.[3][4]

Comparative Efficacy of this compound

To contextualize the therapeutic potential of this compound, this section compares its efficacy with other relevant pain therapeutics across different pain models.

Inflammatory Pain

In a preclinical model of inflammatory pain using Complete Freund's Adjuvant (CFA) in rats, this compound demonstrated dose-dependent reversal of mechanical hyperalgesia with efficacy comparable to the non-steroidal anti-inflammatory drug (NSAID) naproxen (B1676952).[3]

Table 1: Efficacy of this compound vs. Naproxen in a Rat Model of Inflammatory Pain

TreatmentDose% Reversal of Mechanical Hyperalgesia
This compound3 mg/kg, p.o.~40%
This compound10 mg/kg, p.o.~75%
This compound30 mg/kg, p.o.~100%
Naproxen10 mg/kg, p.o.~100%

Data extrapolated from graphical representations in Ford, 2012.[3]

Neuropathic and Bone Cancer Pain

P2X3 receptor antagonists, including this compound and the earlier tool compound A-317491, have shown efficacy in preclinical models of neuropathic and bone cancer pain by reversing tactile allodynia and hyperalgesia.[3][5] While direct head-to-head data with standard-of-care treatments like gabapentin (B195806) is limited, the available evidence suggests a distinct mechanistic advantage for P2X3 antagonists.

Table 2: Comparison of this compound and Other P2X3 Antagonists in Neuropathic and Cancer Pain Models

CompoundPain ModelEffectReference
This compoundBone Cancer (MRMT-1 carcinoma cells)Prevented and reversed tactile hypersensitivity and deficits in weight-bearing.[5]
A-317491Bone Cancer (NCTC 2472 fibrosarcoma cells)Dose-dependently suppressed thermal hyperalgesia.[5]
This compoundNeuropathic Pain (various models)Reverses hypersensitivity to tactile stimulation.[3]
A-317491Neuropathic Pain (CCI and L5-L6 spinal nerve ligation)Robust reversal of mechanical allodynia.[5]

Mechanism of Action and Signaling Pathway

This compound exerts its analgesic effect by blocking the P2X3 and P2X2/3 receptors on nociceptive neurons. When tissues are damaged or inflamed, they release adenosine (B11128) triphosphate (ATP), which then binds to these receptors, causing an influx of cations and initiating a pain signal. This compound, as a non-competitive antagonist, prevents this activation.[2]

P2X3 Signaling Pathway in Nociception P2X3 Signaling Pathway in Nociception cluster_0 Presynaptic Terminal of Nociceptive Neuron ATP ATP (released from damaged cells) P2X3R P2X3 Receptor ATP->P2X3R Binds to Ca_ion Ca²⁺ Influx P2X3R->Ca_ion Opens channel AF353 This compound AF353->P2X3R Blocks Depolarization Membrane Depolarization Ca_ion->Depolarization ActionPotential Action Potential Generation Depolarization->ActionPotential PainSignal Pain Signal to CNS ActionPotential->PainSignal

Caption: P2X3 receptor signaling in pain and its inhibition by this compound.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols used in the key studies cited.

CFA-Induced Inflammatory Pain Model
  • Animal Model: Male Sprague-Dawley rats.

  • Induction of Inflammation: 0.1 mL of Complete Freund's Adjuvant (CFA) is injected into the plantar surface of one hind paw.

  • Pain Behavior Assessment: Mechanical hyperalgesia is measured using von Frey filaments. The paw withdrawal threshold (the force at which the animal withdraws its paw) is determined before and after CFA injection and drug administration.

  • Drug Administration: this compound and naproxen are administered orally (p.o.) at various doses.

  • Data Analysis: The percentage reversal of hyperalgesia is calculated based on the change in paw withdrawal threshold after drug treatment compared to the pre-drug baseline.[3][6][7][8]

Bone Cancer Pain Model (MRMT-1 Carcinoma)
  • Animal Model: Female Sprague-Dawley rats.

  • Induction of Bone Cancer: MRMT-1 rat mammary gland carcinoma cells are injected into the intramedullary canal of the tibia.

  • Pain Behavior Assessment: Tactile allodynia is measured using von Frey filaments to determine the paw withdrawal threshold. Weight-bearing deficits are also assessed.

  • Drug Administration: this compound is administered orally, either prophylactically (before the development of pain) or as a reversal treatment (after pain is established).

  • Data Analysis: Changes in paw withdrawal threshold and weight-bearing are compared between treated and vehicle control groups.[5][9][10]

Experimental Workflow for Preclinical Pain Models General Workflow for Preclinical Pain Models cluster_workflow start Animal Acclimatization baseline Baseline Pain Assessment (e.g., von Frey test) start->baseline induction Induction of Pain Model (e.g., CFA injection, tumor cell implantation) baseline->induction pain_dev Pain Development Period induction->pain_dev drug_admin Drug Administration (this compound or Comparator) pain_dev->drug_admin post_treat_assess Post-treatment Pain Assessment drug_admin->post_treat_assess data_analysis Data Analysis and Comparison post_treat_assess->data_analysis

Caption: A generalized experimental workflow for in vivo pain studies.

In Vitro Receptor Affinity and Selectivity

This compound is a highly potent and selective antagonist for P2X3 and P2X2/3 receptors. In vitro studies have demonstrated its superior pharmacokinetic profile compared to earlier P2X antagonists like A-317491, which has limited oral bioavailability.[2]

Table 3: In Vitro Receptor Affinity of this compound and A-317491

CompoundReceptorpIC50 / KiSelectivityReference
This compound human P2X3pIC50: 8.0>300-fold vs. other P2X receptors[2]
rat P2X3pIC50: 8.0[2]
human P2X2/3pIC50: 7.3[2]
A-317491 human P2X3Ki: 9 nM>1000-fold vs. other P2X receptors[2]
human P2X2/3Ki: 22 nM[2]

Comparison with Other Pain Therapeutics

A broader comparison with other classes of analgesics highlights the unique position of this compound.

Comparative Landscape of Pain Therapeutics Comparative Landscape of Pain Therapeutics cluster_comparison AF353 This compound (P2X3 Antagonist) NSAIDs NSAIDs (e.g., Naproxen) AF353->NSAIDs Similar efficacy in inflammatory pain model Anticonvulsants Anticonvulsants (e.g., Gabapentin) AF353->Anticonvulsants Targets different mechanism in neuropathic pain Opioids Opioids AF353->Opioids Non-addictive alternative

Caption: Logical relationships between this compound and other major classes of analgesics.

Conclusion

This compound represents a promising novel, non-opioid analgesic with a distinct mechanism of action targeting P2X3 and P2X2/3 receptors. Preclinical data demonstrates its efficacy in models of inflammatory, neuropathic, and bone cancer pain, with potency comparable to or exceeding that of established therapeutics in certain models. Its favorable oral bioavailability gives it an advantage over earlier P2X antagonists. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in various human pain conditions. The information presented in this guide provides a solid foundation for researchers and drug development professionals to evaluate the standing of this compound in the evolving landscape of pain therapeutics.

References

AF-353 Demonstrates Equipotent Antagonism at Human and Rat P2X3 Receptors

Author: BenchChem Technical Support Team. Date: December 2025

New research indicates that the selective P2X3 and P2X2/3 receptor antagonist, AF-353, exhibits nearly identical potency at both human and rat P2X3 receptors, a crucial finding for the translational development of novel pain therapeutics.

This compound, a potent, selective, and orally bioavailable antagonist, has been shown to be a highly effective inhibitor of P2X3 receptors, which are key mediators in pain signaling pathways.[1][2][3][4] Extensive in vitro studies have established that this compound blocks the function of these ATP-gated ion channels in the nanomolar range.[1] The remarkable consistency in potency across species streamlines preclinical to clinical translation, suggesting that findings in rat models are highly indicative of the potential therapeutic effects in humans.

Comparative Potency of this compound

Experimental data from multiple studies consistently demonstrate the equipotent nature of this compound on human and rat P2X3 receptors. The antagonist potency is typically expressed as the pIC50 value, which is the negative logarithm of the half-maximal inhibitory concentration (IC50).

ReceptorSpeciesAssay TypepIC50Reference
P2X3HumanIntracellular Calcium Flux8.06 ± 0.15[1]
P2X3RatIntracellular Calcium Flux8.05 ± 0.03[1]
P2X3HumanNot Specified8.0[3][5][6]
P2X3RatNot Specified8.0[3][5][6]
P2X3RatWhole-Cell Voltage Clamp8.42[1]

The data clearly indicate that this compound has a pIC50 of approximately 8.0 for both human and rat P2X3 receptors, signifying potent antagonism with no significant species-specific differences.[1][3][5][6] It is worth noting that while human and rat P2X3 receptors share a high degree of homology (97%), functional differences have been observed, which makes the consistent potency of this compound particularly significant.[7]

P2X3 Receptor Signaling Pathway

P2X3 receptors are ATP-gated ion channels predominantly expressed on sensory neurons.[8] Upon binding of extracellular ATP, these receptors rapidly open, leading to an influx of cations (primarily Ca2+ and Na+), which depolarizes the cell membrane and initiates a pain signal.

P2X3_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X3 P2X3 Receptor (Ion Channel) ATP->P2X3 Binds to Ca_ion Ca²⁺ Influx P2X3->Ca_ion Opens & allows Na_ion Na⁺ Influx P2X3->Na_ion Depolarization Membrane Depolarization Ca_ion->Depolarization Na_ion->Depolarization Signal Pain Signal Propagation Depolarization->Signal

Caption: P2X3 receptor activation by ATP leads to ion influx and pain signal propagation.

Experimental Protocols

The potency of this compound has been determined using various in vitro assays, primarily intracellular calcium flux and whole-cell voltage-clamp electrophysiology.

Intracellular Calcium Flux Assay

This assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration triggered by a P2X3 agonist.

Calcium_Flux_Workflow A Plate cells expressing P2X3 receptors (e.g., CHO-K1, 1321N1) B Load cells with a calcium-sensitive fluorescent dye A->B C Pre-incubate cells with varying concentrations of this compound B->C D Add a P2X3 agonist (e.g., α,β-meATP) C->D E Measure fluorescence intensity to determine intracellular Ca²⁺ levels D->E F Calculate IC50 from concentration-response curves E->F

Caption: Workflow for determining antagonist potency using a calcium flux assay.

Detailed Methodology:

  • Cell Culture: Chinese Hamster Ovary (CHO-K1) cells stably expressing rat P2X3 or human 1321N1 astrocytoma cells expressing human P2X3 are seeded into 96-well plates and cultured.[1]

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specific duration at 37°C.

  • Compound Addition: Varying concentrations of this compound are added to the wells and incubated to allow for receptor binding.

  • Agonist Stimulation: A P2X3 receptor agonist, such as α,β-methylene ATP (α,β-meATP), is added to stimulate the receptors and induce calcium influx.[1]

  • Signal Detection: The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured using a fluorometric imaging plate reader (FLIPR).

  • Data Analysis: The antagonist's inhibitory effect is calculated, and concentration-response curves are generated to determine the IC50 value.

Whole-Cell Voltage-Clamp Electrophysiology

This technique directly measures the ion flow through the P2X3 channel in response to an agonist and its inhibition by an antagonist.

Detailed Methodology:

  • Cell Preparation: Individual cells expressing either rat or human P2X3 receptors are selected for recording.

  • Patch-Clamp Configuration: A glass micropipette forms a high-resistance seal with the cell membrane, and the membrane patch is ruptured to gain electrical access to the cell's interior (whole-cell configuration). The membrane potential is clamped at a specific voltage.

  • Agonist and Antagonist Application: A P2X3 agonist is applied to the cell to evoke an inward current. Subsequently, the agonist is co-applied with various concentrations of this compound.

  • Current Measurement: The amplitude of the inward current is measured in the absence and presence of the antagonist.

  • Data Analysis: The degree of inhibition of the agonist-evoked current by this compound is quantified to determine the IC50.

Conclusion

The consistent high potency of this compound at both human and rat P2X3 receptors underscores its potential as a valuable tool for pain research and a promising candidate for clinical development. The similar pharmacological profiles across these species provide a strong foundation for the translation of preclinical efficacy studies to human clinical trials, potentially accelerating the development of a new class of analgesics.

References

Safety Operating Guide

Proper Disposal and Handling of AF-353: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and regulatory compliance. This document provides essential safety and logistical information for the P2X3 and P2X2/3 receptor antagonist, AF-353, including detailed disposal procedures, key experimental data, and an overview of its relevant signaling pathway.

This compound is a potent and selective antagonist for P2X3 and P2X2/3 receptors, which are ATP-gated ion channels involved in pain and sensory pathways.[1] Its chemical formula is C14H17IN4O2 and its CAS number is 865305-30-2.[2] Understanding its properties and the protocols for its use and disposal is critical for safe laboratory operations.

Safety and Hazard Information

This compound is classified with the signal word "Warning" and is associated with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Proper Disposal Procedures for this compound

The following step-by-step procedures should be followed for the safe disposal of this compound and its containers. These guidelines are based on the Safety Data Sheet (SDS) for this compound.[2]

Step 1: Waste Characterization and Segregation

  • Identify all waste containing this compound. This includes pure compound, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment (PPE).

  • Segregate this compound waste from other laboratory waste streams to ensure proper handling and disposal.

Step 2: Chemical Waste Disposal

  • Primary Method: The recommended method for disposal of this compound is through a licensed chemical destruction facility.[2] This may involve controlled incineration with flue gas scrubbing to neutralize harmful combustion byproducts.[2]

  • Do Not: Do not dispose of this compound down the drain or in the regular trash.[2] this compound should not be allowed to enter sewer systems or contaminate water, foodstuffs, feed, or seed.[2]

Step 3: Container Disposal

  • Decontamination: Empty containers that held this compound should be triple-rinsed with an appropriate solvent.[2] The rinsate should be collected and disposed of as chemical waste.

  • Recycling/Reconditioning: After triple-rinsing, containers can be offered for recycling or reconditioning.[2]

  • Landfill Disposal: Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[2]

  • Combustible Packaging: For combustible packaging materials, controlled incineration with flue gas scrubbing is a possible disposal route.[2]

Step 4: Consult with Institutional EHS

  • Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidelines and procedures for hazardous waste disposal. EHS can provide information on licensed waste contractors and ensure compliance with local, state, and federal regulations.

Quantitative Data: Pharmacokinetic Parameters of this compound in Rats

The following table summarizes key pharmacokinetic data from an in vivo study of this compound in rats, which is crucial for designing and interpreting animal experiments.[1]

ParameterValueDescription
Dose 2 mg·kg⁻¹The administered dose of this compound.
Oral Bioavailability (F) 32.9%The percentage of the orally administered dose that reaches systemic circulation.
Time to Maximum Plasma Concentration (Tmax) ~30 minutesThe time at which the highest concentration of this compound is observed in the plasma after oral administration.
Plasma Half-life (t½) 1.63 hoursThe time required for the plasma concentration of this compound to decrease by half.
Brain to Plasma Ratio (B/P) 6Indicates high penetration of the central nervous system.
Plasma Protein Binding 98.2%The percentage of this compound that is bound to proteins in the rat plasma.

Experimental Protocol: In Vivo Administration in Rats

The following protocol provides a general methodology for the in vivo administration of this compound in a research setting, based on published studies.[1]

Objective: To assess the pharmacokinetic and pharmacodynamic properties of this compound in a rat model.

Materials:

  • This compound compound

  • Vehicle for suspension (e.g., appropriate buffer or solution for oral and intravenous administration)

  • Male Sprague-Dawley rats (or other appropriate strain)

  • Gavage needles for oral administration

  • Syringes and needles for intravenous injection

  • Blood collection supplies (e.g., tubes with anticoagulant)

  • Analytical equipment for measuring this compound concentrations in plasma and brain tissue (e.g., LC-MS/MS)

Procedure:

  • Dosing Solution Preparation: Prepare a suspension of this compound at the desired concentration (e.g., for a 2 mg·kg⁻¹ dose) in the selected vehicle.

  • Animal Dosing:

    • Oral Administration: Administer the this compound suspension to the rats via oral gavage.

    • Intravenous Administration: Administer the this compound solution via an appropriate vein (e.g., tail vein).

  • Sample Collection: At predetermined time points after dosing, collect blood samples from the rats. For CNS penetration studies, collect brain tissue at the end of the experiment.

  • Sample Processing: Process the blood samples to obtain plasma. Homogenize the brain tissue.

  • Analysis: Analyze the concentration of this compound in the plasma and brain homogenates using a validated analytical method such as LC-MS/MS.

  • Data Analysis: Calculate the pharmacokinetic parameters from the concentration-time data.

Signaling Pathway of P2X3 Receptors

This compound acts as an antagonist to P2X3 and P2X2/3 receptors. These receptors are ligand-gated ion channels that are activated by extracellular adenosine (B11128) triphosphate (ATP).[3] They are primarily expressed in sensory neurons and are involved in the transmission of pain signals.[3][4] The diagram below illustrates the basic signaling pathway involving P2X3 receptors.

P2X3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_antagonist Pharmacological Intervention ATP ATP (released during injury/inflammation) P2X3 P2X3 Receptor ATP->P2X3 Ca_Influx Ca²⁺ Influx P2X3->Ca_Influx opens channel P2_X3_dummy P2X3->P2_X3_dummy Depolarization Membrane Depolarization Ca_Influx->Depolarization Na_Influx Na⁺ Influx Na_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Pain_Signal Pain Signal Transmission Action_Potential->Pain_Signal P2_X3_dummy->Na_Influx AF353 This compound AF353->P2X3 blocks

Caption: P2X3 Receptor Signaling Pathway and Inhibition by this compound.

References

Essential Safety and Logistics for Handling AF-353

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory personnel, including researchers, scientists, and drug development professionals, a comprehensive understanding of safety and logistical procedures for handling chemical compounds is paramount. This document provides essential, immediate safety information, operational guidelines, and disposal plans for AF-353, a noncompetitive dual antagonist of the purinoreceptors P2X3 and P2X2/3.[1] Adherence to these protocols is critical for ensuring a safe laboratory environment and the integrity of research outcomes.

Personal Protective Equipment (PPE) and Safety Measures

The following table summarizes the required personal protective equipment and safety measures to be employed when handling this compound. This information is compiled from safety data sheets and should be strictly followed.

Protective Equipment/MeasureSpecificationRationale
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2]Protects against eye irritation or serious eye damage.[3]
Hand Protection Chemical impermeable gloves. Gloves must be inspected prior to use. Wash and dry hands after handling.[2]Prevents skin contact and subsequent irritation.[2][3]
Body Protection Wear fire/flame resistant and impervious clothing.[2]Provides a barrier against skin exposure and contamination of personal clothing.
Respiratory Protection Use a full-face respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[2] Ensure adequate ventilation.[2][3]Prevents respiratory irritation.[3]
Hygiene Measures Handle in accordance with good industrial hygiene and safety practice.[2] Wash thoroughly after handling.[1] Do not ingest, inhale, get in eyes, on skin, or on clothing.[1]Minimizes the risk of accidental exposure and contamination.

Hazard Identification and Classification

This compound is classified with the following hazards according to the Globally Harmonized System (GHS).[3]

Hazard StatementClassificationGHS Code
Harmful if swallowed.[3]Acute toxicity - oral 4H302
Causes skin irritation.[3]Skin irritation 2H315
Causes serious eye irritation.[3]Eye irritation 2AH319
May cause respiratory irritation.[3]Specific target organ toxicity (single exposure) 3H335

Signal Word: Warning[3]

Hazard Pictogram:

alt text

Handling and Storage Protocol

Proper handling and storage are crucial for maintaining the stability of this compound and ensuring the safety of laboratory personnel. This compound is supplied as a crystalline solid.[1]

Handling:

  • Work in a well-ventilated area.[2]

  • Avoid the formation of dust and aerosols.[2]

  • Use non-sparking tools.[2]

  • Take precautionary measures against static discharge.[3]

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[3]

  • Avoid prolonged or repeated exposure.[3]

Storage:

  • Store at -20°C for long-term stability (≥4 years).[1]

  • Keep the container tightly closed in a dry, cool, and well-ventilated place.[2]

  • Store apart from foodstuff containers or incompatible materials such as strong oxidizing agents and strong reducing agents.[2][3]

Experimental Workflow: Preparation of a Stock Solution

A common laboratory procedure involving this compound is the preparation of a stock solution. The following workflow outlines the necessary steps, incorporating safety precautions.

Experimental Workflow: this compound Stock Solution Preparation cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage & Labeling A Don appropriate PPE: - Safety goggles - Impermeable gloves - Lab coat B Weigh the required amount of this compound (crystalline solid) in a chemical fume hood. A->B C Select an appropriate solvent (e.g., DMSO, soluble up to ~20 mg/ml). B->C D Add the solvent to the solid this compound. C->D E Purge the solution with an inert gas. D->E F Vortex or sonicate until fully dissolved. E->F G Transfer the stock solution to a properly labeled, sealed vial. F->G H Store the stock solution at -20°C. G->H

Caption: Workflow for the safe preparation and storage of an this compound stock solution.

Spill and Emergency Procedures

In the event of a spill or accidental exposure, immediate and appropriate action is necessary to mitigate risks.

Emergency SituationProcedure
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[2]
Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.[2]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2]
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. Consult a doctor.
Spill Evacuate personnel to safe areas.[2] Wear personal protective equipment.[2] Avoid dust formation.[2] Do not let the chemical enter drains.[2] Sweep up and shovel. Store in a suitable, closed container for disposal.

Disposal Plan

All chemical waste must be disposed of in accordance with local, state, and federal regulations.

Waste this compound and Contaminated Materials:

  • Collect waste material in a designated, labeled, and sealed container.

  • Dispose of as hazardous waste. Do not allow it to enter sewers or surface/ground water.[3]

  • Contact a licensed professional waste disposal service to dispose of this material.

The following logical diagram illustrates the decision-making process for the disposal of this compound and related materials.

This compound Disposal Logic start Material for Disposal (Unused this compound, contaminated labware, etc.) is_contaminated Is the material contaminated with this compound? start->is_contaminated dispose_hazardous Dispose of as Hazardous Chemical Waste is_contaminated->dispose_hazardous Yes dispose_non_hazardous Dispose of according to standard lab procedures for non-hazardous waste is_contaminated->dispose_non_hazardous No end_process Disposal Complete dispose_hazardous->end_process dispose_non_hazardous->end_process

Caption: Decision diagram for the proper disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
AF-353
Reactant of Route 2
Reactant of Route 2
AF-353

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.